molecular formula C24H34N2O9 B1192708 endo-BCN-PEG3-NHS ester

endo-BCN-PEG3-NHS ester

货号: B1192708
分子量: 494.5 g/mol
InChI 键: HCELGENRAWFQSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

endo-BCN-PEG3-NHS ester is a PEG derivative containing an NHS ester group and a BCN group. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

属性

分子式

C24H34N2O9

分子量

494.5 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H34N2O9/c27-21-7-8-22(28)26(21)35-23(29)9-11-31-13-15-33-16-14-32-12-10-25-24(30)34-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,25,30)

InChI 键

HCELGENRAWFQSJ-UHFFFAOYSA-N

外观

Solid powder

纯度

>95% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

endo-BCN-PEG3-NHS ester

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of endo-BCN-PEG3-NHS ester, a heterobifunctional chemical linker critical in the field of bioconjugation. It details its chemical properties, applications, and the methodologies for its use in creating advanced biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is a versatile tool in bioconjugation, featuring three key components:

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines (-NH2) found on proteins (e.g., lysine (B10760008) residues), amine-modified oligonucleotides, and other biomolecules.[1]

  • Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG3 spacer that enhances the solubility of the molecule in aqueous media, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]

  • endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in complex biological environments without the need for a toxic copper catalyst.[2]

The strategic combination of these components allows for a two-step conjugation strategy, making it a valuable reagent for constructing complex biomolecular architectures.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various suppliers.

Table 1: Physicochemical Properties

PropertyValueReferences
Chemical Formula C₂₄H₃₄N₂O₉--INVALID-LINK--
Molecular Weight 494.5 g/mol --INVALID-LINK--
CAS Number 2101206-94-2--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--
Solubility DMSO, DMF, DCM--INVALID-LINK--
Storage Conditions -20°C--INVALID-LINK--

Table 2: Reactivity and Stability of Functional Groups

Functional GroupReactionKey ParametersHalf-life of HydrolysisReferences
NHS Ester Amine AcylationOptimal pH: 7.2-8.54-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C)--INVALID-LINK--, --INVALID-LINK--
BCN (endo) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper-free, bioorthogonalN/A (stable triazole formed)--INVALID-LINK--

Synthesis Pathway

The synthesis of this compound involves a multi-step process, starting from the formation of the core BCN structure, followed by the attachment of the PEG linker and subsequent activation with an NHS ester. While specific proprietary methods may vary, a plausible synthetic route is outlined below.

Synthesis_Pathway cluster_0 BCN Core Synthesis cluster_1 PEGylation and Activation Cyclooctene Cyclooctene Epoxide Epoxide Intermediate Cyclooctene->Epoxide Epoxidation BCN_Carbinol endo-BCN-Carbinol Epoxide->BCN_Carbinol Ring Opening & Alkyne Formation BCN_PEG3_acid endo-BCN-PEG3-COOH BCN_Carbinol->BCN_PEG3_acid Coupling with PEG3 acid derivative PEG3_acid HOOC-PEG3-OH Final_Product This compound BCN_PEG3_acid->Final_Product NHS Esterification (e.g., with DCC/NHS) Experimental_Workflow cluster_0 Stage 1: Amine Conjugation cluster_1 Stage 2: SPAAC Reaction A1 Protein with -NH2 A3 Reaction (pH 7.2-8.5) A1->A3 A2 This compound A2->A3 A4 Quenching A3->A4 A5 Purification A4->A5 A6 BCN-labeled Protein A5->A6 B2 Click Reaction (Copper-free) A6->B2 B1 Azide-modified Molecule B1->B2 B3 Purification B2->B3 B4 Final Conjugate B3->B4 ADC_HER2_Pathway cluster_cell Cancer Cell HER2 HER2 Receptor Internalization Internalization & Lysosomal Trafficking HER2->Internalization ADC Binding Payload_Release Payload Release Internalization->Payload_Release PI3K_AKT PI3K/AKT Pathway Payload_Release->PI3K_AKT Inhibition MAPK MAPK Pathway Payload_Release->MAPK Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis ADC HER2-Targeted ADC (Constructed with This compound) ADC->HER2 PROTAC_BRD4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Protein cMyc c-Myc Gene BRD4->cMyc Promotes Transcription Transcription Transcription Inhibition BRD4->Transcription No longer promotes Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex Proliferation Cell Proliferation Inhibition cMyc->Proliferation Transcription->Proliferation PROTAC BRD4-Targeting PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome BRD4 Tagged Proteasome->BRD4 Degrades

References

An In-depth Technical Guide to endo-BCN-PEG3-NHS Ester for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, endo-BCN-PEG3-NHS ester, a valuable tool for copper-free click chemistry applications in bioconjugation and drug development. This document details its chemical properties, reaction mechanisms, and provides experimental protocols for its use.

Introduction

This compound is a heterobifunctional crosslinker designed for two-step sequential conjugations. It incorporates three key components:

  • An N-Hydroxysuccinimide (NHS) ester : An amine-reactive functional group for covalent attachment to primary amines (-NH2) on proteins, antibodies, or other biomolecules.

  • A Bicyclo[6.1.0]nonyne (BCN) moiety: A strained alkyne that enables highly efficient and specific copper-free click chemistry reactions with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • A Polyethylene (B3416737) glycol (PEG3) spacer: A short, hydrophilic three-unit polyethylene glycol chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1][2]

This combination of features makes this compound a versatile reagent for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins, without the need for a cytotoxic copper catalyst.[3][4]

Core Concepts and Reaction Mechanisms

The utility of this compound lies in the orthogonal reactivity of its two functional ends. This allows for a controlled, two-step conjugation strategy.

NHS Ester Reaction with Primary Amines

The NHS ester facilitates the acylation of primary amines, commonly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond. The reaction releases N-hydroxysuccinimide as a byproduct.[5]

NHS_Ester_Reaction cluster_reagents Reactants cluster_product Products reagents endo-BCN-PEG3-NHS_ester + Biomolecule-NH2 transition Nucleophilic Acyl Substitution reagents->transition pH 7.2 - 8.5 product endo-BCN-PEG3-Biomolecule + NHS transition->product Stable Amide Bond Formation

Caption: NHS Ester Reaction with a Primary Amine.

Copper-Free Click Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a highly strained cyclooctyne (B158145) that readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule. This reaction, known as SPAAC, is a cornerstone of bioorthogonal chemistry as it proceeds with high efficiency under physiological conditions (neutral pH, aqueous solution, and room temperature) without the need for a copper catalyst. The result is a stable triazole linkage.

SPAAC_Reaction cluster_reagents Reactants cluster_product Product reagents endo-BCN-PEG3-Biomolecule + Azide-Molecule transition [3+2] Cycloaddition reagents->transition Copper-Free product Biomolecule-Triazole-Molecule transition->product Stable Triazole Linkage

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data

The following tables summarize the available quantitative data for this compound and the general properties of its reactive moieties.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C24H34N2O9[6][7]
Molecular Weight 494.54 g/mol [6][7]
CAS Number 2141976-24-9[6][7]
Purity >90% or >95% (supplier dependent)[6][8]
Solubility DMSO, DMF, DCM[8]
Storage -20°C, desiccated[8]
Reaction Kinetics and Stability
ParameterValueConditionsReference
BCN-Azide Reaction (SPAAC) Second-order rate constant (k2) with benzyl (B1604629) azide (B81097): ~0.14 M⁻¹s⁻¹Not specified for the full linker[9]
NHS Ester Stability Half-life of 4-5 hourspH 7.0, 0°C[3]
Half-life of 1 hourpH 8.0[3]
Half-life of 10 minutespH 8.6, 4°C[3][6]

Experimental Protocols

The following are general protocols for a two-step bioconjugation using this compound. Optimization may be required for specific applications.

Step 1: Labeling of a Primary Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the labeling of an antibody with this compound to introduce the BCN moiety.

Materials:

  • Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.5.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette).

Procedure:

  • Prepare the Biomolecule:

    • Ensure the biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the concentration of the biomolecule to 1-10 mg/mL in the reaction buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the biomolecule solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

Antibody_Labeling_Workflow A Prepare Antibody in Amine-Free Buffer (pH 7.2-8.5) C Add Molar Excess of Linker to Antibody A->C B Dissolve this compound in Anhydrous DMSO/DMF B->C D Incubate (30-60 min RT or 2h on ice) C->D E Quench Reaction with Tris Buffer (Optional) D->E F Purify BCN-Labeled Antibody (SEC or Dialysis) E->F

Caption: Workflow for Labeling an Antibody with this compound.

Step 2: Copper-Free Click Chemistry Reaction

This protocol describes the reaction of the BCN-labeled biomolecule with an azide-containing molecule.

Materials:

  • BCN-labeled biomolecule from Step 1.

  • Azide-containing molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the Reactants:

    • Dissolve the azide-containing molecule in a compatible solvent.

    • Ensure the BCN-labeled biomolecule is in a suitable reaction buffer.

  • Click Reaction:

    • Add the azide-containing molecule to the BCN-labeled biomolecule. A 1.5- to 5-fold molar excess of the azide molecule is typically recommended.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction time may require optimization.

  • Purification:

    • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted azide-containing molecule.

Click_Chemistry_Workflow A Prepare BCN-Labeled Biomolecule in Reaction Buffer C Mix Reactants A->C B Dissolve Azide-Containing Molecule B->C D Incubate (1-4h RT or overnight at 4°C) C->D E Purify Final Bioconjugate D->E

Caption: Workflow for Copper-Free Click Chemistry with a BCN-Labeled Biomolecule.

Characterization of Conjugates

The successful conjugation can be confirmed and characterized by various analytical techniques:

  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the azide-containing molecule is a chromophore.

  • Mass Spectrometry (MS): To confirm the mass of the final conjugate and assess the distribution of the number of attached molecules.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • HPLC/FPLC: To assess the purity of the final conjugate.

Conclusion

This compound is a powerful and versatile tool for the creation of well-defined bioconjugates. Its bifunctional nature allows for a controlled, two-step conjugation strategy, while the inclusion of a PEG spacer enhances the properties of the resulting conjugate. The copper-free nature of the SPAAC reaction makes it particularly suitable for applications involving living cells or other sensitive biological systems. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this linker to advance their work in drug development, diagnostics, and fundamental biological research.

References

The Strategic Role of the PEG3 Linker in endo-BCN-PEG3-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the choice of linker is paramount to the success of their constructs. The endo-BCN-PEG3-NHS ester is a heterobifunctional linker that has gained prominence for its utility in creating stable and effective bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3][4] This technical guide provides an in-depth exploration of the core functionalities of this linker, with a specific focus on the pivotal role of the integrated polyethylene (B3416737) glycol (PEG) spacer.

Deconstructing the this compound

The this compound is a molecule meticulously designed with three key functional components: an N-hydroxysuccinimide (NHS) ester, a bicyclo[6.1.0]nonyne (BCN) group, and a three-unit polyethylene glycol (PEG3) spacer. Each of these components plays a distinct and crucial role in the bioconjugation process.

  • N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies.[5][][7] This amine-reactive functionality allows for the covalent attachment of the linker to the biomolecule of interest.[] The reaction is most efficient in a slightly alkaline environment, typically at a pH between 7.2 and 8.5.[7][9]

  • Endo-Bicyclononyne (endo-BCN): The BCN group is a strained cyclooctyne (B158145) that is instrumental for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[10][11][12] The inherent ring strain of the BCN moiety allows it to react spontaneously and with high specificity with azide-containing molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[12][13] The "endo" configuration of the BCN is known for its high reactivity in SPAAC reactions.[11]

  • PEG3 Linker: The PEG3 linker is a short chain of three repeating ethylene (B1197577) oxide units that acts as a hydrophilic spacer between the NHS ester and the BCN group.[14] This seemingly simple component confers several advantageous properties to the overall molecule and the resulting bioconjugate, which will be the central focus of this guide.

Below is a diagram illustrating the structure and functional components of the this compound.

G cluster_molecule This compound cluster_function Functional Roles NHS NHS Ester PEG3 PEG3 Linker NHS->PEG3 Amide Bond Formation Amine_Reaction Reacts with Primary Amines (e.g., on Proteins) NHS->Amine_Reaction BCN endo-BCN PEG3->BCN Covalent Linkage Spacer Hydrophilic Spacer PEG3->Spacer Click_Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BCN->Click_Chemistry

Functional components of this compound.

The Multifaceted Role of the PEG3 Linker

The inclusion of the PEG3 spacer is a strategic design choice that significantly enhances the performance and utility of the this compound in bioconjugation applications.[15][16][17] The benefits imparted by the PEG3 linker can be categorized as follows:

1. Enhanced Solubility: One of the most critical roles of the PEG linker is to increase the hydrophilicity of the molecule.[14][18][19] Many therapeutic agents and fluorescent dyes are hydrophobic in nature. The PEG3 spacer, with its repeating ethylene oxide units, forms hydrogen bonds with water molecules, thereby improving the aqueous solubility of the entire conjugate.[14][18] This enhanced solubility helps to prevent aggregation of the bioconjugate, which can lead to loss of activity and potential immunogenicity.[4][18]

2. Reduced Steric Hindrance: The PEG3 linker provides a flexible and extended spacer arm between the biomolecule and the BCN group.[17][20] This spatial separation minimizes steric hindrance, allowing the BCN group to be more accessible for the subsequent SPAAC reaction. This can lead to improved reaction efficiency and higher yields of the final conjugate.

3. Improved Pharmacokinetics and Pharmacodynamics: In the context of drug development, particularly for ADCs, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic.[15][16] The hydrophilic PEG chain creates a hydration shell around the molecule, which can shield it from enzymatic degradation and reduce clearance by the kidneys.[15][18] This leads to a longer circulation half-life in the bloodstream, allowing for more effective targeting of the intended site of action.[15][18]

4. Reduced Immunogenicity: The PEG linker can mask immunogenic epitopes on the surface of the bioconjugate, potentially reducing the risk of an adverse immune response.[16][17] This "stealth" property is particularly important for therapeutic proteins and antibodies that may be recognized as foreign by the immune system.

The following table summarizes the key properties and advantages conferred by the PEG3 linker.

PropertyAdvantage in BioconjugationReference
Hydrophilicity Increases aqueous solubility of the conjugate, prevents aggregation.[4][14][18][19]
Flexibility Acts as a spacer to reduce steric hindrance, improving reaction efficiency.[17][20]
Biocompatibility Low toxicity and approved for biomedical applications.[14]
"Stealth" Properties Reduces immunogenicity and enzymatic degradation, prolongs circulation half-life.[15][16][17][18]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow, such as the labeling of an antibody.

Materials and Reagents
  • This compound

  • Antibody or other amine-containing biomolecule

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-functionalized molecule (for SPAAC reaction)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol 1: Antibody Labeling with this compound

This protocol describes the first step of the two-step conjugation process, where the linker is attached to the antibody via the NHS ester.

  • Reagent Preparation:

    • Allow the this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. This solution should be used immediately.

    • Prepare the antibody in a suitable buffer, such as 0.1 M sodium bicarbonate buffer at pH 8.3-8.5. The concentration of the antibody should typically be in the range of 1-10 mg/mL.[21]

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio will depend on the antibody and the desired degree of labeling and should be determined empirically.

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[21] Protect from light if the azide-functionalized molecule to be added later is light-sensitive.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the BCN-labeled Antibody:

    • Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against PBS at pH 7.4.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the second step, where the BCN-labeled antibody is conjugated to an azide-functionalized molecule.

  • Reaction Setup:

    • Combine the purified BCN-labeled antibody with the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • The molar ratio of the azide-functionalized molecule to the BCN-labeled antibody should be optimized, but a slight molar excess of the azide (B81097) molecule is often used.

  • SPAAC Reaction:

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the specific reactants.

    • The reaction can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Final Purification:

    • Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted azide-functionalized molecule.

The overall experimental workflow is depicted in the following diagram.

G start Start reagent_prep Reagent Preparation (Antibody in pH 8.3-8.5 Buffer, Linker in DMSO) start->reagent_prep conjugation NHS Ester Conjugation (Add Linker to Antibody) reagent_prep->conjugation incubation1 Incubate (4h at RT or overnight at 4°C) conjugation->incubation1 quenching Quench Reaction (Add Tris Buffer) incubation1->quenching purification1 Purification 1 (Remove excess linker via SEC/Dialysis) quenching->purification1 spaac SPAAC Reaction (Add Azide-Molecule to BCN-Antibody) purification1->spaac incubation2 Incubate (1-24h at RT or 37°C) spaac->incubation2 purification2 Final Purification (Remove excess Azide-Molecule) incubation2->purification2 end End (Final Bioconjugate) purification2->end

Experimental workflow for two-step bioconjugation.

Signaling Pathways and Logical Relationships

The logical relationship in the use of this compound is a sequential, two-step conjugation process. This is not a signaling pathway in the biological sense, but rather a chemical reaction pathway. The following diagram illustrates this logical flow.

G cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: SPAAC Reaction A Protein-NH2 C Protein-NH-CO-PEG3-BCN A->C B endo-BCN-PEG3-NHS B->C E Final Conjugate C->E Click Chemistry D Azide-Molecule D->E

Logical flow of the two-step conjugation reaction.

Conclusion

The this compound is a powerful and versatile tool for modern bioconjugation. While the NHS ester and BCN moieties provide the reactive handles for conjugation, the PEG3 linker is the key to optimizing the properties of the resulting bioconjugate. Its ability to enhance solubility, reduce steric hindrance, improve pharmacokinetics, and decrease immunogenicity makes it an indispensable component in the design of sophisticated and effective biomolecules for research, diagnostics, and therapeutic applications. Understanding the strategic role of the PEG3 linker allows for the rational design and successful synthesis of next-generation bioconjugates.

References

The Nuances of Reactivity: An In-depth Technical Guide to NHS Esters and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are among the most prevalent and versatile reagents in bioconjugation chemistry, pivotal for the covalent modification of proteins, peptides, and other biomolecules. Their utility stems from their ability to form stable amide bonds with primary amino groups under relatively mild aqueous conditions.[1][] This technical guide provides a comprehensive overview of the reactivity of NHS esters with primary amines, offering insights into the kinetics, reaction conditions, and potential side reactions that are critical for the successful design and execution of bioconjugation strategies in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs).[1][][3]

Core Principles of NHS Ester Reactivity

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1][4] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[1][4] This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[1][4] The efficiency of this reaction is primarily governed by two competing factors: the rate of aminolysis (the desired reaction with the amine) and the rate of hydrolysis, where the NHS ester reacts with water.[1][5][6] The interplay between these two reactions is heavily influenced by the reaction conditions, most notably pH.[1][5][7]

Caption: Nucleophilic acyl substitution mechanism of an NHS ester with a primary amine.

Key Factors Influencing Reactivity

The success of a conjugation reaction involving NHS esters hinges on the careful control of several experimental parameters. These factors influence the balance between the desired aminolysis and the competing hydrolysis, ultimately determining the yield and specificity of the final conjugate.

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[1][7] It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[1]

  • Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards NHS esters.[1][7][8]

  • Optimal pH (7.2-8.5): This pH range represents a compromise.[][5] It is slightly basic enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines (-NH₂) to facilitate the reaction, while not being so alkaline as to excessively accelerate the competing hydrolysis of the NHS ester.[1][][5] The optimal pH for most NHS ester labeling reactions is often cited as 8.3-8.5.[7][9][10]

  • High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly reduce the yield of the desired conjugate.[5][7]

pH_Influence cluster_pH Reaction pH cluster_outcomes Reaction Outcomes Low_pH Low pH (<7) Protonated_Amine Protonated Amine (-NH₃⁺) (Non-nucleophilic) Low_pH->Protonated_Amine Stable_Ester Stable NHS Ester Low_pH->Stable_Ester Optimal_pH Optimal pH (7.2 - 8.5) Deprotonated_Amine Deprotonated Amine (-NH₂) (Nucleophilic) Optimal_pH->Deprotonated_Amine Aminolysis Efficient Aminolysis Optimal_pH->Aminolysis High_pH High pH (>8.5) High_pH->Deprotonated_Amine Hydrolysis Rapid NHS Ester Hydrolysis High_pH->Hydrolysis

Caption: The influence of pH on NHS ester reactivity and stability.
Temperature

Reaction temperature affects the rates of both aminolysis and hydrolysis. Reactions are typically carried out at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[5][7] Lower temperatures can be used to slow down the rate of hydrolysis, which can be beneficial when working with low concentrations of protein or particularly labile NHS esters.[5]

Solvent

While aqueous buffers are most common for bioconjugation, NHS esters can also be used in organic solvents.[11] For aqueous reactions, if the NHS ester has poor water solubility, it is typically first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer.[4][7] It is crucial to use high-purity, amine-free DMF, as contaminating amines can react with the NHS ester.[7]

Steric Hindrance

The accessibility of the primary amine on the target molecule can influence the reaction rate. Sterically hindered amines will react more slowly than easily accessible ones.[] This can be a factor when labeling complex biomolecules like proteins, where some lysine (B10760008) residues may be buried within the protein structure.

Quantitative Data on NHS Ester Reactivity

The stability of the NHS ester in aqueous solution is a critical factor in determining the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
7.0Room Temp~1 hour
8.0Room Temp~30 minutes
9.0Room Temp~10 minutes

Data compiled from various sources.[5][12][13]

Side Reactions and Considerations

While NHS esters are highly selective for primary amines, other nucleophilic residues can react under certain conditions, particularly when primary amines are scarce or inaccessible.[1][4] These side reactions are generally less efficient, and the resulting linkages can be less stable than amide bonds.[1][4]

The most significant competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and the release of NHS.[4][5][6]

Competitive_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Side Reaction (Hydrolysis) NHS_Ester R-CO-NHS Amine R'-NH₂ Amide_Product R-CO-NH-R' (Amide) NHS_Ester->Amide_Product Aminolysis Water H₂O Carboxylic_Acid R-COOH (Carboxylic Acid) NHS_Ester->Carboxylic_Acid Hydrolysis

Caption: Competition between aminolysis and hydrolysis of NHS esters.

Experimental Protocols

This section provides a general methodology for the conjugation of a biomolecule with an NHS ester.

Materials and Reagents
  • Biomolecule containing primary amines (e.g., protein, amine-modified oligonucleotide)

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, drug)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)[7][10]

  • Anhydrous, amine-free DMSO or DMF[4][7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)[5]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[7]

General Conjugation Protocol
  • Buffer Preparation: Prepare the reaction buffer and ensure it is free of primary amines (e.g., Tris, glycine).[5][10] The optimal pH is typically between 8.3 and 8.5.[7][9][10]

  • Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to the desired concentration.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[4][7]

  • Reaction Initiation: Add the dissolved NHS ester to the biomolecule solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the biomolecule.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[5][7] If the NHS ester is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any remaining NHS ester.[5] Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted NHS ester and byproducts from the conjugated biomolecule using an appropriate purification method such as size-exclusion chromatography or dialysis.[7]

Experimental_Workflow Start Start Buffer_Prep Prepare Amine-Free Reaction Buffer (pH 8.3-8.5) Start->Buffer_Prep Biomolecule_Prep Dissolve Biomolecule in Reaction Buffer Buffer_Prep->Biomolecule_Prep NHS_Ester_Prep Dissolve NHS Ester in Anhydrous DMSO/DMF Biomolecule_Prep->NHS_Ester_Prep Reaction Add NHS Ester to Biomolecule (5-20x Molar Excess) NHS_Ester_Prep->Reaction Incubation Incubate at RT (1-4h) or 4°C (overnight) Reaction->Incubation Quench Add Quenching Buffer (e.g., Tris, Glycine) Incubation->Quench Purification Purify Conjugate (e.g., SEC, Dialysis) Quench->Purification End End Purification->End

Caption: A typical experimental workflow for biomolecule labeling with NHS esters.

Conclusion

NHS esters remain a cornerstone of bioconjugation due to their reliability and the stability of the resulting amide bonds.[1][4] A thorough understanding of their reactivity, particularly the influence of pH on the competition between aminolysis and hydrolysis, is paramount for achieving high-yield, specific conjugations.[1][6][7] While highly selective for primary amines, researchers and drug development professionals must be cognizant of potential side reactions with other nucleophilic amino acids to fully control and characterize their biomolecular conjugates.[1][4] By carefully controlling the reaction conditions, NHS ester chemistry provides a powerful tool for the creation of a wide range of bioconjugates for research and therapeutic applications.

References

An In-depth Technical Guide to endo-BCN-PEG3-NHS Ester for Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-PEG3-NHS ester, a bifunctional linker widely utilized in bioconjugation for the labeling of proteins and peptides. We will delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its application.

Introduction to this compound

This compound is a versatile chemical tool designed for the covalent modification of biomolecules. It features three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides).

  • Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic PEG linker that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.

  • endo-Bicyclononyne (BCN): A strained alkyne that enables highly efficient and specific copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.

This dual functionality allows for a two-step labeling strategy, making it a valuable reagent in the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted biomolecular constructs.

Chemical Properties and Specifications

While specific quantitative data for labeling efficiency and stability of conjugates formed with this compound are not extensively published, the following table summarizes its general chemical properties and typical storage and handling information.

PropertyValueSource
Molecular Weight 494.54 g/mol
Molecular Formula C24H34N2O9
Purity Typically >95%
Solubility Soluble in organic solvents like DMSO and DMF
Storage Conditions Store at -20°C, desiccated
Shipping Conditions Ambient temperature

Note: NHS esters are susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare solutions immediately before use and avoid buffers containing primary amines, such as Tris or glycine.

Reaction Mechanism

The labeling process with this compound involves two orthogonal reactions. The first is the acylation of primary amines by the NHS ester, and the second is the copper-free click chemistry reaction of the BCN group.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with unprotonated primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, via a nucleophilic acyl substitution. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly basic pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

NHS_Ester_Reaction Protein Protein/Peptide with Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack BCN_PEG_NHS This compound BCN_PEG_NHS->Intermediate Labeled_Protein Labeled Protein/Peptide (Stable Amide Bond) Intermediate->Labeled_Protein Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Diagram 1: NHS Ester Reaction Mechanism.
BCN Reaction with Azides (Copper-Free Click Chemistry)

Following the initial labeling of the protein or peptide, the BCN group is available for a highly selective and bioorthogonal reaction with an azide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule). This strain-promoted alkyne-azide cycloaddition (SPAAC) proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

Experimental Protocols

The following are detailed methodologies for the labeling of proteins and peptides with this compound.

Protein Labeling Protocol

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers with primary amines.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Reagent Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein Solution (1-10 mg/mL in pH 8.0-8.5 Buffer) Mix Add 5-20x Molar Excess of Reagent to Protein Protein_Prep->Mix Reagent_Prep Prepare this compound (10 mM in DMSO/DMF) Reagent_Prep->Mix Incubate Incubate (1-2h at RT or 4-12h at 4°C) Mix->Incubate Quench Quench Reaction (Optional) (1 M Tris-HCl) Incubate->Quench Desalt Purify via Desalting Column Quench->Desalt Labeled_Protein Labeled_Protein Desalt->Labeled_Protein BCN-Labeled Protein

Diagram 2: Experimental Workflow for Protein Labeling.
Peptide Labeling Protocol

The labeling of peptides follows a similar procedure to proteins, but reaction conditions may be adjusted based on the peptide's sequence and solubility.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer. If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMSO or DMF before dilution with the buffer.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 1.5- to 5-fold molar excess of the reagent to the peptide solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the labeled peptide from unreacted starting materials using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Labeled Proteins and Peptides

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the biomolecule.

Characterization MethodPurpose
UV-Vis Spectroscopy To determine the protein concentration and, if the BCN group is subsequently reacted with a chromophoric azide, to calculate the DOL.
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the covalent attachment of the linker and determine the exact mass of the conjugate, which can be used to calculate the DOL.
HPLC Analysis (e.g., RP-HPLC, SEC) To assess the purity of the conjugate and separate labeled from unlabeled species.
Functional Assays (e.g., ELISA, SPR) To ensure that the biological activity of the protein or peptide is retained after labeling.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful tool in various applications:

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody. The BCN group is then available to conjugate a cytotoxic drug that has been functionalized with an azide.

  • Fluorescent Probes: Proteins and peptides can be labeled with the linker and subsequently reacted with an azide-containing fluorophore for use in cellular imaging and flow cytometry.

  • Targeted Drug Delivery: The linker can be used to attach targeting ligands (e.g., peptides or antibodies) to drug-loaded nanoparticles or liposomes that are functionalized with azides.

  • PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Logical_Relationship cluster_function1 Amine-Reactive Functionality cluster_function2 Bioorthogonal Functionality Reagent This compound NHS_Ester NHS Ester Reagent->NHS_Ester BCN BCN Group Reagent->BCN Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Reacts with Amine Primary Amine (Protein/Peptide) Amine->Amide_Bond Triazole Stable Triazole Linkage BCN->Triazole Reacts with Azide Azide-Containing Molecule (Dye, Drug, etc.) Azide->Triazole

Diagram 3: Dual Functionality of this compound.

Conclusion

This compound is a highly valuable reagent for the bioconjugation of proteins and peptides. Its amine-reactive NHS ester and bioorthogonal BCN group, combined with a solubilizing PEG spacer, provide a robust and versatile platform for the development of sophisticated biomolecular tools for research, diagnostics, and therapeutics. Careful consideration of reaction conditions and thorough characterization of the resulting conjugates are crucial for successful application.

An In-depth Technical Guide to the Fundamental Principles of Bioconjugation with BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the advancing fields of chemical biology and targeted therapeutics, the ability to specifically and efficiently link biomolecules is of paramount importance. Among the array of bioconjugation techniques, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful strategy due to its bioorthogonality. This guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing Bicyclo[6.1.0]nonyne (BCN) linkers, a key player in the SPAAC reaction. We will delve into the core mechanisms, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Principles of BCN-Mediated Bioconjugation

The utility of BCN linkers in bioconjugation stems from the principles of strain-promoted alkyne-azide cycloaddition (SPAAC). Unlike the copper-catalyzed version of the click reaction (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biological molecules.[1]

The Reaction Mechanism: A Matter of Ring Strain

The driving force behind the reactivity of BCN linkers is the significant ring strain inherent in the bicyclo[6.1.0]nonyne structure.[1] This strained eight-membered ring readily reacts with an azide-functionalized molecule in a [3+2] dipolar cycloaddition reaction. The relief of this ring strain provides the thermodynamic impetus for the formation of a stable, covalent triazole linkage.[1] This reaction is highly selective, proceeding efficiently in complex biological media without interfering with native functional groups such as amines and hydroxyls.[2]

dot

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Bioorthogonality: The Key to Biological Applications

The term "bioorthogonal" signifies that the reaction can proceed within a living organism without interfering with or being influenced by endogenous biochemical processes. The azide (B81097) and the strained alkyne of the BCN linker are abiotic functional groups that do not participate in native cellular reactions, ensuring that the conjugation is highly specific to the intended targets.[3] This property is crucial for applications such as in vivo imaging, targeted drug delivery, and the study of biomolecules in their natural context.[1]

Quantitative Data: A Comparative Analysis

The selection of a linker in bioconjugation is often a balance between reaction kinetics and stability. The following tables provide a summary of quantitative data to aid in the selection process, comparing BCN with another commonly used strained alkyne, Dibenzocyclooctyne (DBCO).

Table 1: Reaction Kinetics of BCN vs. DBCO

Generally, DBCO exhibits faster reaction kinetics with aliphatic azides due to its higher ring strain.[4] However, BCN can show comparable or even faster rates with certain aromatic azides, highlighting the importance of the azide's electronic properties.[5][6]

LinkerAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
BCN Benzyl Azide~0.06 - 0.1[7]
DBCO Benzyl Azide~0.6 - 1.0[7]
BCN Phenyl Azide~0.2[6]
DBCO Phenyl Azide~0.033[6]
BCN Primary Azide~0.07[8]
DBCO (ADIBO) Primary Azide~0.24[6]
BCN Secondary Azide~0.07[8]
DBCO (ADIBO) Secondary Azide~0.24[6]
BCN Tertiary Azide~0.06[8]
DBCO (ADIBO) Tertiary Azide~0.001[8]

Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.

Table 2: Stability in the Presence of Thiols

A significant advantage of BCN linkers is their superior stability in the presence of endogenous thiols, such as glutathione (B108866) (GSH), which is abundant in the intracellular environment.[9][10]

LinkerConditionHalf-life
BCN Presence of Glutathione (GSH)~6 hours[9][10]
DBCO Presence of Glutathione (GSH)~71 minutes[10]

This enhanced stability makes BCN a more suitable choice for long-term intracellular studies.[9]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving BCN linkers.

Protocol 1: General Antibody Conjugation with BCN-NHS Ester

This protocol describes the activation of an antibody with a BCN-N-hydroxysuccinimide (NHS) ester for subsequent conjugation to an azide-modified molecule.

Materials:

  • Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • BCN-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for antibody purification

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers from the antibody solution.[11]

  • BCN-NHS Ester Stock Solution Preparation:

    • Dissolve the BCN-NHS ester in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.[12]

  • Antibody Activation:

    • Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution.[12]

    • Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid antibody denaturation.[12]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[12]

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[13]

    • Incubate for 15 minutes at room temperature.[12]

  • Purification:

    • Remove excess, unreacted BCN-NHS ester and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.[14]

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.[14]

  • Characterization:

    • Determine the protein concentration of the purified BCN-activated antibody.

    • Confirm successful conjugation via mass spectrometry, observing an increase in mass corresponding to the attached BCN linker.[14]

dot

Antibody_Activation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep 1. Prepare Antibody (Amine-free buffer) Activation 3. Mix Antibody and BCN-NHS Ester Antibody_Prep->Activation BCN_Prep 2. Prepare BCN-NHS Ester Stock (DMSO) BCN_Prep->Activation Incubate 4. Incubate at Room Temp Activation->Incubate Quench 5. Quench with Tris Buffer Incubate->Quench Purify 6. Purify via SEC Quench->Purify Characterize 7. Characterize by Mass Spectrometry Purify->Characterize

Caption: Experimental workflow for antibody activation with a BCN-NHS ester.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction between a BCN-functionalized biomolecule (e.g., the antibody from Protocol 1) and an azide-modified molecule.

Materials:

  • BCN-functionalized biomolecule in PBS, pH 7.4

  • Azide-modified molecule

  • Anhydrous DMSO (if needed to dissolve the azide-modified molecule)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the BCN-functionalized biomolecule and the azide-modified molecule.

    • A 2-4 fold molar excess of the azide-modified molecule over the BCN-functionalized biomolecule is a common starting point.[1]

    • If the azide-modified molecule is dissolved in DMSO, ensure the final DMSO concentration remains below 5-10% (v/v).[1][14]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or 12-24 hours at 4°C with gentle mixing.[1][14] Reaction times may need optimization.

  • Purification:

    • Purify the final conjugate to remove unreacted starting materials. The choice of purification method will depend on the properties of the conjugate. SEC is commonly used for large biomolecules, while HIC can be employed for analyzing antibody-drug conjugates.[14][15]

  • Characterization:

    • Analyze the purified conjugate to confirm successful ligation and determine properties such as the drug-to-antibody ratio (DAR) for ADCs.[15] Techniques include Mass Spectrometry, SDS-PAGE, and HIC.[1][15]

Protocol 3: Prevention of Thiol-Yne Side Reactions

A known side reaction of BCN linkers is the thiol-yne addition with free cysteine residues in proteins.[3] This can be mitigated by blocking the free thiols prior to conjugation.

Materials:

  • Protein solution with free thiols

  • Iodoacetamide (B48618) (IAM)

  • Buffer suitable for alkylation (e.g., PBS, pH 7.4-8.0)

  • Desalting column

Procedure:

  • Thiol Blocking:

    • Dissolve iodoacetamide in the reaction buffer immediately before use.

    • Add a molar excess of iodoacetamide (e.g., 5 mM) to the protein solution.[16]

    • Incubate the reaction in the dark for 30-60 minutes at room temperature.[17][18]

  • Removal of Excess IAM:

    • Remove unreacted iodoacetamide using a desalting column.

  • BCN Conjugation:

    • Proceed with the BCN conjugation protocol (e.g., Protocol 1 or 2) using the thiol-blocked protein.

dot

Thiol_Blocking_Logic Start Protein with Free Thiols Block_Thiols Block Thiols with Iodoacetamide Start->Block_Thiols Pre-treatment BCN_Conjugation Perform BCN Conjugation (SPAAC) Start->BCN_Conjugation Without Blocking Block_Thiols->BCN_Conjugation Specific_Product Specific Azide-Alkyne Conjugate BCN_Conjugation->Specific_Product Desired Pathway Side_Reaction Thiol-Yne Side Reaction BCN_Conjugation->Side_Reaction NonSpecific_Product Non-Specific Thiol Adduct Side_Reaction->NonSpecific_Product

Caption: Logical relationship for preventing thiol-yne side reactions.

Conclusion

BCN linkers represent a versatile and powerful tool for bioconjugation, particularly for applications requiring high biocompatibility. Their reactivity, driven by ring strain, enables efficient and specific labeling of biomolecules via the strain-promoted alkyne-azide cycloaddition reaction. While considerations such as reaction kinetics and potential side reactions with thiols need to be addressed, the strategies and protocols outlined in this guide provide a solid foundation for the successful implementation of BCN linkers in research and drug development. The favorable balance of reactivity and stability, especially in the presence of endogenous thiols, positions BCN linkers as a valuable component in the ever-expanding toolkit of the modern chemical biologist.

References

Methodological & Application

Step-by-Step Guide for Using endo-BCN-PEG3-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of endo-BCN-PEG3-NHS ester, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool that facilitates the covalent linkage of two different molecules. It features two key reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies, to form stable amide bonds.[1][]

  • Bicyclo[6.1.0]nonyne (BCN): This strained alkyne enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This reaction is bio-orthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.

  • Polyethylene (B3416737) Glycol (PEG3) Spacer: The short polyethylene glycol chain enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate.[3]

These features make this compound an ideal reagent for multi-step bioconjugation strategies where a biomolecule is first modified to introduce a BCN handle, which is then used for subsequent conjugation to an azide-modified molecule.

Applications

The unique properties of this compound make it suitable for a range of advanced applications in drug development and research.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to attach a BCN group to an antibody via its lysine residues. The BCN-functionalized antibody can then be conjugated to an azide-modified cytotoxic payload. This approach allows for the precise and stable attachment of the drug to the antibody.[4][5]

Mechanism of Action of a HER2-Targeted ADC:

A common target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of cancer.[6][7][8] An ADC targeting HER2, such as one developed using a trastuzumab-based antibody, will bind to the HER2 receptor on the surface of a cancer cell.[9][10] This binding can inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are crucial for cell proliferation and survival.[6][9] Following binding, the ADC-HER2 complex is internalized by the cell.[4][5][] Inside the cell, the cytotoxic payload is released, leading to cell death.[4][5][]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization HER2_dimer HER2 Dimerization (Inhibited) PI3K_Akt PI3K/Akt Pathway HER2_dimer->PI3K_Akt X MAPK MAPK Pathway HER2_dimer->MAPK X Proliferation Cell Proliferation & Survival (Blocked) PI3K_Akt->Proliferation MAPK->Proliferation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Antibody_Conjugation_Workflow Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Reagent_Prep 2. Reagent Preparation (Dissolve this compound) Antibody_Prep->Reagent_Prep Conjugation 3. Conjugation Reaction Reagent_Prep->Conjugation Quenching 4. Quenching (Optional) Conjugation->Quenching Purification 5. Purification of Conjugate Quenching->Purification Characterization 6. Characterization (e.g., DOL determination) Purification->Characterization End Characterization->End PROTAC_Synthesis_Workflow Start Ligand_Func 1. Functionalize BRD4 Ligand with this compound Start->Ligand_Func Purify_Intermediate 2. Purify BCN-PEG3-BRD4 Ligand Ligand_Func->Purify_Intermediate Click_Reaction 3. Click Reaction with Azide-E3 Ligase Ligand Purify_Intermediate->Click_Reaction Purify_PROTAC 4. Purify Final PROTAC Click_Reaction->Purify_PROTAC Characterize 5. Characterization (LC-MS, NMR) Purify_PROTAC->Characterize End Characterize->End

References

Application Notes and Protocols for Labeling with endo-BCN-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of proteins and other biomolecules that contain primary amines.[1][2][3] This method is particularly effective for labeling antibodies and other proteins with moieties such as fluorescent dyes, biotin, or, in the case of endo-BCN-PEG3-NHS ester, a bicyclononyne (BCN) group for subsequent copper-free click chemistry applications. The NHS ester functional group reacts specifically and efficiently with primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2][3]

The reaction is highly pH-dependent.[1][4][5] At a low pH, the primary amine is protonated and thus unreactive. Conversely, at a high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the efficiency of the labeling.[1][2] The optimal pH for NHS ester labeling is typically between 7.2 and 8.5.[1][2] It is also critical to use buffers that do not contain primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule for reaction with the NHS ester.[1][6]

This document provides a detailed protocol for the labeling of proteins, such as antibodies, with this compound, with a focus on the principles and calculation of molar excess to control the degree of labeling.

Principle of the Reaction

The core of the labeling process is a nucleophilic acyl substitution reaction. The unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The this compound also incorporates a polyethylene (B3416737) glycol (PEG) spacer, which can increase the hydrophilicity of the resulting conjugate.[7]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-PEG3-BCN (Stable Amide Bond) Protein->Labeled_Protein Nucleophilic Attack BCN_Ester This compound BCN_Ester->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) BCN_Ester->NHS

Figure 1. Reaction of this compound with a primary amine on a protein.

Molar Excess Calculation

The "molar excess" is the ratio of the moles of the NHS ester reagent to the moles of the protein to be labeled.[1] Optimizing this ratio is crucial for controlling the degree of labeling (DOL), which is the average number of BCN moieties conjugated to each protein molecule.[1] A low DOL may result in insufficient reactivity in subsequent click chemistry steps, while an excessively high DOL can lead to protein precipitation, loss of biological activity, or altered pharmacokinetics.[1]

The optimal molar excess is empirical and depends on several factors:

  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[1]

  • Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.[1]

  • Desired Degree of Labeling (DOL): Different applications may require different DOLs. For many antibody-drug conjugate applications, a final DOL of 2-4 is often desired.

Formula for Calculating the Mass of this compound

To calculate the required mass of the this compound for a specific molar excess, use the following formula:

Mass of NHS Ester (mg) = (Molar Excess) x [Mass of Protein (mg) / MW of Protein (Da)] x MW of NHS Ester (Da) [1]

Where:

  • Molar Excess: The desired molar ratio of NHS ester to protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of Protein (Da): The molecular weight of the protein in Daltons (e.g., IgG ≈ 150,000 Da).

  • MW of NHS Ester (Da): The molecular weight of this compound is approximately 494.54 Da.[7][8][9]

Recommended Molar Excess Ratios

The following table provides general recommendations for starting molar excess ratios. These should be optimized for each specific protein and application.

Protein ConcentrationRecommended Starting Molar ExcessNotes
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling.[1]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[1]
< 1 mg/mL20-50 foldHigher excess is needed to compensate for lower reaction kinetics.[1]

Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound.

Materials and Equipment
  • Protein to be labeled (e.g., antibody)

  • This compound[7][8][9][10]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[1][4] Crucially, this buffer must be free of primary amines.

  • Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) of high purity.[2][4]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[2][11]

  • Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.[4][12]

  • Reaction tubes

  • Pipettes

  • Vortex mixer

  • Spectrophotometer for protein concentration and DOL determination

Experimental Workflow Diagram

Start Start Buffer_Exchange 1. Protein Buffer Exchange (into amine-free buffer, pH 8.3-8.5) Start->Buffer_Exchange Prepare_NHS 2. Prepare NHS Ester Stock Solution (in anhydrous DMSO or DMF) Buffer_Exchange->Prepare_NHS Calculate_Mass 3. Calculate Required Mass of NHS Ester Prepare_NHS->Calculate_Mass Labeling 4. Labeling Reaction (Add NHS ester to protein solution) Calculate_Mass->Labeling Incubate 5. Incubate (1-4h at RT or overnight at 4°C) Labeling->Incubate Quench 6. Quench Reaction (Optional) (Add Tris or glycine) Incubate->Quench Purify 7. Purify Conjugate (Size-exclusion chromatography) Quench->Purify Characterize 8. Characterize Conjugate (Determine DOL) Purify->Characterize End End Characterize->End

Figure 2. Experimental workflow for protein labeling with this compound.

Step-by-Step Procedure
  • Protein Preparation and Buffer Exchange:

    • Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing Tris or glycine, perform a buffer exchange into the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) using a desalting column or dialysis.[6]

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[3][4]

  • This compound Stock Solution Preparation:

    • Shortly before use, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][5]

    • Note: NHS esters are sensitive to moisture and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh. Do not store the NHS ester in solution for extended periods.[1][6]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to add to the protein solution based on the desired molar excess.

    • While gently vortexing, add the calculated volume of the NHS ester stock solution to the protein solution.[1]

    • The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][3] If the label is light-sensitive, protect the reaction from light.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as 1 M Tris-HCl or 1 M glycine can be added to a final concentration of 20-50 mM.[11] This will react with any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove unreacted this compound and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][5] This is a critical step to ensure the purity of the final conjugate.[12]

  • Characterization of the Conjugate:

    • Determine the final protein concentration of the purified conjugate, for example, by measuring the absorbance at 280 nm.

    • Determine the Degree of Labeling (DOL). This is one of the most important quality attributes of the conjugate.[13] Various methods can be used, including UV/Vis spectroscopy if the BCN linker has a distinct absorbance, or more advanced techniques like mass spectrometry.[13][14]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Labeling Efficiency NHS ester has hydrolyzed.Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.[1][6]
Buffer contains primary amines.Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[1][6]
Molar excess is too low.Increase the molar excess of the NHS ester, especially for dilute protein solutions.[1]
Incorrect pH.Ensure the reaction buffer pH is between 7.2 and 8.5.[1][2]
Protein Precipitation Degree of Labeling (DOL) is too high.Reduce the molar excess of the NHS ester in the reaction.
High concentration of organic solvent.Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.
Inconsistent Results Inaccurate protein concentration measurement.Accurately determine the protein concentration before starting the labeling reaction.[3]
Variability in NHS ester reactivity.Use a fresh vial of NHS ester and store it properly to prevent degradation.[3]

Conclusion

The successful labeling of proteins with this compound hinges on careful consideration of the reaction conditions, particularly the molar excess of the labeling reagent. By following this detailed protocol and optimizing the molar excess for the specific protein and application, researchers can achieve a desired degree of labeling, enabling subsequent bioconjugation via copper-free click chemistry. The purification and characterization of the final conjugate are crucial steps to ensure its quality and suitability for downstream applications in research and drug development.

References

Application Notes and Protocols: Endo-BCN-PEG3-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the optimal buffer conditions and procedures for reactions involving endo-BCN-PEG3-NHS Ester. This reagent is a bifunctional linker used in bioconjugation, enabling the attachment of a bicyclononyne (BCN) moiety to primary amine-containing molecules like proteins, antibodies, or peptides. The NHS ester group reacts with primary amines, while the BCN group allows for subsequent copper-free click chemistry (SPAAC) reactions.

Principle of Reaction

The core of the reaction involves the N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines (-NH2) on target molecules to form a stable amide bond. The efficiency of this acylation reaction is highly dependent on the buffer conditions, particularly the pH. A competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and must be minimized to ensure high conjugation efficiency. The choice of buffer is critical, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.

The reaction is a two-step process in bioconjugation workflows:

  • Amine Labeling : The NHS ester reacts with a primary amine on the target molecule (e.g., a protein).

  • Copper-Free Click Chemistry : The BCN group is then available to react with an azide-tagged molecule in a subsequent step.

This document focuses exclusively on the first step: the amine labeling reaction.

Buffer Conditions and Optimization

The selection of an appropriate buffer system and pH is the most critical factor for a successful conjugation reaction with an NHS ester.

  • pH: The optimal pH range for the reaction is between 7.0 and 8.5.

    • Below pH 7.0, the primary amine is largely protonated (-NH3+), which significantly reduces its nucleophilicity and slows the reaction rate.

    • Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which consumes the reagent before it can react with the target amine. For most applications, a pH of 8.0 to 8.5 provides a good balance between efficient acylation and minimal hydrolysis.

  • Recommended Buffers: Amine-free buffers are mandatory.

    • Phosphate-Buffered Saline (PBS): Commonly used, typically at a pH of 7.2-7.4. While slightly below the optimal range, it is often sufficient for many applications.

    • HEPES Buffer: An excellent choice that provides stable buffering in the optimal pH range of 7.0-8.0.

    • Borate Buffer: Effective in the pH 8.0-9.0 range, making it suitable for optimizing reaction efficiency.

    • Carbonate/Bicarbonate Buffer: Useful for maintaining pH in the 8.5-9.0 range.

  • Incompatible Buffers: Any buffer containing primary amines must be avoided.

    • Tris (tris(hydroxymethyl)aminomethane): Will directly react with the NHS ester.

    • Buffers containing glycine (B1666218) or other amino acids.

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal efficiency is often found between pH 8.0 and 8.5. A compromise must be made between reaction rate and NHS ester hydrolysis.
Buffer System PBS, HEPES, BorateMust be free of primary amines. PBS is common, but HEPES or Borate may offer better pH control in the optimal range.
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can be used to slow hydrolysis, requiring longer reaction times. Room temperature reactions are faster.
Reaction Time 30 minutes to 2 hoursDependent on temperature, pH, and reactant concentrations. Reactions at 4°C may be run overnight.

Experimental Protocols

This protocol describes a general method for labeling a protein with this compound. The molar ratio of the linker to the protein may need to be optimized for specific applications.

A. Materials

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: PBS (pH 7.4), HEPES buffer (50 mM, pH 8.0), or Borate buffer (50 mM, pH 8.5)

  • Purification column (e.g., desalting column like Zeba™ Spin Desalting Columns) to remove excess linker

B. Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification p1 Dissolve Protein in Amine-Free Buffer r1 Add NHS Ester stock to Protein Solution p1->r1 p2 Prepare fresh stock of BCN-PEG3-NHS in DMSO p2->r1 r2 Incubate at RT (1 hr) or 4°C (2-4 hrs) r1->r2 pu1 Apply reaction mixture to Desalting Column r2->pu1 pu2 Collect Purified BCN-labeled Protein pu1->pu2 G cluster_pathways NHS BCN-PEG3-NHS Conjugate BCN-PEG3-Protein (Stable Amide Bond) NHS->Conjugate Desired Reaction (pH 7.0-8.5) Hydrolyzed Inactive BCN-PEG3-Acid NHS->Hydrolyzed Competing Hydrolysis (Increases with pH) Amine Protein-NH2 (Primary Amine) Water H2O (Water)

Application Notes and Protocols for the Purification of Proteins after Labeling with endo-BCN-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with functional moieties is a cornerstone of modern biotherapeutics and research tools. The endo-BCN-PEG3-NHS ester is a hetero-bifunctional linker that facilitates the attachment of a bicyclononyne (BCN) group to proteins. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface, forming a stable amide bond.[1][2][3][4] The BCN group is a strained alkyne used in highly efficient and bioorthogonal copper-free click chemistry reactions.

Following the labeling reaction, the mixture contains the desired protein conjugate, as well as unreacted or hydrolyzed this compound, and potentially aggregated or unreacted protein.[1] A robust purification step is critical to remove these impurities, as they can interfere with downstream applications, compromise assay results, and, in therapeutic contexts, lead to adverse effects. This document provides detailed application notes and protocols for the purification of proteins labeled with this compound using three common and effective methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Chemical Reaction

The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of the linker.

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Conjugate Protein-NH-CO-PEG3-BCN Protein->Conjugate pH 8.3-8.5 Linker endo-BCN-PEG3-NHS Linker->Conjugate Byproduct NHS Linker->Byproduct

Caption: NHS ester reaction with a protein's primary amine.

Overview of Purification Methodologies

The choice of purification method depends on factors such as the scale of the reaction, the required final purity, and the specific properties of the protein.[1]

Method Principle Advantages Disadvantages Typical Scale
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[5][6][7]High resolution, can separate aggregates, well-established.[8]Dilution of the sample, limited sample volume, potential for non-specific interactions.Lab scale (µg to mg)
Dialysis Diffusion-based separation across a semi-permeable membrane based on molecular weight cutoff (MWCO).Simple, gentle on the protein, cost-effective for buffer exchange.Slow (can take up to 48 hours), requires large volumes of buffer, potential for sample loss.[9]Lab scale (mg to g)
Tangential Flow Filtration (TFF) Size-based separation where the feed solution flows parallel to a membrane surface.[10][11][12]Fast, scalable, can concentrate and diafilter in one system, high recovery.[10][13]Higher initial equipment cost, potential for membrane fouling.Pilot to process scale (g to kg)

Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Filtration

This method is ideal for achieving high purity at a laboratory scale. It effectively separates the high molecular weight protein conjugate from the low molecular weight unreacted linker and NHS byproduct.[7][14]

Materials:

  • SEC column (e.g., Sephadex® G-25, Superdex® 200, or equivalent)

  • Chromatography system (e.g., FPLC or HPLC)

  • Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fraction collector

  • UV detector (280 nm)

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer at a flow rate recommended by the manufacturer.

  • Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the purification buffer at a constant flow rate.

  • Fraction Collection: Monitor the elution profile using the UV detector at 280 nm. The protein conjugate will typically elute first in the void volume or shortly after, followed by a second peak corresponding to the smaller, unreacted linker and NHS. Collect fractions corresponding to the protein peak.

  • Analysis: Pool the fractions containing the purified protein conjugate. Confirm purity and concentration using SDS-PAGE and a protein concentration assay (e.g., BCA or Bradford).

Reaction_Mixture Reaction Mixture (Labeled Protein + Free Linker) SEC_Column Size Exclusion Column Reaction_Mixture->SEC_Column Load Waste Free Linker + NHS SEC_Column->Waste Elute (Low MW) Purified_Protein Purified Labeled Protein SEC_Column->Purified_Protein Elute (High MW)

Caption: Workflow for SEC purification.

Dialysis

Dialysis is a straightforward and gentle method for removing small molecules from a protein solution. It is particularly useful for buffer exchange.[9]

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-20 kDa for most proteins.

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, leaving some headspace for potential volume increase.[1]

  • Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently at 4°C.[9]

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the unreacted linker.[1][9] The final dialysis can be performed overnight.[1]

  • Sample Recovery: Carefully remove the purified protein conjugate from the dialysis device.

Sample_In Reaction Mixture in Dialysis Cassette Buffer_Tank Dialysis Buffer (Large Volume) Sample_In->Buffer_Tank Place cassette in buffer Sample_Out Purified Labeled Protein Sample_In->Sample_Out After 24-48h Impurity_Out Free Linker diffuses out Buffer_Tank->Impurity_Out Diffusion

Caption: Principle of dialysis for protein purification.

Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for concentrating and purifying biomolecules. It is highly efficient for larger scale preparations.[10][13][15]

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing)

  • TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10-30 kDa)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Protocol:

  • System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with purification buffer.

  • Concentration (Optional): If the reaction volume is large, first concentrate the sample by recirculating the retentate while allowing the permeate to be removed.

  • Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This process exchanges the buffer and removes small molecule impurities. Typically, 5-10 diavolumes are required for efficient removal of the unreacted linker.[1]

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated protein conjugate from the system.

Reservoir Reservoir (Reaction Mixture) Pump Pump Reservoir->Pump TFF_Membrane TFF Membrane Pump->TFF_Membrane Retentate Retentate (Labeled Protein) TFF_Membrane->Retentate Permeate Permeate (Free Linker) TFF_Membrane->Permeate Retentate->Reservoir Recirculate

Caption: Tangential Flow Filtration (TFF) workflow.

Downstream Analysis and Quality Control

After purification, it is essential to characterize the labeled protein to ensure its quality and suitability for downstream applications.

Parameter Analytical Method Purpose
Protein Concentration UV-Vis (A280), BCA, or Bradford AssayTo determine the final concentration and calculate yield.
Purity SDS-PAGE, SEC-HPLCTo assess the removal of impurities and the presence of aggregates.[8][14]
Labeling Efficiency Mass Spectrometry (MS), UV-Vis SpectroscopyTo determine the average number of BCN linkers per protein (degree of labeling).[16][17][18]
Structural Integrity Circular Dichroism (CD), Fluorescence SpectroscopyTo confirm that the labeling and purification processes have not altered the protein's secondary or tertiary structure.[19]
Functionality Activity Assay, Binding Assay (e.g., ELISA, SPR)To ensure the biological activity of the protein is retained after modification.[20]

Troubleshooting

Problem Possible Cause Solution
Low Protein Recovery - Non-specific adsorption to column/membrane- Protein precipitation/aggregation- Sample loss during transfers- Use low-protein-binding materials.- Optimize buffer conditions (pH, ionic strength).- Handle sample carefully.
Incomplete Removal of Free Linker - Insufficient resolution in SEC- Inadequate dialysis time or buffer volume- Insufficient diavolumes in TFF- Use a longer SEC column or one with a smaller pore size.- Increase dialysis duration and number of buffer changes.[9]- Increase the number of diavolumes in TFF.[1]
Protein Aggregation - High protein concentration- Unfavorable buffer conditions- Hydrophobicity of the BCN-PEG3 linker- Work with lower protein concentrations.- Screen different buffers for stability.- Add excipients (e.g., arginine, polysorbate) to the buffer.

Conclusion

The purification of proteins after labeling with this compound is a critical step to ensure the quality and performance of the final conjugate. Size Exclusion Chromatography, Dialysis, and Tangential Flow Filtration are all robust methods for removing unreacted labeling reagents.[1] The choice of method should be tailored to the specific requirements of the experiment, considering factors such as scale, desired purity, and available equipment. Proper post-purification analysis is essential to confirm the integrity and functionality of the labeled protein.

References

Application Notes and Protocols for Conjugating endo-BCN-PEG3-NHS Ester to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of endo-BCN-PEG3-NHS ester to amine-modified oligonucleotides. This procedure is a cornerstone for the synthesis of advanced bioconjugates used in a variety of applications, including targeted drug delivery, diagnostics, and molecular biology research. The endo-BCN (bicyclo[6.1.0]nonyne) moiety facilitates copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific attachment of the oligonucleotide to azide-containing molecules in complex biological environments[1][2]. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on modified oligonucleotides to form a stable amide bond[3][4][5]. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance[3][4][6].

Chemical Reaction

The conjugation process involves the reaction of the NHS ester of the endo-BCN-PEG3 linker with a primary amine on the oligonucleotide, forming a stable amide linkage.

cluster_reactants Reactants cluster_products Products Oligo Amine-Modified Oligonucleotide (Oligo-NH2) Conjugate Oligo-PEG3-BCN Conjugate Oligo->Conjugate pH 7.0-9.0 Room Temperature BCN_NHS This compound BCN_NHS->Conjugate NHS_leaving_group NHS start Start reconstitute_oligo Reconstitute Amine-Oligo in Conjugation Buffer start->reconstitute_oligo add_bcn Add endo-BCN-PEG3-NHS Ester Solution (in DMSO) reconstitute_oligo->add_bcn incubate Incubate at Room Temperature (2-4 hours or overnight) add_bcn->incubate purify Purify Conjugate incubate->purify

References

Application Notes and Protocols for Live Cell Imaging Using endo-BCN-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful tool for elucidating the dynamic processes that govern cellular function. The ability to visualize specific biomolecules in their native environment provides invaluable insights into protein trafficking, glycan dynamics, and the mechanisms of therapeutic agents. Bioorthogonal chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a pivotal technology for live-cell labeling due to its high specificity and biocompatibility.

The endo-BCN-PEG3-NHS ester is a heterobifunctional linker designed to facilitate a two-step labeling strategy for live cell imaging. This reagent features two key functional groups:

  • An N-Hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., on lysine (B10760008) residues of proteins or antibodies) to form stable amide bonds.

  • A bicyclo[6.1.0]nonyne (BCN ) group, a strained alkyne that undergoes a rapid and specific copper-free click reaction with azide-functionalized molecules.

  • A hydrophilic polyethylene glycol (PEG3) spacer that enhances solubility in aqueous media and minimizes steric hindrance.

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in live cell imaging workflows.

Principle of the Two-Step Labeling Strategy

The use of this compound typically involves a two-step workflow:

  • Metabolic or Enzymatic Labeling: Cells are first treated with a metabolic precursor containing an azide (B81097) group. For instance, an azide-modified amino acid like L-azidohomoalanine (AHA) can be incorporated into newly synthesized proteins, or an azido-sugar (e.g., Ac4ManNAz) can be integrated into cellular glycans.[1][2][3][4] This step introduces the "handle" for the subsequent bioorthogonal reaction.

  • Bioorthogonal Reaction (SPAAC): A probe of interest (e.g., a fluorescent dye, biotin, or an antibody) is first conjugated to the this compound via the NHS ester functionality. This BCN-functionalized probe is then introduced to the azide-labeled live cells. The BCN group on the probe reacts specifically with the azide groups on the metabolically incorporated biomolecules, resulting in stable, covalent labeling for visualization.[5][6]

This strategy allows for the temporal and spatial tracking of specific classes of biomolecules, such as newly synthesized proteomes or the cellular glycome, in living cells.

Data Presentation

Quantitative Parameters for SPAAC Reactions

The efficiency of the SPAAC reaction is a critical factor in successful live cell imaging. The second-order rate constant (k₂) is a key parameter for comparing the kinetics of different bioorthogonal reactions.

CyclooctyneAzide TypeSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Key Features
BCN Primary Azide0.024Good reactivity, sterically non-demanding.[2]
BCN Secondary Azide0.012Similar reactivity to primary azides.[2]
BCN Tertiary Azide0.018Maintains good reactivity with sterically hindered azides.[2]
DIBOPrimary Azide~0.1Fast kinetics, commonly used for cell surface labeling.[5]
DIFOBenzyl Azide~0.3Rapid kinetics due to fluorine substitution.

Data is representative and may vary based on solvent and specific azide structure.

Recommended Concentration Ranges for Live Cell Labeling
StepReagentTypical ConcentrationIncubation Time
Metabolic Labeling (Proteins) L-azidohomoalanine (AHA)25 - 50 µM4 - 24 hours
Metabolic Labeling (Glycans) Ac4ManNAz25 - 50 µM24 - 72 hours[7]
SPAAC Labeling BCN-conjugated Fluorophore5 - 25 µM15 - 60 minutes
SPAAC Labeling BCN-conjugated Antibody1 - 10 µg/mL30 - 120 minutes

Experimental Protocols

Protocol 1: Preparation of a BCN-Functionalized Fluorescent Probe

This protocol describes the conjugation of a fluorescent dye containing a primary amine to this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 cadaverine)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Dissolve the amine-reactive fluorescent dye in DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the fluorescent dye with a 1.5-fold molar excess of the this compound solution in the reaction buffer.

    • The final concentration of DMSO in the reaction mixture should not exceed 10%.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the BCN-functionalized fluorescent probe from unreacted reagents using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the conjugated probe, which can be identified by its fluorescence.

  • Storage:

    • Store the purified BCN-probe at -20°C, protected from light.

Protocol 2: Live Cell Imaging of Newly Synthesized Proteins

This protocol details the metabolic labeling of nascent proteins with AHA followed by fluorescent labeling using a BCN-functionalized probe.

Materials:

  • Mammalian cells of interest in culture

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Complete cell culture medium

  • BCN-functionalized fluorescent probe (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • Fluorescence microscope with live-cell imaging chamber

Procedure:

  • Metabolic Labeling:

    • Plate cells and allow them to adhere overnight.

    • Wash the cells once with warm PBS.

    • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.

    • Incubate for 4-24 hours to allow for incorporation of AHA into newly synthesized proteins.[1]

  • SPAAC Reaction:

    • Wash the cells three times with warm PBS to remove unincorporated AHA.

    • Add complete cell culture medium containing the BCN-functionalized fluorescent probe at a final concentration of 5-25 µM.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Imaging:

    • Wash the cells three times with live cell imaging buffer.

    • Add fresh live cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Visualizations

Chemical Reaction and Labeling Principle

G cluster_0 Step 1: Probe Functionalization cluster_1 Step 2: Live Cell Labeling Probe Probe (e.g., Fluorophore, Antibody) with -NH2 group BCN_Probe BCN-Functionalized Probe Probe->BCN_Probe NHS Ester Reaction BCN_NHS This compound BCN_NHS->BCN_Probe Labeled_Cell Fluorescently Labeled Cell BCN_Probe->Labeled_Cell Azide_Precursor Azide Precursor (e.g., Azido-Sugar, Azido-Amino Acid) Azide_Labeled_Cell Azide-Labeled Live Cell Azide_Precursor->Azide_Labeled_Cell Metabolic Incorporation Live_Cell Live Cell Live_Cell->Azide_Labeled_Cell Azide_Labeled_Cell->Labeled_Cell SPAAC 'Click' Reaction

Caption: Two-step workflow for live cell labeling.

Experimental Workflow for Visualizing Cell-Surface Glycans

workflow start Start with Live Cells in Culture metabolic_label Incubate cells with Ac4ManNAz (Azido-sugar) for 24-72 hours start->metabolic_label wash1 Wash cells 3x with PBS to remove excess azido-sugar metabolic_label->wash1 spaac_reaction Incubate with BCN-conjugated probe (e.g., BCN-Fluorophore) for 30-60 minutes wash1->spaac_reaction wash2 Wash cells 3x with live cell imaging buffer spaac_reaction->wash2 imaging Image live cells using fluorescence microscopy wash2->imaging

Caption: Workflow for imaging cell-surface glycans.

Logical Relationship of Components

G center Live Cell Imaging application Visualize Dynamic Processes (e.g., Protein Synthesis) center->application achieves reagent This compound tech SPAAC (Bioorthogonal Chemistry) reagent->tech enables tech->center allows target Azide-Labeled Biomolecule (Protein, Glycan) target->tech reacts via probe Probe (Antibody, Fluorophore) probe->reagent is conjugated to

Caption: Core components of the labeling strategy.

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates Using endo-BCN-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three main components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. The linker plays a pivotal role in the stability of the ADC in circulation and the efficient release of the payload within the target cell.

This document provides detailed application notes and protocols for the development of ADCs using endo-BCN-PEG3-NHS ester, a heterobifunctional linker that facilitates a two-step conjugation strategy. This linker features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody and a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified payload. The inclusion of a polyethylene (B3416737) glycol (PEG3) spacer enhances the hydrophilicity of the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1]

The two-step conjugation process offers greater control over the final ADC product. First, the antibody is modified with the BCN handle via the amine-reactive NHS ester. After purification, the BCN-modified antibody is then conjugated to an azide-containing payload through the highly efficient and bioorthogonal SPAAC reaction. This modular approach allows for the precise attachment of the payload and can lead to the production of more homogeneous ADCs.

Mechanism of Action

The development of a functional ADC using this compound involves a two-stage chemical process followed by a biological mechanism of action.

First, the NHS ester of the linker reacts with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the antibody, forming a stable amide bond. This reaction results in an antibody functionalized with BCN groups.

cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Antibody Antibody (with Lysine -NH2) BCN_Ab BCN-Modified Antibody Antibody->BCN_Ab Amine-reactive coupling Linker This compound Linker->BCN_Ab ADC Final Antibody-Drug Conjugate (ADC) BCN_Ab->ADC Copper-free click chemistry Payload Azide-Modified Payload (e.g., MMAE-N3) Payload->ADC

Figure 1: Two-step ADC conjugation workflow.

Second, the BCN-modified antibody is reacted with an azide-functionalized cytotoxic payload. The strained alkyne of the BCN group undergoes a [3+2] cycloaddition with the azide (B81097) group of the payload to form a stable triazole linkage. This SPAAC reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with biological functional groups.[1][2]

Once assembled, the ADC's mechanism of action is as follows:

ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding Targeting Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., via linker cleavage) Lysosome->Payload_Release Apoptosis Cell Cycle Arrest & Apoptosis Payload_Release->Apoptosis

Figure 2: ADC mechanism of action.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical ADC, Trastuzumab-BCN-PEG3-MMAE, developed using the protocols outlined in this document.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterMolar Ratio (Linker:Ab)MethodResult
Linker-to-Antibody Ratio (LAR)10:1Mass Spectrometry3.8
20:1Mass Spectrometry5.2
Final ADC
Average Drug-to-Antibody Ratio (DAR)-HIC3.7
-Mass Spectrometry3.8
Percentage of Unconjugated Antibody-HIC< 5%

Table 2: In Vitro Cytotoxicity of Trastuzumab-BCN-PEG3-MMAE

Cell LineTarget AntigenIC50 (ng/mL)
SK-BR-3HER2-positive15.8
BT-474HER2-positive25.2
MDA-MB-231HER2-negative> 1000

Table 3: In Vivo Efficacy in a HER2-Positive Xenograft Model (BT-474)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab1045
Trastuzumab-BCN-PEG3-MMAE585
Trastuzumab-BCN-PEG3-MMAE1098

Experimental Protocols

The following protocols provide a step-by-step guide for the development and characterization of an ADC using this compound.

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently stirring.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the BCN-modified antibody from excess linker and byproducts using an SEC column or TFF system equilibrated with PBS, pH 7.4.

    • Monitor the protein elution at 280 nm and collect the fractions containing the modified antibody.

  • Characterization:

    • Determine the protein concentration of the purified BCN-modified antibody using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Linker-to-Antibody Ratio (LAR) using mass spectrometry.

Protocol 2: Conjugation of Azide-Payload to BCN-Modified Antibody (SPAAC)

This protocol details the click chemistry reaction between the BCN-modified antibody and an azide-functionalized payload (e.g., MMAE-N3).

Materials:

  • Purified BCN-modified antibody in PBS, pH 7.4

  • Azide-functionalized payload (e.g., MMAE-N3)

  • Anhydrous DMSO

  • Purification: SEC column or TFF system

Procedure:

  • Payload Preparation:

    • Dissolve the azide-functionalized payload in anhydrous DMSO to a stock concentration of 10 mM.

  • SPAAC Reaction:

    • Add a 3- to 5-fold molar excess of the dissolved azide-payload to the BCN-modified antibody solution.

    • Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing.

  • Purification:

    • Purify the final ADC from unreacted payload and other impurities using an SEC column or TFF system equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the purified ADC.

  • Final Formulation:

    • Buffer exchange the purified ADC into a suitable formulation buffer for storage.

    • Sterile filter the final ADC product.

Protocol 3: Characterization of the Final ADC

This protocol outlines the key analytical methods for characterizing the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC):

    • Use a HIC column (e.g., TSKgel Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) in phosphate buffer).

    • The different drug-loaded species will separate based on hydrophobicity, allowing for the determination of the DAR distribution and the average DAR.[3][4]

  • Mass Spectrometry (MS):

    • Analyze the intact or deglycosylated ADC using LC-MS.

    • Deconvolute the resulting mass spectrum to identify the masses of the different drug-loaded species and calculate the average DAR.[5][6]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC):

    • Use a SEC column to separate monomeric ADC from aggregates and fragments.

    • Determine the percentage of monomer, aggregate, and fragment in the final product.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and treat the cells for 72-96 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • IC50 Calculation:

    • Plot the cell viability against the ADC concentration and determine the IC50 value.

Protocol 4: In Vivo Efficacy Study

This protocol provides a general outline for evaluating the in vivo efficacy of the ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (e.g., BT-474 for a HER2-positive model)

  • Purified ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice. .

  • Treatment:

    • Once tumors reach a predetermined size, randomize the mice into treatment groups.

    • Administer the ADC, unconjugated antibody, or vehicle control intravenously at the desired dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the health of the animals.

  • Endpoint:

    • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

    • Excise and weigh the tumors.

  • Data Analysis:

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The use of the this compound linker provides a robust and versatile platform for the development of next-generation ADCs. The two-step conjugation strategy allows for greater control over the final product, and the hydrophilic PEG spacer can impart favorable physicochemical and pharmacokinetic properties. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the design, synthesis, and evaluation of novel ADC candidates.

References

Application Notes and Protocols for Mass Spectrometry Analysis of BCN-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise analysis of proteins within complex biological systems is fundamental to advancing our understanding of cellular processes and is a cornerstone of modern drug development. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for labeling and identifying proteins of interest. This copper-free click chemistry reaction utilizes reagents like bicyclo[6.1.0]nonyne (BCN) to covalently tag azide-modified biomolecules with high specificity and efficiency, even within the complex milieu of living cells.[1][2] The resulting stable triazole linkage is compatible with downstream analytical techniques, most notably mass spectrometry (MS).[1]

These application notes provide a comprehensive guide to the sample preparation of BCN-labeled proteins for mass spectrometry analysis. Detailed protocols for both the labeling of proteins using a BCN-azide ligation strategy and the subsequent steps required to prepare these proteins for identification and quantification by MS are provided.

Principle of BCN-Labeling and Mass Spectrometry Analysis

The workflow for analyzing BCN-labeled proteins by mass spectrometry involves several key stages. First, a bioorthogonal handle, typically an azide (B81097) group, is introduced into the protein of interest. This is often achieved through metabolic labeling, where cells are cultured with an amino acid analog, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine.[3][4]

Once the azide handle is incorporated, the proteins are subjected to a SPAAC reaction with a BCN-containing probe. This probe can be functionalized with an affinity tag, such as biotin (B1667282), to facilitate the enrichment of the labeled proteins from a complex mixture. The high reactivity of the strained alkyne in the BCN molecule allows this reaction to proceed efficiently at physiological temperatures and without the need for a cytotoxic copper catalyst.[1][5]

Following the labeling and enrichment, the captured proteins are subjected to standard proteomics sample preparation protocols. This includes denaturation, reduction of disulfide bonds, alkylation of free cysteines, and enzymatic digestion, typically with trypsin, to generate peptides.[6][7] The resulting peptide mixture is then desalted and prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides based on their mass-to-charge ratio and fragmentation patterns, which are then matched to protein databases to identify the labeled proteins. Quantitative analysis can be performed using various mass spectrometry techniques to determine the abundance of the labeled proteins.[8][9]

Key Quantitative Parameters

The efficiency of the SPAAC reaction is a critical factor for successful labeling and subsequent analysis. The reaction kinetics are typically described by second-order rate constants, which vary depending on the specific cyclooctyne (B158145) used.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
BCN 0.14Favorable reaction rate for many bioorthogonal applications.
DIBO 0.17Generally exhibits fast reaction kinetics.
DIFO 0.076A difluorinated cyclooctyne.
DBCO ~0.1Often provides a strong signal, indicative of high reaction efficiency.

Table 1: Comparison of second-order rate constants for common cyclooctynes used in SPAAC. Data compiled from multiple sources.[2]

The efficiency of labeling can also be influenced by factors such as the concentration of reactants and the pH of the reaction buffer. For instance, in TMT labeling of peptides, the sample pH is a critical factor for achieving high labeling efficiency.[10] Resuspending peptides in a higher concentration buffer (e.g., 500 mM HEPES) can lead to more consistent and efficient labeling.[10]

Buffer ConcentrationAverage Labeling EfficiencyNotes
50 mM HEPESVariable, can be low if sample is acidicRelabeling may not rescue poor efficiency without pH adjustment.[10]
500 mM HEPESConsistently HigherResults in lower missing data in quantitative proteomics.[10]

Table 2: Effect of buffer concentration on TMT labeling efficiency. This data highlights the importance of pH control in labeling reactions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with L-azidohomoalanine (AHA)

This protocol describes the incorporation of an azide handle into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Culture mammalian cells to approximately 80-90% confluency under standard conditions.

  • Aspirate the complete culture medium and wash the cells once with warm PBS.

  • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

  • Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

  • Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time may need to be determined empirically.

  • After incubation, aspirate the AHA-containing medium and wash the cells three times with cold PBS.

  • Lyse the cells directly on the plate using an appropriate volume of cell lysis buffer.

  • Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the AHA-labeled proteome. The protein concentration should be determined using a standard protein assay (e.g., BCA).

Protocol 2: BCN-Biotin Labeling of Azide-Modified Proteins via SPAAC

This protocol details the "click" reaction between the azide-labeled proteins and a BCN-functionalized biotin probe.

Materials:

  • AHA-labeled cell lysate (from Protocol 1)

  • BCN-PEG4-Biotin (or other BCN-biotin conjugate)

  • Anhydrous DMSO

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a 10 mM stock solution of BCN-PEG4-Biotin in anhydrous DMSO. Store at -20°C.

  • In a microcentrifuge tube, dilute the AHA-labeled cell lysate with an amine-free buffer to a final protein concentration of 1-2 mg/mL.

  • Add the BCN-PEG4-Biotin stock solution to the cell lysate to a final concentration of 100 µM (a 2-4 fold molar excess over the estimated amount of AHA-labeled protein is a good starting point). The final concentration of DMSO should be kept below 5% (v/v).[1]

  • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle rotation.[1]

  • The BCN-biotin labeled lysate is now ready for enrichment.

Protocol 3: Enrichment of BCN-Biotin Labeled Proteins

This protocol describes the capture of biotinylated proteins using streptavidin affinity chromatography.

Materials:

  • BCN-biotin labeled lysate (from Protocol 2)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., 20% acetonitrile (B52724) in 100 mM ammonium (B1175870) bicarbonate)

  • Elution Buffer (not typically used for on-bead digestion)

Procedure:

  • Equilibrate the streptavidin beads by washing them three times with the initial wash buffer (e.g., RIPA buffer).

  • Add the BCN-biotin labeled lysate to the equilibrated streptavidin beads.

  • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

  • Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash three times.

  • After the final wash, the beads with the enriched BCN-biotin labeled proteins are ready for on-bead digestion.

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol details the preparation of peptides from the enriched proteins for LC-MS/MS analysis.

Materials:

  • Streptavidin beads with bound proteins (from Protocol 3)

  • Denaturation/Reduction Buffer (e.g., 8 M urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.5)

  • Alkylation Solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM Tris-HCl, pH 8.5)

  • Trypsin solution (mass spectrometry grade)

  • 100 mM Ammonium Bicarbonate (ABC)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin tips

Procedure:

  • Denaturation and Reduction: Resuspend the beads in Denaturation/Reduction Buffer and incubate for 30 minutes at 37°C with shaking.

  • Alkylation: Cool the sample to room temperature and add the Alkylation Solution. Incubate for 20 minutes in the dark at room temperature.

  • Quenching and Dilution: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM. Dilute the urea concentration to less than 2 M by adding 100 mM ABC.

  • Digestion: Add trypsin to the bead slurry at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.

  • Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Perform a second elution by adding 50% ACN, 0.1% formic acid to the beads, vortexing, and combining the supernatants.

  • Desalting: Acidify the pooled peptide solution with formic acid to a final concentration of 0.1%. Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

  • Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_ms_prep MS Sample Preparation cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (AHA incorporation) CellLysis Cell Lysis MetabolicLabeling->CellLysis SPAAC SPAAC Reaction (BCN-Biotin) CellLysis->SPAAC StreptavidinCapture Streptavidin Capture SPAAC->StreptavidinCapture Washing Washing StreptavidinCapture->Washing OnBeadDigestion On-Bead Digestion (Trypsin) Washing->OnBeadDigestion PeptideElution Peptide Elution OnBeadDigestion->PeptideElution Desalting Desalting (C18) PeptideElution->Desalting LCMSMS LC-MS/MS Analysis Desalting->LCMSMS

Caption: Overall workflow for the analysis of BCN-labeled proteins.

spaac_reaction cluster_reactants Reactants cluster_product Product AzideProtein Azide-Labeled Protein TriazoleProduct Stable Triazole-Linked Biotinylated Protein AzideProtein->TriazoleProduct Strain-Promoted [3+2] Cycloaddition BCN_Biotin BCN-Biotin Probe BCN_Biotin->TriazoleProduct

Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

Troubleshooting & Optimization

Technical Support Center: Endo-BCN-PEG3-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG3-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation. It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1]

  • A bicyclononyne (BCN) group that is used for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[]

The polyethylene (B3416737) glycol (PEG3) spacer is a short, hydrophilic chain that increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][] It is commonly used in the development of antibody-drug conjugates (ADCs) and for labeling proteins and other biomolecules.[3]

Q2: What are the optimal reaction conditions for NHS ester conjugation?

The efficiency of the conjugation reaction is highly dependent on the reaction conditions. The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[4] At a lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces the yield.[4] Reactions are typically performed at room temperature for 1-2 hours or at 4°C for 2-4 hours.[]

Q3: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as they will compete with the target molecule for reaction with the NHS ester.

  • Recommended buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers within the optimal pH range of 7.2-8.5 are suitable.[5]

  • Buffers to avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers should not be used for the reaction itself, as they contain primary amines.[5] However, they can be used to quench the reaction.[5]

Q4: How should I store and handle this compound?

This compound is moisture-sensitive. It should be stored at -20°C in a desiccated environment.[3][5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[5] The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[][5] It is not recommended to prepare and store stock solutions due to the hydrolysis of the NHS ester in the presence of even trace amounts of water.[5]

Q5: My conjugation yield is consistently low. What are the common causes?

Low yield is a frequent issue in bioconjugation. The following troubleshooting guide addresses the most common causes.

Troubleshooting Guide for Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving issues leading to low conjugation yield.

Diagram: Troubleshooting Workflow for Low Conjugation Yield

troubleshooting_workflow start Low Conjugation Yield reagent_quality 1. Check Reagent Quality & Handling start->reagent_quality reagent_sol Is this compound fresh and stored correctly? Was it dissolved immediately before use in anhydrous solvent? reagent_quality->reagent_sol reaction_conditions 2. Verify Reaction Conditions reaction_sol Is the pH between 7.2-8.5? Is the buffer free of primary amines? Is the molar ratio correct? reaction_conditions->reaction_sol protein_prep 3. Assess Protein Preparation protein_sol Is the protein in an amine-free buffer? Is the protein concentration accurate? Is the protein stable under reaction conditions? protein_prep->protein_sol purification 4. Evaluate Purification Method purification_sol Is the purification method (e.g., SEC, TFF) appropriate for the conjugate? Are you losing product during purification? purification->purification_sol reagent_sol->reaction_conditions Yes reagent_fix Use fresh reagent. Allow vial to warm to RT before opening. Use anhydrous DMSO or DMF. reagent_sol->reagent_fix No reaction_sol->protein_prep Yes reaction_fix Adjust pH to 8.0-8.5. Use PBS, HEPES, or borate buffer. Optimize molar excess of the linker. reaction_sol->reaction_fix No protein_sol->purification Yes protein_fix Perform buffer exchange into PBS. Verify protein concentration. Consider running the reaction at 4°C. protein_sol->protein_fix No purification_fix Optimize purification protocol. Consider alternative methods like ion-exchange chromatography. purification_sol->purification_fix No

Caption: A decision tree for troubleshooting low bioconjugation yield.

Quantitative Data Summary
ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often a good starting point.[]
Molar Excess of Linker 5 to 20-foldA 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody.[6][7] This may require optimization.
Reaction Temperature Room Temperature or 4°CLower temperatures can be used for sensitive proteins to minimize degradation.[5]
Reaction Time 30 - 120 minutes30-60 minutes at room temperature or 2 hours on ice are typical incubation times.[6][7]
Organic Solvent < 10% of final volumeThe concentration of DMSO or DMF should be kept low to avoid protein denaturation.[6][7]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary amine-containing protein, such as an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified.

    • Perform a buffer exchange into the Reaction Buffer. This can be done using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the solution.[6][7]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved this compound to the antibody solution.[6][7]

    • Gently mix the reaction. Ensure the final concentration of the organic solvent is less than 10%.[6][7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Purify the conjugate from unreacted linker and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Characterization:

    • Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling (DOL).

    • Confirm conjugation using SDS-PAGE, which should show a shift in the molecular weight of the antibody.

Diagram: Experimental Workflow for Antibody Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ab_prep 1. Antibody Preparation (Buffer Exchange) conjugation 3. Conjugation (Mix Antibody & Linker) ab_prep->conjugation linker_prep 2. Linker Preparation (Dissolve in DMSO/DMF) linker_prep->conjugation quench 4. Quenching (Add Tris Buffer) conjugation->quench purify 5. Purification (Size-Exclusion Chromatography) quench->purify characterize 6. Characterization (UV-Vis, SDS-PAGE) purify->characterize

Caption: A simplified workflow for a typical bioconjugation experiment.

Diagram: NHS Ester Conjugation Reaction

reaction_pathway protein Protein-NH₂ conjugate Protein-NH-CO-PEG3-BCN (Stable Amide Bond) protein->conjugate linker This compound linker->conjugate hydrolyzed_linker Inactive Carboxylic Acid linker->hydrolyzed_linker conditions pH 7.2 - 8.5 Room Temp or 4°C nhs N-hydroxysuccinimide water H₂O (Hydrolysis) water->hydrolyzed_linker

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond, with competing hydrolysis.

References

Technical Support Center: Troubleshooting NHS Ester Hydrolysis in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments, with a specific focus on mitigating the impact of NHS ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem in bioconjugation?

A1: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxyl group.[1][2] This reaction is a major competitor to the desired conjugation reaction with primary amines on your target biomolecule.[3][4][5] The resulting inactive carboxyl group is no longer able to form a stable amide bond with the amine, leading to reduced conjugation efficiency and lower yields of your final bioconjugate.[1][2]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A2: The rate of NHS ester hydrolysis is significantly influenced by several key factors:

  • pH: This is the most critical factor. The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[1][2][5]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1][2]

  • Time: The longer an NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[2]

  • Moisture: NHS esters are moisture-sensitive and should be stored in a desiccated environment to prevent premature hydrolysis.[1]

Q3: What is the optimal pH for an NHS ester reaction to balance amine reactivity and hydrolysis?

A3: The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the target primary amines and minimizing the rate of hydrolysis.[5][6] A pH range of 7.2 to 8.5 is generally recommended.[7][8][9] Within this range, a pH of 8.3 to 8.5 is often considered optimal for many applications.[6][10][11] At a lower pH, primary amines are protonated and less nucleophilic, slowing down the desired reaction.[5][9] At a higher pH, the rate of hydrolysis increases significantly, reducing the availability of the active NHS ester.[5][6]

Q4: Which buffers should I use for NHS ester conjugation, and which should I avoid?

A4: It is crucial to use buffers that do not contain primary amines, as these will compete with your target biomolecule for reaction with the NHS ester.[1][12][13]

  • Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[7][8][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture.[1][12][13] However, they can be useful for quenching the reaction once it is complete.[7][8]

Q5: My NHS ester reagent is not soluble in my aqueous reaction buffer. What should I do?

A5: Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[1] To overcome this, the NHS ester can first be dissolved in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][10] This stock solution is then added to the aqueous reaction buffer containing your biomolecule. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.[1]

Troubleshooting Guide

This section addresses common problems encountered during NHS ester bioconjugation and provides potential causes and solutions.

ProblemPossible CauseRecommended Solution
Low Conjugation Yield Hydrolysis of NHS ester: The crosslinker is inactivating before it can react with your amine-containing molecule.[1]Optimize the reaction pH to the 7.2-8.5 range.[1][7] Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1] Always prepare the NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and do not store it in solution.[1][12]
Incorrect buffer composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[1]Perform a buffer exchange using a desalting column or dialysis to ensure your biomolecule is in an amine-free buffer like PBS.[1][13]
Inactive NHS ester reagent: The reagent may have hydrolyzed due to improper storage or handling.[14]Store NHS esters in a desiccated environment and allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][14] Consider testing the reactivity of the NHS ester before use.
Protein Aggregation/Precipitation Changes in protein conformation: The conjugation process itself can sometimes lead to protein aggregation.[15]Screen different buffer conditions (pH, ionic strength) and consider including excipients like arginine or polysorbate.[15] Lowering the reaction temperature may also help.[15]
High concentration of organic solvent: If the NHS ester was dissolved in an organic solvent, a high final concentration can denature the protein.Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is below 10%.[1]
Loss of Biological Activity Modification of critical residues: The NHS ester may have reacted with primary amines in the active site of the protein.Consider site-specific conjugation strategies if preserving the activity of a specific site is critical.
Denaturation of the protein: Reaction conditions such as pH or the presence of an organic solvent may have denatured the protein.Optimize the reaction pH and minimize the concentration of any organic solvent. Running the reaction at a lower temperature (4°C) can be beneficial for sensitive proteins.[9]

Data Presentation

Stability of NHS Esters

The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[7][8][16]
8.6410 minutes[7][8][16]
8.0Room Temperature210 minutes[6]
8.5Room Temperature180 minutes[6]
9.0Room Temperature125 minutes[6]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest

  • NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[6][10]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[7][8]

  • Purification column (e.g., size-exclusion chromatography)[3]

Procedure:

  • Prepare the Protein Solution: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[5][10] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][12]

  • Reaction: Add the desired molar excess of the dissolved NHS ester to the protein solution while gently mixing. A 5- to 20-fold molar excess is a common starting point.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1][10]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[15] Incubate for 15-30 minutes.[15]

  • Purification: Remove excess, unreacted labeling reagent and byproducts by purifying the conjugate using a size-exclusion column.[3][15]

Protocol 2: Quantification of NHS Ester Hydrolysis (Spectrophotometric Method)

The extent of NHS ester hydrolysis in an aqueous solution (in the absence of primary amines) can be monitored by measuring the increase in absorbance at 260-280 nm, as the N-hydroxysuccinimide (NHS) byproduct absorbs in this range.[7][8][14]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a solution of the NHS ester in the amine-free buffer at a known concentration.

  • Immediately measure the initial absorbance of the solution at 260 nm.

  • Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points, measure the absorbance of the solution at 260 nm.

  • An increase in absorbance over time indicates the hydrolysis of the NHS ester and the release of NHS.

Visualizations

Signaling Pathways and Experimental Workflows

NHS_Ester_Reaction_Pathway NHS_Ester NHS Ester (Active) Amide_Bond Stable Amide Bond (Desired Conjugate) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) Carboxylic_Acid Carboxylic Acid (Inactive) NHS_Ester->Carboxylic_Acid Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Amide_Bond Water Water (H₂O) Water->Carboxylic_Acid

Caption: Competing reactions of an NHS ester: aminolysis versus hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester freshly prepared? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Success Improved Yield Check_Reagent->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagent Prepare_Fresh->Success

Caption: Troubleshooting workflow for low bioconjugation yield.

References

Technical Support Center: Optimizing endo-BCN-PEG3-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of endo-BCN-PEG3-NHS esters for bioconjugation. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting endo-BCN-PEG3-NHS ester with a primary amine?

The optimal pH for reacting an NHS ester with a primary amine, such as the lysine (B10760008) residues on a protein, is a compromise between two competing reactions: aminolysis (the desired reaction) and hydrolysis (the degradation of the NHS ester). The recommended pH range is typically between 7.2 and 8.5.[1] For many proteins and peptides, a pH of 8.3-8.5 is considered optimal to achieve a good balance between reaction rate and NHS ester stability.[2]

At a lower pH, the primary amines are protonated (-NH3+), making them poor nucleophiles and slowing down the desired reaction.[1] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which reduces the amount of reagent available to react with the target molecule, thus lowering the conjugation yield.[1][2]

Q2: What type of buffer should I use for the reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium phosphate (B84403) are recommended.[1][3][4][5] Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) should be avoided in the reaction mixture.[1] However, they can be useful for quenching the reaction once it is complete.[6]

Q3: How stable is the endo-BCN moiety during the NHS ester reaction?

The bicyclo[6.1.0]nonyne (BCN) group is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) recommended for NHS ester conjugations.[7] BCN is known for its stability in the presence of nucleophiles like glutathione, making it suitable for in-cell applications.[8] However, it is worth noting that strained alkynes like BCN can be labile under acidic conditions.[9] Therefore, it is important to maintain the recommended pH throughout the reaction and subsequent purification steps.

Q4: How can I determine the degree of labeling (DOL) of my protein with the this compound?

The degree of labeling (DOL), which is the average number of BCN-PEG3 linkers attached to each protein molecule, can be determined spectrophotometrically if the linker or a subsequent click-chemistry reactant has a chromophore.[1][10][11][12][13] If the BCN-PEG3-NHS ester itself does not have a distinct absorbance, you can perform a subsequent reaction with an azide-containing fluorescent dye and then measure the absorbance of the dye to calculate the DOL. The calculation typically involves measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.[10][12] It is crucial to remove all unbound labeling reagents before measuring the absorbance.[10][12]

Data Presentation

The efficiency of an NHS ester reaction is a balance between the desired amidation and the competing hydrolysis. The following table summarizes the effect of pH on the half-life of both reactions for a model NHS ester.

pHHalf-life of Hydrolysis (t½)Half-life of Amidation (t½)
8.0~210 minutes~80 minutes
8.5~180 minutes~20 minutes
9.0~125 minutes~10 minutes

This data illustrates that while hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to higher yields at a slightly basic pH.

Experimental Protocols

Protocol for Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.[6]

  • Prepare the this compound Solution:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[6]

    • Dissolve the ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[6]

  • Reaction:

    • Calculate the required volume of the ester solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the antibody is a common starting point.

    • Add the dissolved ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[6]

    • Incubate for 15 minutes on ice.[6]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the labeled antibody and the degree of labeling (DOL) as described in the FAQ section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated amines.Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1]
Hydrolysis of NHS Ester: The pH is too high, or the ester was exposed to moisture.Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C overnight to minimize hydrolysis.[1]
Presence of Competing Amines: The buffer or protein stock contains primary amines (e.g., Tris, glycine).Perform a buffer exchange of the protein into an amine-free buffer like PBS or sodium bicarbonate before the reaction.[1]
Low Reactant Concentration: Dilute protein or ester concentrations can favor hydrolysis.Increase the concentration of the protein (ideally >2 mg/mL) and/or the molar excess of the NHS ester.[1]
Protein Precipitation High Degree of Labeling: Excessive modification of the protein can alter its solubility.Reduce the molar excess of the this compound in the reaction.
Organic Solvent Concentration: A high percentage of DMSO or DMF can denature the protein.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[14]
Loss of Protein Activity Modification of Critical Residues: Labeling of primary amines in the active site or binding interface.Try reducing the molar excess of the NHS ester to decrease the overall degree of labeling. If the issue persists, site-specific conjugation methods may be required.[14]
Inconsistent Results Variability in Reagent Quality: The this compound may have degraded due to improper storage.Store the ester desiccated at -20°C and allow it to warm to room temperature before opening to prevent moisture contamination.[5][6]
Inaccurate Concentration Measurements: Incorrect protein or ester concentrations will affect molar ratios.Accurately determine the protein concentration before starting the labeling reaction.[1]

Visualizations

Reaction_Pathway This compound Reaction Pathway Protein_NH2 Protein with Primary Amine (-NH2) Amidation Amidation (Desired Reaction) Protein_NH2->Amidation BCN_NHS This compound BCN_NHS->Amidation Hydrolysis Hydrolysis (Competing Reaction) BCN_NHS->Hydrolysis Conjugate BCN-Labeled Protein (Stable Amide Bond) Amidation->Conjugate Inactive_Ester Hydrolyzed Ester (Inactive Carboxylic Acid) Hydrolysis->Inactive_Ester Water H2O Water->Hydrolysis

Caption: Reaction pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Reagents Are reagents fresh and dry? Check_Buffer->Check_Reagents Yes Buffer_Exchange->Check_Reagents Use_New_Reagents Use fresh, anhydrous reagents Check_Reagents->Use_New_Reagents No Increase_Concentration Increase reactant concentrations Check_Reagents->Increase_Concentration Yes Use_New_Reagents->Increase_Concentration Success Improved Efficiency Increase_Concentration->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

pH_vs_Reactivity pH Effect on Reaction Rates pH pH Level Low_pH Low pH (<7) pH->Low_pH Optimal_pH Optimal pH (7.2-8.5) pH->Optimal_pH High_pH High pH (>8.5) pH->High_pH Low_AR Low (Protonated Amine) Low_pH->Low_AR Low_HR Low Low_pH->Low_HR High_AR High (Deprotonated Amine) Optimal_pH->High_AR Optimal_pH->Low_HR High_pH->High_AR High_HR High High_pH->High_HR Amine_Reactivity Amine Reactivity Amine_Reactivity->Low_AR Amine_Reactivity->High_AR Hydrolysis_Rate NHS Ester Hydrolysis Rate Hydrolysis_Rate->Low_HR Hydrolysis_Rate->High_HR

References

Technical Support Center: Preventing Protein Aggregation During BCN-PEG Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-PEG labeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during BCN-PEG labeling?

Protein aggregation during BCN-PEG labeling can stem from several factors that disrupt protein stability. The BCN (bicyclononyne) group itself is hydrophobic; attaching multiple BCN-PEG molecules to a protein's surface can increase its overall hydrophobicity, promoting self-association and aggregation[1][2]. The labeling reaction, which often targets and neutralizes charged residues like lysines, can alter the protein's isoelectric point (pI), reducing the electrostatic repulsion between molecules and leading to aggregation[3]. Furthermore, suboptimal reaction conditions such as incorrect pH, high temperature, or high concentrations of protein and reagents can destabilize the protein and drive aggregation[1][3].

Q2: How can I detect if my protein is aggregating?

Protein aggregation can manifest in several ways. Visually, you might observe turbidity, cloudiness, or visible precipitates in your solution[4][5]. However, smaller, soluble aggregates may not be visible. These can be detected using analytical techniques such as:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates[6][7][8].

  • Size-Exclusion Chromatography (SEC): Separates proteins based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates[6][9].

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-350 nm can indicate light scattering caused by aggregates[3][9].

  • Native Gel Electrophoresis: Can resolve different aggregation states under non-denaturing conditions[10].

Q3: My protein precipitated immediately after I added the BCN-PEG reagent. What is the most likely cause?

Sudden precipitation upon adding the labeling reagent is often due to "solvent shock." BCN-PEG reagents are typically dissolved in an organic solvent like DMSO or DMF. Adding this concentrated solution too quickly can cause localized protein denaturation and precipitation[3]. To prevent this, add the reagent dropwise to the protein solution while gently mixing[1].

Q4: Can I remove aggregates from my sample after they have formed?

Yes, it is possible to remove aggregates after the labeling reaction. Size-exclusion chromatography (SEC) is a highly effective method for separating the desired monomeric PEGylated protein from both high-molecular-weight aggregates and excess, unreacted PEG reagent[2][6].

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues based on when they occur during your experimental workflow.

Problem: Immediate Precipitation Upon Adding BCN-PEG Reagent
Potential Cause Recommended Solution
Solvent Shock The BCN-PEG reagent is dissolved in a high concentration of an organic solvent (e.g., DMSO), causing localized protein denaturation.
Localized High Reagent Concentration Adding the reagent too quickly creates areas of high concentration, leading to uncontrolled reactions and precipitation.
Problem: Aggregation Occurs Gradually During the Incubation Period
Potential Cause Recommended Solution
High Degree of Labeling (DoL) Attaching too many hydrophobic BCN-PEG groups increases the protein's surface hydrophobicity, leading to intermolecular association.
Suboptimal Buffer Conditions The reaction buffer's pH, ionic strength, or composition is destabilizing the protein. Proteins are often least soluble at their isoelectric point (pI)[3].
Protein Instability The reaction temperature is too high, or the incubation time is too long, causing the protein to unfold and aggregate.
High Protein Concentration High protein concentrations increase the frequency of intermolecular collisions, raising the risk of aggregation[2][8].
Disulfide Bond Formation Oxidation of free cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation.
Problem: Aggregation is Observed After Purification or Concentration
Potential Cause Recommended Solution
Inadequate Final Buffer The storage buffer is not optimal for the newly modified protein. The PEGylated protein may have a different pI and surface characteristics.
Concentration-Dependent Aggregation The labeled protein is prone to aggregation when concentrated to higher levels.

Data Presentation: Recommended Reaction Conditions

Optimizing reaction parameters is critical for successful conjugation while minimizing aggregation. Use the following tables as a starting point for your experiments.

Table 1: Recommended Starting Conditions for BCN-PEG Labeling

ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction rates but may increase aggregation risk. If aggregation occurs, try reducing the concentration[1][2].
Molar Ratio (BCN-PEG:Protein) 3:1 to 10:1A higher ratio increases the degree of labeling but also the risk of aggregation. A titration is recommended to find the optimal balance[2].
Reaction Buffer pH 7.2 - 8.0This pH range is generally optimal for reactions targeting lysine (B10760008) residues while maintaining the stability of many proteins[1].
Temperature 4°C - 25°CLower temperatures (4°C) slow down aggregation but may require longer reaction times. Room temperature (25°C) is faster but riskier for unstable proteins[1][3].
Reaction Time 2 - 16 hoursMust be optimized. Shorter times may be sufficient at room temperature, while reactions at 4°C often require overnight incubation[1][11].

Table 2: Common Stabilizing Excipients to Prevent Aggregation

ExcipientTypical ConcentrationPrimary Function
Arginine 50 - 100 mMSuppresses aggregation by interfering with hydrophobic and electrostatic interactions[1][12].
Glycerol 5 - 20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure[1][4].
Tween-20 / Polysorbate 20 0.01 - 0.1% (v/v)A non-ionic detergent that prevents surface adsorption and minimizes protein-protein interactions[1][4].
Sodium Chloride (NaCl) 50 - 150 mMModulates ionic strength to screen electrostatic interactions that can lead to aggregation[4][5].
TCEP 0.5 - 1 mMA mild reducing agent that prevents the formation of intermolecular disulfide bonds without interfering with most labeling chemistries[3].

Mandatory Visualizations

Troubleshooting Logic Flow

G cluster_0 Start: Aggregation Observed cluster_1 Immediate Precipitation cluster_2 During Incubation cluster_3 Post-Purification Start Protein Aggregation Detected Q1 When does it occur? Start->Q1 A1 Cause: Solvent Shock / High Local Concentration Q1->A1 Immediately A2 Cause: Suboptimal Conditions Q1->A2 Gradually A3 Cause: Buffer or Concentration Issue Q1->A3 Afterwards S1 Solution: - Add reagent slowly with mixing - Reduce organic solvent % A1->S1 Fix Q2 What to Optimize? A2->Q2 S2a Reduce Molar Ratio (Titrate DoL) Q2->S2a S2b Optimize Buffer (pH, Ionic Strength, Excipients) Q2->S2b S2c Lower Temperature (e.g., to 4°C) Q2->S2c S2d Lower Protein Conc. Q2->S2d S3 Solution: - Screen for new storage buffer - Add stabilizers - Store at lower concentration A3->S3 Fix

Caption: Troubleshooting decision tree for protein aggregation.

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis p1 Prepare Protein (Buffer Exchange into Amine-Free Buffer) r1 Combine Protein and Reagent (Add Reagent Slowly) p1->r1 p2 Prepare BCN-PEG Reagent (Dissolve in Anhydrous DMSO) p2->r1 r2 Incubate (e.g., 2-4h at 4°C) r1->r2 a1 Purify Conjugate (via SEC or Dialysis) r2->a1 a2 Characterize Sample a1->a2 a3 Assess Aggregation (DLS, SEC) a2->a3 a4 Confirm Labeling (SDS-PAGE, Mass Spec) a2->a4

Caption: General workflow for BCN-PEG labeling and analysis.

Experimental Protocols

Protocol 1: Assessing Aggregation with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. It is highly effective for detecting the presence of aggregates.

Materials:

  • DLS instrument and compatible cuvettes

  • Protein sample (pre- and post-labeling)

  • Final storage buffer (filtered through a 0.1 or 0.22 µm filter)

  • Low-protein-binding filters (0.1 or 0.22 µm)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and equilibrate to the desired measurement temperature (e.g., 25°C)[8].

  • Sample Preparation:

    • Filter a sufficient amount of the final storage buffer to be used as a blank.

    • Clarify your protein samples by filtering or centrifuging to remove large, extraneous particles like dust.

    • Dilute the protein sample to a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL) using the filtered buffer[8].

  • Blank Measurement: Carefully pipette the filtered buffer into a clean cuvette, ensuring no bubbles are present. Place it in the instrument and perform a blank measurement[8].

  • Sample Measurement: Replace the blank with the cuvette containing your protein sample. Allow the sample to equilibrate to the instrument temperature for 1-2 minutes.

  • Data Acquisition: Perform the measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged.

  • Data Analysis:

    • Examine the size distribution plot. A monomeric, non-aggregated protein should show a single, narrow peak.

    • The presence of peaks at much larger hydrodynamic radii indicates the presence of soluble aggregates.

    • Look at the Polydispersity Index (PDI). A PDI value < 0.2 generally indicates a monodisperse sample, while higher values suggest a mixture of species, including aggregates.

Protocol 2: Quantifying Aggregates with Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size as they pass through a column packed with a porous resin. Larger molecules (aggregates) elute first, followed by the monomer, and finally smaller molecules like excess reagent.

Materials:

  • HPLC or FPLC system with a UV detector

  • SEC column appropriate for the size range of your protein and its potential aggregates

  • Mobile phase (typically a buffer like PBS, filtered and degassed)

  • Protein sample (pre- and post-labeling)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Filter your protein sample through a 0.22 µm syringe filter to remove any large particulates that could clog the column.

    • Prepare an unmodified protein control at the same concentration as your labeled sample.

  • Injection and Elution:

    • Inject a defined volume of your sample onto the column.

    • Run the mobile phase at a constant flow rate and monitor the absorbance (typically at 280 nm).

  • Data Analysis:

    • Analyze the resulting chromatogram. The x-axis represents elution volume or time, and the y-axis represents UV absorbance.

    • Identify the peaks. The first major peak to elute is typically high-molecular-weight aggregates. The main, largest peak should be the protein monomer.

    • Integrate the area under each peak. The percentage of aggregation can be calculated as: (Area of Aggregate Peaks / Total Area of All Protein Peaks) * 100.

    • Compare the chromatogram of the labeled protein to the unmodified control to assess the increase in aggregation caused by the labeling process[8].

References

Technical Support Center: NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during protein conjugation with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: N-hydroxysuccinimide (NHS) esters are designed to react with primary aliphatic amine groups (–NH₂).[1] In the context of proteins, these reactive sites are primarily the N-terminus of the polypeptide chain and the epsilon-amino group on the side chain of lysine (B10760008) (Lys, K) residues.[1][2][3] The reaction is a nucleophilic acyl substitution that results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][4][5][6]

Q2: What is the most common side reaction when using NHS esters?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester group in the presence of water.[4][5][7] This reaction competes with the desired aminolysis (reaction with the amine).[4][8][9][10][11] Hydrolysis results in the formation of a non-reactive carboxylic acid, which reduces the overall efficiency of the protein labeling or crosslinking reaction.[4] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[2][4][12]

Q3: Can NHS esters react with other amino acid residues besides lysine?

A3: Yes, while highly selective for primary amines, NHS esters can engage in side reactions with other nucleophilic amino acid side chains.[1][4][13][14][15] These include:

  • Hydroxyl groups: Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) residues can react with NHS esters to form unstable ester linkages.[1][4][13][14][15][16] These O-acyl adducts are less stable than the amide bond formed with primary amines and can be hydrolyzed.[1][4]

  • Sulfhydryl groups: Cysteine (Cys) residues can react to form thioesters, which are also less stable than the amide bond.[4][15]

  • Imidazole (B134444) groups: The imidazole ring of Histidine (His) can also exhibit some reactivity with NHS esters.[4]

Q4: Which buffers should be avoided for NHS ester reactions?

A4: Buffers that contain primary amines are incompatible with NHS ester reactions because they will compete with the target protein for reaction with the NHS ester.[2][4][7][17][18][19] This leads to a significant reduction in labeling efficiency.[4][17] Commonly used buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][4][17][18]

Q5: How should NHS ester reagents be stored?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[4][19] To prevent condensation upon opening, it is crucial to allow the reagent vial to equilibrate to room temperature before use.[4][19][20] For NHS esters that require an organic solvent like DMSO or DMF for reconstitution, it is imperative to use an anhydrous (dry) solvent to minimize hydrolysis.[4][20] It is generally recommended to prepare stock solutions fresh for each experiment.[4][19]

Troubleshooting Guides

Problem: Low or No Protein Labeling

This is a common issue that can arise from several factors related to the reaction conditions and reagents.

Potential Cause Recommended Solution
Incorrect pH The optimal pH for NHS ester reactions is between 7.2 and 8.5.[1][2][6][17] At a lower pH, the primary amines on the protein are protonated and unavailable for reaction.[17][21] At a higher pH, the rate of NHS ester hydrolysis increases significantly, outcompeting the labeling reaction.[2][17][21] Verify the pH of your reaction buffer with a calibrated pH meter.
NHS Ester Hydrolysis This is a major competing reaction.[4][7] To minimize hydrolysis, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[17] Also, ensure that the NHS ester is handled properly to avoid moisture contamination.[3][4]
Incompatible Buffer The presence of primary amines (e.g., Tris, glycine) in the buffer will quench the reaction.[4][17][18] Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[2][18][19]
Low Reactant Concentration Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[7][17] It is recommended to use a protein concentration of at least 2 mg/mL.[17][22] If possible, increase the molar excess of the NHS ester.[17]
Poorly Accessible Amines The primary amines on your protein of interest may be sterically hindered or buried within the protein's structure.[17] If structural information is available, assess the accessibility of lysine residues.
Inactive NHS Ester Improper storage or handling can lead to the degradation of the NHS ester.[3][4] Test the reactivity of your NHS ester reagent (see Experimental Protocols).
Problem: Non-Specific Binding and High Background

Non-specific binding of the labeled protein or free label can lead to high background signals in downstream applications like ELISA or Western blotting.

Potential Cause Recommended Solution
Excess Unreacted Label Insufficient removal of the unreacted or hydrolyzed NHS ester label after the conjugation reaction is a primary cause of high background.[7] Ensure thorough purification of the conjugate using methods like dialysis or size-exclusion chromatography.
Protein Aggregation Over-labeling of the protein can alter its physicochemical properties, leading to aggregation and non-specific binding.[23] Optimize the molar ratio of NHS ester to protein to achieve the desired degree of labeling without causing precipitation.
Hydrolysis Products The carboxylic acid formed from NHS ester hydrolysis can increase non-specific binding through electrostatic interactions.[23] Minimize hydrolysis by optimizing the reaction pH and temperature.
Inadequate Blocking For surface-based assays, insufficient blocking of non-specific binding sites can lead to high background.[23] Optimize blocking conditions by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.

Quantitative Data Summary

Table 1: pH-Dependent Half-life of NHS Esters

This table illustrates the critical impact of pH on the stability of NHS esters in aqueous solutions, where hydrolysis is the competing reaction.

pHTemperature (°C)Half-life of HydrolysisCitation(s)
7.004-5 hours[2][12]
7.0N/A~7 hours[3][24]
8.6410 minutes[2][12]
9.0N/Aminutes[3][24]

Note: The half-life can vary depending on the specific NHS ester compound, buffer composition, and temperature.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be necessary for specific proteins and labels.[17]

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

    • NHS ester label

    • Anhydrous DMSO or DMF

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[17]

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column or dialysis cassette for purification

  • Procedure:

    • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

    • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]

    • Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[23] Gently mix and ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[4]

    • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

    • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.[4]

    • Purification: Remove excess, non-reacted label and byproducts by using a desalting column or by dialysis against an appropriate storage buffer.

    • Determine the Degree of Labeling: Follow the spectrophotometric protocol described in Protocol 2.

    • Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protect from light if fluorescently labeled.[17]

Protocol 2: Spectrophotometric Determination of the Degree of Labeling (DOL)

This method is common for quantifying the efficiency of a labeling reaction.[17]

  • Procedure:

    • Measure Absorbance: Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance, and at the maximum absorbance wavelength (Amax) of the label.

    • Calculate Corrected A280: Correct the A280 reading for the contribution of the label at that wavelength using the following equation:

      • A_prot = A280 - (A_max * CF)

      • Where CF is the correction factor (A280/Amax) for the free label.

    • Calculate Molar Concentrations:

      • Molar concentration of protein = A_prot / ε_prot

      • Molar concentration of label = A_max / ε_label

      • Where ε is the molar extinction coefficient for the protein and the label at their respective absorbance maxima.

    • Calculate DOL:

      • DOL = Molar concentration of label / Molar concentration of protein

Visualizations

Primary and Side Reaction Pathways of NHS Esters NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (Protein-NH-CO-R) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) Carboxylic_Acid Inactive Carboxylic Acid (R-COOH) NHS_Ester->Carboxylic_Acid Hydrolysis (Side Reaction) Unstable_Adducts Unstable Adducts (e.g., O-acyl esters) NHS_Ester->Unstable_Adducts Side Reactions Protein_Amine Protein Primary Amine (Protein-NH2) Protein_Amine->Amide_Bond NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group releases Water Water (H2O) Water->Carboxylic_Acid Carboxylic_Acid->NHS_Leaving_Group releases Other_Nucleophiles Other Nucleophiles (Ser, Thr, Tyr, Cys, His) Other_Nucleophiles->Unstable_Adducts

Caption: Primary and side reaction pathways of NHS ester crosslinkers.

Troubleshooting Workflow for Low Conjugation Efficiency Start Low Conjugation Efficiency Observed Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free (e.g., no Tris/glycine)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Reagent Is NHS ester active and handled correctly? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Use_Fresh_Reagent Use Fresh/Properly Stored Reagent Check_Reagent->Use_Fresh_Reagent No Optimize_Concentration Increase Protein and/or NHS Ester Concentration Check_Reagent->Optimize_Concentration Yes Use_Fresh_Reagent->Optimize_Concentration Optimize_Temp_Time Optimize Temp/Time (e.g., 4°C overnight) Optimize_Concentration->Optimize_Temp_Time Success Improved Efficiency Optimize_Temp_Time->Success Failure Consider Alternative Chemistry Optimize_Temp_Time->Failure

Caption: Troubleshooting workflow for low conjugation efficiency.

References

impact of buffer choice on endo-BCN-PEG3-NHS ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG3-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this reagent in your bioconjugation experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting technical data to ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

A1: The optimal pH range for the reaction of NHS esters with primary amines (aminolysis) is between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent. Below pH 7.2, the majority of primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and can reduce the overall conjugation efficiency.[1][2] For many applications, a pH of 8.3-8.5 is considered optimal to balance amine reactivity and NHS ester stability.[1][3]

Q2: Which buffers are recommended for conjugation reactions with this compound?

A2: Amine-free buffers are essential for successful conjugation. Commonly recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4. While the reaction is slower at this pH, hydrolysis is also reduced.[1]

  • Borate buffer (50-100 mM, pH 8.0-8.5).

  • Carbonate-bicarbonate buffer (100 mM, pH 8.0-8.5).[2]

  • HEPES buffer (pH 7.2-8.0).[2]

The choice of buffer can influence the reaction efficiency, so it is advisable to optimize for your specific application.

Q3: Are there any buffers I should avoid?

A3: Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2] These buffers will compete with your target molecule for reaction with the NHS ester, leading to low or no conjugation. However, these buffers can be used to quench the reaction upon completion.[1][2]

Q4: How should I handle and store this compound?

A4: this compound is moisture-sensitive. Store the solid reagent at -20°C in a desiccated, dark environment.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][6] It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare aqueous stock solutions for storage due to hydrolysis.[3][5]

Q5: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

A5: It is normal for many NHS esters to have limited solubility in aqueous buffers. The recommended procedure is to first dissolve the this compound in a small amount of a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3] This stock solution can then be added to your protein solution in the appropriate aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of most proteins.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Buffer contains primary amines (e.g., Tris, glycine). Exchange the protein into an amine-free buffer such as PBS, Borate, or Carbonate buffer using dialysis or a desalting column.
Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. Adjust if necessary.
Hydrolysis of the this compound. Allow the reagent vial to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions.
Inactive reagent. The NHS ester may have hydrolyzed due to improper storage or handling. Test the reactivity of the NHS ester using a simple colorimetric assay with a primary amine-containing molecule if necessary.
Low protein concentration. The rate of aminolysis is dependent on the concentration of the protein. Increase the protein concentration if possible.
Protein Aggregation or Precipitation High concentration of organic solvent. Ensure the final concentration of DMSO or DMF is as low as possible, typically not exceeding 10%.
Sub-optimal buffer conditions. The pH or ionic strength of the buffer may be promoting protein instability. Screen different amine-free buffers within the recommended pH range.
Inconsistent Results Acidification of the reaction mixture. During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in pH. Monitor the pH during the reaction or use a more concentrated buffer.[3]
Variable reagent quality. Use high-quality, anhydrous solvents. Ensure the this compound has been stored correctly.

Data Presentation

The reactivity of NHS esters is a balance between the desired reaction with primary amines (aminolysis) and the competing reaction with water (hydrolysis). The rates of both reactions are highly pH-dependent.

Table 1: Effect of pH on the Half-life of a Generic NHS Ester in Aqueous Buffer

pHTemperature (°C)Approximate Half-life
7.004-5 hours[2]
8.025~30-60 minutes (estimated)
8.6410 minutes[2]

This data is representative of typical NHS esters and illustrates the trend of increasing hydrolysis with higher pH. The exact half-life of this compound may vary.

Table 2: Comparison of Hydrolysis Half-lives for Various PEG NHS Esters at pH 8 and 25°C

PEG NHS Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Succinate (SS)9.8
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

This table demonstrates that the structure of the linker attached to the NHS ester can significantly impact its stability. While data for this compound is not available, this illustrates the importance of considering the entire molecule's structure.

Experimental Protocols

Protocol: Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

1. Materials

  • Antibody in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

2. Procedure

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3).

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the required amount of the ester in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. Gently mix immediately. The final volume of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

G This compound Reaction with Primary Amine reagent This compound BCN-PEG3 O=C-O-N(C=O)₂ intermediate {Tetrahedral Intermediate} reagent->intermediate Nucleophilic Attack protein Protein H₂N- ... protein->intermediate product Conjugated Protein BCN-PEG3-C(=O)-NH-Protein intermediate->product Collapse of Intermediate byproduct {N-Hydroxysuccinimide} intermediate->byproduct

Caption: Reaction mechanism of this compound with a primary amine.

G Troubleshooting Low Conjugation Efficiency start Low Conjugation Yield check_buffer Buffer contains primary amines (e.g., Tris)? start->check_buffer exchange_buffer Exchange to amine-free buffer (PBS, Borate) check_buffer->exchange_buffer Yes check_ph Is pH between 7.2 and 8.5? check_buffer->check_ph No adjust_ph Adjust pH to 8.3 check_ph->adjust_ph No check_reagent Reagent handled correctly (anhydrous solvent, fresh solution)? check_ph->check_reagent Yes increase_concentration Increase protein concentration check_reagent->increase_concentration Yes reparepare_reagent reparepare_reagent check_reagent->reparepare_reagent No reprepare_reagent Use fresh, anhydrous solvent and prepare reagent solution immediately before use

Caption: A workflow for troubleshooting low conjugation efficiency.

G Buffer Selection Decision Tree start Start: Choose a Buffer amine_check Does the buffer contain primary amines (Tris, Glycine)? start->amine_check avoid Avoid this buffer amine_check->avoid Yes ph_check What is the desired reaction speed and stability? amine_check->ph_check No fast_reaction Faster Reaction (Higher pH) ph_check->fast_reaction high_stability Higher Stability (Lower pH) ph_check->high_stability borate_carbonate Use Borate (pH 8.0-8.5) or Carbonate (pH 8.3-8.5) fast_reaction->borate_carbonate pbs Use PBS (pH 7.2-7.4) high_stability->pbs

Caption: A decision tree for selecting the optimal reaction buffer.

References

Technical Support Center: Handling and Storage of endo-BCN-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of endo-BCN-PEG3-NHS ester to prevent its degradation and ensure optimal performance in labeling and bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at -20°C in a moisture- and light-protected container.[1] The compound should be kept in a desiccated environment to prevent hydrolysis from atmospheric moisture.

Q2: How should I handle the reagent upon receiving it?

A2: The product is typically shipped at ambient temperature and is stable for a few weeks during ordinary shipping.[2] Upon receipt, it is crucial to store it at the recommended -20°C for long-term storage.[2] For short-term storage (days to weeks), 0-4°C is also acceptable.[2]

Q3: What solvents are compatible with this compound?

A3: This reagent is soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] It is critical to use anhydrous-grade solvents to prevent the hydrolysis of the NHS ester. Degraded DMF can contain amines that will react with the NHS ester, reducing its reactivity towards the target molecule.[3]

Q4: Can I prepare a stock solution of this compound and store it for later use?

A4: It is strongly advised not to prepare and store stock solutions of this compound in aqueous buffers, as the NHS ester moiety readily hydrolyzes.[3][4] If a stock solution is prepared in an anhydrous organic solvent like DMSO or DMF, it should be used immediately.[4] Some sources suggest that NHS esters dissolved in high-quality, amine-free DMF can be stored for 1-2 months at -20°C.[5] However, for optimal reactivity, fresh solutions are always recommended.

Q5: What is the primary cause of this compound degradation?

A5: The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[3][6] This reaction is catalyzed by the presence of water and is significantly accelerated at a higher pH.[7][8] Hydrolysis renders the compound inactive for conjugation with primary amines.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no labeling/conjugation efficiency Degraded Reagent: The this compound may have hydrolyzed due to improper storage or handling.Perform a reactivity test to check the activity of your reagent (see Experimental Protocols section). Purchase a new vial if the reagent is found to be inactive.
Suboptimal Reaction pH: The pH of the reaction buffer is critical. At low pH, the target primary amines are protonated and less reactive. At high pH, the hydrolysis of the NHS ester is accelerated.[3][7]The optimal pH range for NHS ester coupling is typically 7.2-8.5.[3][] For many applications, a pH of 8.3-8.5 is recommended.[5] Use a freshly prepared buffer and verify the pH.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[3][4]Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.
Precipitation observed during the reaction Low Solubility: The protein or molecule of interest may not be sufficiently soluble in the chosen reaction buffer.Ensure your biomolecule is stable and soluble in the reaction buffer. Consider a buffer exchange step if necessary.
High Reagent Concentration: Adding a large volume of the reagent dissolved in an organic solvent (like DMSO or DMF) can cause precipitation of the target molecule.The volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of NHS esters at various pH values.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[8][10]
7.0N/A~7 hours[11]
8.0N/A1 hour[6]
8.6410 minutes[8][10]
9.0N/Aminutes[11]

Experimental Protocols

Protocol for Testing the Reactivity of this compound

This protocol allows for a qualitative assessment of the amine-reactive function of the NHS ester by measuring the absorbance of the released N-hydroxysuccinimide (NHS) upon intentional hydrolysis.[2]

Materials:

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffer, pH 7-8)

  • Anhydrous DMSO or DMF

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Weigh 1-2 mg of the this compound into a microfuge tube.

  • Dissolve the reagent in 0.25 mL of anhydrous DMSO or DMF.

  • Add 2 mL of the amine-free buffer to the dissolved reagent. Prepare a control tube containing 0.25 mL of the same organic solvent and 2 mL of the buffer.

  • Immediately zero the spectrophotometer at 260 nm using the control tube.

  • Measure the absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the amine-free buffer until the reading is below 1.0.

  • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.

  • Vortex the tube for 30 seconds.

  • Promptly (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.

Interpretation of Results:

  • Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester is active.

  • Inactive (Hydrolyzed) Reagent: If there is no measurable increase in absorbance, the NHS ester has likely hydrolyzed and is inactive. In this case, the reagent should be discarded.

Visualizations

Degradation Pathway of this compound cluster_products Products A This compound (Active) B Hydrolysis (Inactive Carboxylic Acid) A->B Moisture, High pH D N-hydroxysuccinimide A->D Amine Reaction C H2O

Caption: Degradation of this compound via hydrolysis.

Recommended Handling Workflow A Receive Reagent B Store at -20°C with desiccant A->B C Equilibrate to Room Temperature B->C D Weigh desired amount in a dry environment C->D E Dissolve in Anhydrous DMSO/DMF D->E F Use Immediately in Amine-Free Buffer E->F

Caption: Workflow for handling this compound.

Troubleshooting Low Labeling Efficiency result result action action start Low Labeling Efficiency q1 Reagent Activity Checked? start->q1 q2 Reaction pH Optimal (7.2-8.5)? q1->q2 Yes a1 Perform Reactivity Test q1->a1 No q3 Buffer Amine-Free? q2->q3 Yes a2 Adjust pH of Reaction Buffer q2->a2 No a3 Use Amine-Free Buffer (e.g., PBS) q3->a3 No r1 Proceed with Optimized Reaction q3->r1 Yes a1->q1 a2->q2 a3->q3

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Purification of Biomolecule-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unreacted endo-BCN-PEG3-NHS ester from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

A1: this compound is a chemical linker used to attach a bicyclononyne (BCN) group to a biomolecule, such as a protein or antibody, via reaction with primary amines.[1][2][3] The NHS ester group reacts with amines on the biomolecule, while the BCN group can be used for subsequent "click chemistry" reactions.[1][2][4] It is crucial to remove any unreacted linker after the conjugation step to prevent interference with downstream applications, ensure accurate characterization of the conjugate, and avoid potential side reactions.[5][6]

Q2: What are the common methods for removing unreacted this compound?

A2: The most common methods for removing small molecules like unreacted this compound (MW ≈ 494.54 g/mol ) from larger biomolecules are based on size differences.[2][3][4][7][8][9][10] These methods include:

  • Dialysis: A membrane-based technique that allows small molecules to diffuse out of a sample while retaining larger molecules.[11][12][13]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatography technique that separates molecules based on their size as they pass through a column packed with porous beads.[14][15][16][17] Larger molecules elute first, while smaller molecules are retained in the pores and elute later.[14][15][16]

  • Tangential Flow Filtration (TFF) / Diafiltration: An efficient filtration method for concentrating and purifying biomolecules.[18][19][20][21] It is particularly useful for larger sample volumes.[19][21]

Q3: How do I choose the best removal method for my experiment?

A3: The choice of method depends on several factors, including your sample volume, the concentration of your biomolecule, the required purity, and the available equipment.

  • Dialysis is simple and requires minimal specialized equipment but can be time-consuming and may lead to sample dilution.[11]

  • Size Exclusion Chromatography (SEC) offers high resolution and can be used for both purification and analysis.[17] It is often used as a final polishing step.[17]

  • Tangential Flow Filtration (TFF) is rapid, scalable, and ideal for processing larger volumes, allowing for concentration and buffer exchange simultaneously.[19][20][21][22]

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is approximately 494.5 g/mol .[1][2][3][4][7][8][9][10]

Troubleshooting Guide

Issue 1: Low recovery of my conjugated biomolecule after purification.

Possible Cause Suggestion
Non-specific binding to the purification matrix (SEC or TFF membrane). Consult the manufacturer's instructions for your specific column or membrane to ensure compatibility with your biomolecule. Consider pre-treating the column or membrane with a blocking agent if recommended.
Precipitation of the biomolecule due to buffer conditions or concentration. Ensure that the purification buffer has an appropriate pH and ionic strength to maintain the solubility and stability of your biomolecule.[16] For TFF, avoid over-concentration.
Sample loss during handling and transfers. Minimize the number of transfer steps. Ensure all equipment is properly rinsed to recover any residual sample. For small volumes, consider using low-binding tubes and pipette tips.

Issue 2: Incomplete removal of the unreacted linker.

Possible Cause Suggestion
Inappropriate dialysis membrane Molecular Weight Cut-Off (MWCO). Use a dialysis membrane with an MWCO that is significantly larger than the linker (494.5 Da) but much smaller than your biomolecule. A 3-10 kDa MWCO is typically a good starting point for proteins.
Insufficient dialysis time or buffer exchange. Increase the duration of dialysis and perform multiple changes of a large volume of dialysis buffer.
Poor separation in Size Exclusion Chromatography (SEC). Optimize the column length, flow rate, and mobile phase composition. Ensure the sample volume is not too large for the column capacity.
Incorrect membrane selection or operating parameters in Tangential Flow Filtration (TFF). Select a membrane with an appropriate MWCO. Optimize the transmembrane pressure and cross-flow rate to enhance the removal of small molecules.[22] Perform sufficient diafiltration volumes (typically 5-10).[20]

Issue 3: The NHS ester is hydrolyzing before I can purify the sample.

Possible Cause Suggestion
Delay between the conjugation reaction and purification. The NHS ester is moisture-sensitive and will hydrolyze over time.[11][13] It is best to proceed with the purification step immediately after stopping the conjugation reaction.[11][13]
Presence of primary amines in the buffer. Avoid buffers containing primary amines like Tris or glycine (B1666218) during the reaction, as they will compete with the labeling reaction.[11][13][23] If present in a quenching step, ensure subsequent purification is efficient.

Quantitative Data Summary

The following table provides typical parameters for the recommended purification methods.

ParameterDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Diffusion across a semi-permeable membraneSeparation based on hydrodynamic volumeConvective transport through a semi-permeable membrane
Typical Application Desalting, buffer exchange, removal of small moleculesHigh-resolution separation, polishing, aggregate removalConcentration, diafiltration (buffer exchange), clarification
Recommended MWCO 3-10 kDa for proteins >30 kDaN/A (separation based on resin pore size)3-10 kDa for proteins >30 kDa
Sample Volume µL to LµL to mL (analytical), L (preparative)mL to thousands of L
Processing Time 4 hours to overnight15 minutes to several hours30 minutes to several hours
Key Advantage Simple, low costHigh resolution, can separate aggregatesFast, scalable, combines concentration and purification

Experimental Protocols

Protocol 1: Removal of Unreacted Linker by Dialysis

  • Prepare the Dialysis Membrane: Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 7 kDa for an antibody of ~150 kDa). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or a buffer.

  • Sample Loading: Carefully load your reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume of a suitable buffer (e.g., PBS), typically 100-200 times the sample volume. Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8 hours, and then leave to dialyze overnight. At least three buffer changes are recommended for efficient removal.

  • Sample Recovery: After dialysis, carefully remove the sample from the tubing/cassette.

Protocol 2: Removal of Unreacted Linker by Size Exclusion Chromatography (SEC)

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your biomolecule. For example, a column suitable for separating proteins in the range of 10-600 kDa would be appropriate for an antibody.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of a filtered and degassed mobile phase (e.g., PBS) at a flow rate recommended by the manufacturer.

  • Sample Loading: Load your reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Begin the isocratic elution with the mobile phase. Monitor the column effluent using a UV detector at 280 nm (for proteins).

  • Fraction Collection: Collect fractions corresponding to the eluting peaks. The larger conjugated biomolecule will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or UV-Vis spectroscopy) to confirm the presence of the purified conjugate and the absence of the unreacted linker.

Protocol 3: Removal of Unreacted Linker by Tangential Flow Filtration (TFF)

  • System and Membrane Preparation: Select a TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 10 kDa for an antibody). Prepare and install the membrane in the TFF system according to the manufacturer's protocol. Flush the system with purification buffer.

  • Sample Loading: Load the reaction mixture into the system's reservoir.

  • Concentration (Optional): If desired, concentrate the sample by directing the permeate to waste while recirculating the retentate.

  • Diafiltration: Add fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This washes out the unreacted linker and exchanges the buffer. A typical diafiltration process involves exchanging 5-10 diavolumes of buffer.

  • Sample Recovery: Once the diafiltration is complete, recover the purified and concentrated sample from the system.

Visualization

G Workflow for Removing Unreacted this compound start Post-Conjugation Reaction Mixture decision_volume Sample Volume? start->decision_volume dialysis Dialysis decision_volume->dialysis < 10 mL tff Tangential Flow Filtration (TFF) decision_volume->tff > 10 mL decision_purity High Resolution Required? sec Size Exclusion Chromatography (SEC) decision_purity->sec Yes end_product Purified Conjugate decision_purity->end_product No dialysis->decision_purity tff->decision_purity sec->end_product

Caption: A decision tree to guide the selection of a purification method.

References

Technical Support Center: Enhancing SPAAC Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions for improved efficiency and higher yields.

Frequently Asked Questions (FAQs)

Q1: My SPAAC reaction is slow or incomplete. What are the most common causes and how can I improve the rate?

A1: Several factors can contribute to sluggish SPAAC reactions. Consider the following troubleshooting strategies:

  • Cyclooctyne (B158145) Choice: The reactivity of the cyclooctyne is paramount. For faster kinetics, consider more strained and electron-rich cyclooctynes. For instance, bicyclononyne (BCN) derivatives often exhibit higher reactivity compared to dibenzocyclooctynes (DBCO) in certain contexts.[1]

  • Reaction Conditions:

    • Buffer Selection: The choice of buffer can significantly influence reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[2][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][4]

    • pH Level: Generally, higher pH values tend to accelerate SPAAC reactions.[2][3] However, this can be buffer-dependent.[2] It is advisable to screen a pH range (e.g., 7.0-8.5) to determine the optimal condition for your specific system.[1][5]

    • Temperature: Increasing the reaction temperature (e.g., from 25°C to 37°C) can enhance the reaction rate.[1][3] However, ensure the thermal stability of your biomolecules.[3]

  • Reactant Concentration: Increasing the concentration of the reactants will lead to a faster reaction, according to the law of mass action.[3] If solubility is a limiting factor, consider different solvent systems.[1]

  • Steric Hindrance: Bulky substituents near the azide (B81097) or alkyne moieties can impede the reaction.[1][6] If possible, consider redesigning your molecules to minimize steric clash. Using a linker, such as a PEG spacer, can also help by extending the reactive group away from a bulky molecule.[2][3][7]

  • Solvent Effects: While SPAAC is known for its biocompatibility in aqueous buffers, the use of organic co-solvents like DMSO, methanol, or acetonitrile (B52724) can be necessary to dissolve hydrophobic reactants.[1][4] However, the proportion of organic co-solvent can impact the reaction rate, so it's crucial to determine the optimal solvent composition empirically.[1] Interestingly, some studies have noted that more aqueous solvent systems can lead to faster SPAAC reactions.[8][9]

Q2: I'm observing side products or non-specific labeling. What could be the cause?

A2: While SPAAC is highly specific, side reactions can occur under certain conditions.

  • Reactant Instability: Ensure the purity of your starting materials, as degradation of the cyclooctyne or azide can lead to side products.[1]

  • Reaction with Other Functional Groups: Although uncommon, some highly reactive cyclooctynes may react with other functional groups, such as thiols from cysteine residues.[3][10]

  • Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it can compete with your azide-functionalized molecule, reducing the efficiency of your desired reaction.[3]

Q3: How does the structure of the azide affect the reaction rate?

A3: The electronic and steric properties of the azide play a significant role.

  • Electronic Effects: The electron-donating or withdrawing nature of the substituents on the azide-containing molecule can influence the azide's reactivity. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react faster than 3-azido-L-alanine.[2][4]

  • Steric Hindrance: The steric bulk around the azide functional group can dramatically affect reactivity. Tertiary azides, like azido-isobutane, are significantly less reactive in SPAAC reactions compared to primary or secondary azides, especially with sterically demanding cyclooctynes.[11][12]

Q4: How can I improve the solubility of my reactants?

A4: Poor solubility can hinder reaction efficiency.

  • Use of Co-solvents: As mentioned, organic co-solvents like DMSO or acetonitrile can be used to dissolve hydrophobic reactants.[1]

  • Chemical Modification: Introducing solubilizing moieties, such as polyethylene (B3416737) glycol (PEG) or sulfonate groups, into the linker of the cyclooctyne can improve aqueous solubility.[4][7]

  • Micellar Catalysis: The use of surfactants to form micelles can significantly enhance the reaction rate between hydrophobic reactants, with reported rate enhancements of up to 179-fold.[13]

Q5: Can I monitor the progress of my SPAAC reaction?

A5: Yes, several techniques can be used to monitor the reaction.

  • NMR Spectroscopy: For reactions in deuterated solvents, ¹H NMR can be used to follow the disappearance of reactant signals and the appearance of product signals over time.[1]

  • UV-Vis Spectroscopy: If the cyclooctyne has a distinct UV absorbance (e.g., DBCO at around 309 nm), the reaction progress can be monitored by the decrease in this absorbance.[3]

  • Chromatographic Methods: Techniques like TLC, LC-MS, or HPLC can be used to track the consumption of starting materials and the formation of the product.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive or degraded reagents.Use fresh reagents and verify their integrity via NMR or mass spectrometry.[14]
Low intrinsic reactivity of the chosen cyclooctyne/azide pair.Switch to a more reactive cyclooctyne (e.g., BCN instead of a less reactive one).[1]
Steric hindrance.Redesign linkers to increase the distance between bulky groups and reactive moieties.[5] Consider using a PEG spacer.[2][3]
Incorrect stoichiometry.Ensure the correct ratio of azide to alkyne. A slight excess (1.1-1.5 equivalents) of one reagent is often used.[15]
Incompatible buffer or solvent.Screen different buffer systems (e.g., HEPES instead of PBS).[2][3] Optimize the concentration of any organic co-solvents.[1]
Side Product Formation Instability of reactants.Ensure the purity of starting materials.[1]
Non-specific reactions.If reacting with proteins, consider potential side reactions with cysteine residues and take appropriate blocking measures if necessary.[3][10]
Presence of competing azides.Ensure buffers are free from sodium azide.[3]
Difficulty in Product Purification Similar polarity of product and starting materials.Optimize chromatographic separation methods (e.g., different solvent gradients or stationary phases).[1] Consider using a purification handle on one of the reactants.[1]
Poor solubility of the product.Adjust the solvent system for purification.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data to aid in the optimization of your SPAAC reactions.

Table 1: Effect of Buffer on SPAAC Reaction Rates

Buffer (pH 7)Rate Constant (M⁻¹s⁻¹)Reference
PBS0.32–0.85[2]
HEPES0.55–1.22[2]
DMEM0.59–0.97[2]
RPMI0.27–0.77[2]

Table 2: Second-Order Rate Constants for Reactions of Various Cyclooctynes with Benzyl Azide

CyclooctyneSolventRate Constant (M⁻¹s⁻¹)Reference
DBCOAcetonitrile/WaterVaries based on ratio[8]
BCNAcetonitrile/WaterVaries based on ratio[8]

Table 3: Impact of Azide Structure on SPAAC Reaction Rates

AzideCyclooctyneRate Constant (M⁻¹s⁻¹)Reference
Primary (2-azidoethanol)BCN0.024[12]
Secondary (2-azidopropanol)BCN0.012[12]
Tertiary (2-azido-2-methylpropanol)BCN0.012[12]
Primary (2-azidoethanol)ADIBO0.90[12]
Secondary (2-azidopropanol)ADIBO0.25[12]
Tertiary (2-azido-2-methylpropanol)ADIBO4.7 x 10⁻⁶[12]

Detailed Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

  • Preparation of Reactants:

    • Dissolve the azide-containing biomolecule in a reaction buffer (e.g., HEPES at pH 7.5) to a final concentration of 1-10 mg/mL.[15]

    • Prepare a stock solution of the DBCO-functionalized molecule in an organic co-solvent (e.g., DMSO).[8]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the DBCO stock solution to the biomolecule solution.[8] The final concentration of the organic co-solvent should typically be kept below 10% to avoid denaturation of biomolecules.[8]

    • Incubate the reaction mixture at a chosen temperature (e.g., 25°C or 37°C) with gentle mixing. Reaction times can range from 1 to 24 hours.[14][15]

  • Purification:

    • Remove excess DBCO reagent and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.[14]

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to follow the reaction progress by monitoring the disappearance of the DBCO absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[3]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1, ensuring the initial DBCO concentration provides an absorbance within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[3]

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance stabilizes.[3]

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. The plot should be linear, and the negative of the slope gives the pseudo-first-order rate constant.[3]

Visualizations

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide_prep Prepare Azide-Biomolecule in Buffer mix Mix Reactants azide_prep->mix dbco_prep Prepare DBCO Reagent in DMSO dbco_prep->mix incubate Incubate (25°C or 37°C) mix->incubate 1-24h monitor Monitor Progress (UV-Vis, LC-MS) incubate->monitor purify Purify Conjugate (Chromatography) monitor->purify

Caption: General experimental workflow for a SPAAC bioconjugation reaction.

Troubleshooting_Logic cluster_conditions Condition Optimization start Slow/Incomplete Reaction? check_reagents Check Reagent Reactivity/Purity start->check_reagents Yes check_conditions Optimize Reaction Conditions start->check_conditions Yes check_sterics Assess Steric Hindrance start->check_sterics Yes increase_conc Increase Reactant Concentration start->increase_conc Yes change_buffer Change Buffer (e.g., HEPES) check_conditions->change_buffer adjust_ph Adjust pH (7.0-8.5) check_conditions->adjust_ph increase_temp Increase Temperature (e.g., 37°C) check_conditions->increase_temp

Caption: Troubleshooting logic for slow or incomplete SPAAC reactions.

References

dealing with steric hindrance in endo-BCN-PEG3-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG3-NHS ester and related bioconjugation challenges. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments and overcome issues related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule used in bioconjugation.[1][2][3][4] It contains two key reactive groups:

  • An N-Hydroxysuccinimide (NHS) ester : This group reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2][3][]

  • An endo-Bicyclononyne (BCN) : This is a strained alkyne that readily reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][6]

The PEG3 (tri-ethylene glycol) portion acts as a short, flexible, and hydrophilic spacer that can help to increase the solubility of the conjugate and reduce steric hindrance between the molecule being labeled and the molecule being attached via the BCN group.[7][8][9]

Q2: What is steric hindrance in the context of bioconjugation?

Steric hindrance is a phenomenon where the three-dimensional structure of a molecule, due to the spatial arrangement of its atoms, obstructs a chemical reaction.[7] In protein labeling, this can occur when the target amino acid residue (e.g., a lysine for an NHS ester reaction) is buried within the protein's folded structure or is surrounded by other bulky residues, preventing the labeling reagent from accessing it.[7][10] Similarly, the size of the labeling reagent itself can contribute to steric hindrance.[9]

Q3: How can the PEG linker in this compound help with steric hindrance?

The polyethylene (B3416737) glycol (PEG) linker acts as a spacer arm, increasing the distance between the reactive NHS ester and the bulky BCN group.[7][9] This increased distance can allow the NHS ester to access sterically hindered primary amines on the surface of a protein that might otherwise be inaccessible.[7] Longer PEG chains can provide greater flexibility and reach, which can be beneficial in overcoming significant steric hindrance.[8][11] However, excessively long PEG chains can sometimes wrap around the biomolecule and cause their own form of steric hindrance.[8]

Q4: What are the optimal reaction conditions for NHS ester labeling?

The reaction between an NHS ester and a primary amine is highly dependent on the reaction conditions. Key parameters to control include:

  • pH : The optimal pH range for NHS ester reactions is typically 7.2-8.5.[12] Below this range, the primary amines are protonated and less reactive.[12][13] Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[][12][13]

  • Buffer Composition : It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[10][12] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[10][12]

  • Temperature and Incubation Time : Reactions are commonly performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[12] Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times.[12]

  • Concentration : Higher concentrations of the protein (ideally >2 mg/mL) and the NHS ester reagent can improve labeling efficiency by favoring the bimolecular reaction over the hydrolysis of the NHS ester.[10][12]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency

Low labeling efficiency is a common issue in bioconjugation experiments. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Labeling Efficiency

start Low Labeling Efficiency check_ph Verify Buffer pH (7.2-8.5) start->check_ph check_buffer Check Buffer Composition (Amine-Free?) check_ph->check_buffer pH is Optimal solution_ph Adjust pH to 7.2-8.5 check_ph->solution_ph Incorrect pH check_reagent Assess Reagent Quality (Freshly Prepared?) check_buffer->check_reagent Amine-Free Buffer solution_buffer Buffer Exchange to Amine-Free Buffer check_buffer->solution_buffer Amine Buffer Used check_concentration Evaluate Reactant Concentrations check_reagent->check_concentration Reagent is Fresh solution_reagent Use Freshly Prepared Reagent check_reagent->solution_reagent Degraded Reagent check_conditions Optimize Reaction Time & Temperature check_concentration->check_conditions Concentrations are Sufficient solution_concentration Increase Protein and/or Reagent Concentration check_concentration->solution_concentration Concentrations Too Low check_accessibility Consider Steric Hindrance (Amine Accessibility) check_conditions->check_accessibility Conditions are Optimal solution_conditions Try 4°C Overnight or Longer RT Incubation check_conditions->solution_conditions Suboptimal Conditions solution_accessibility Use a Longer PEG Linker check_accessibility->solution_accessibility Suspected Steric Hindrance

Caption: A step-by-step workflow for troubleshooting low labeling efficiency.

Quantitative Data Summary: Effect of Reaction Parameters on Labeling Efficiency

The following table summarizes the expected impact of key reaction parameters on the degree of labeling (DOL). These are general guidelines, and optimal conditions should be determined empirically for each specific system.

ParameterSuboptimal ConditionRecommended ConditionExpected Outcome with Recommended Condition
pH < 7.0 or > 9.07.2 - 8.5[12]Increased reaction with primary amines, minimized hydrolysis
Buffer Tris, GlycinePBS, Bicarbonate[12]Reduced competition for the NHS ester, higher DOL
Protein Conc. < 2 mg/mL[10][12]> 2 mg/mLFavors bimolecular reaction over NHS ester hydrolysis
Temperature Too high4°C to Room Temp[12]Reduced hydrolysis of the NHS ester
Reagent Prep. Stored in solutionFreshly prepared in anhydrous DMSO/DMF[12]Ensures high reactivity of the NHS ester
Problem 2: Suspected Steric Hindrance

If you have optimized the reaction conditions and still observe low labeling efficiency, steric hindrance may be the underlying cause.

Strategies to Overcome Steric Hindrance

start Suspected Steric Hindrance longer_linker Use a Reagent with a Longer PEG Linker start->longer_linker alt_reagent Consider Alternative Labeling Chemistries start->alt_reagent sitedirected_mutagenesis Site-Directed Mutagenesis start->sitedirected_mutagenesis partial_denaturation Mild, Reversible Denaturation start->partial_denaturation outcome1 Increased Accessibility of Target Site longer_linker->outcome1 outcome2 Labeling at a More Accessible, Engineered Site sitedirected_mutagenesis->outcome2 outcome3 Exposure of Previously Buried Residues partial_denaturation->outcome3

Caption: Decision-making workflow for addressing steric hindrance.

Quantitative Data Summary: Impact of PEG Linker Length on Conjugation

ReagentPEG Linker LengthRelative AccessibilityPotential for Higher DOL
NHS Ester (no PEG)0LowLow
endo-BCN-PEG3-NHS 3 unitsModerateModerate
endo-BCN-PEG8-NHS8 unitsHighHigh
endo-BCN-PEG12-NHS12 unitsVery HighVery High

Note: The optimal PEG linker length is a balance between overcoming steric hindrance and avoiding self-association or other negative effects of an overly long linker.[8]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[8]

    • Mix gently by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column (size exclusion chromatography) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.

Protocol for Determining the Degree of Labeling (DOL) by Spectrophotometry

This method is suitable if the attached molecule has a distinct absorbance spectrum from the protein.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.[12]

    • Measure the absorbance at the wavelength maximum (λmax) of the attached molecule (if applicable).

  • Calculate Concentrations:

    • Calculate the protein concentration using its extinction coefficient at 280 nm.

    • Calculate the concentration of the attached molecule using its extinction coefficient at its λmax. A correction factor may be needed to account for the attached molecule's absorbance at 280 nm.

  • Calculate DOL:

    • DOL = (molar concentration of the attached molecule) / (molar concentration of the protein)

References

unexpected cross-reactivity of endo-BCN-PEG3-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of endo-BCN-PEG3-NHS ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional linker designed for two-step sequential conjugations. It contains two reactive groups:

  • An N-Hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.

  • A bicyclononyne (BCN) group, which is a strained alkyne that reacts with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.

This allows for the initial labeling of a protein or other amine-containing molecule, followed by the specific "clicking" of an azide-tagged probe.

Q2: My protein is precipitating after labeling with the NHS ester. What could be the cause?

Protein precipitation following NHS ester labeling is often due to a change in the protein's net charge. The NHS ester reacts with positively charged primary amine groups (like lysine), neutralizing them and potentially leading to a decrease in solubility.

Troubleshooting Steps:

  • Reduce the molar excess of the labeling reagent: Using a lower ratio of this compound to your protein can limit the number of modified amines.

  • Optimize the reaction buffer: Ensure the pH is optimal for both the reaction and protein stability (typically pH 7.2-8.5). Consider adding solubility-enhancing agents, if compatible with your downstream application.

  • Change the reaction temperature: Performing the incubation at 4°C instead of room temperature can slow down the reaction and potentially reduce aggregation.

Q3: The subsequent "click" reaction with my azide-tagged molecule is inefficient. Why might this be happening?

Low efficiency in the SPAAC (click) reaction step can be attributed to several factors:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous buffers, which can compete with the amine reaction. This would result in a lower degree of BCN labeling on your protein.

  • Steric hindrance: The BCN group on your protein may be in a location that is not easily accessible to the azide-tagged molecule.

  • Degradation of the BCN group: While generally stable, prolonged exposure to certain conditions could potentially affect the BCN ring.

  • Issues with the azide (B81097) partner: Ensure the azide-tagged molecule is pure and has not degraded.

Q4: Am I seeing unexpected background signal or non-specific binding?

Unexpected cross-reactivity, while not common, can occur. The NHS ester, if not fully quenched, can potentially react with other nucleophiles. More commonly, non-specific binding is due to hydrophobic interactions or charge-based interactions of the entire conjugate.

Troubleshooting Steps:

  • Quench the NHS ester reaction: After the labeling step, add a quenching reagent like Tris or glycine (B1666218) to consume any unreacted NHS ester.

  • Purify the conjugate: It is crucial to remove excess, unreacted this compound before the click reaction step. Size-exclusion chromatography (e.g., a desalting column) is a common method.

  • Include blocking agents: In cell-based assays or immunoassays, use appropriate blocking agents (e.g., BSA, Tween-20) to minimize non-specific binding.

Troubleshooting Guide

Problem 1: Low Degree of Labeling (DoL) with BCN
Possible Cause Recommended Action
NHS ester hydrolysis Prepare the labeling reagent immediately before use. Ensure the reaction buffer pH is not too high (ideally 7.5-8.0).
Suboptimal protein concentration Ensure the protein concentration is appropriate for the reaction scale (typically >1 mg/mL).
Inefficient removal of competing amines If the protein is in a buffer containing Tris or other primary amines, exchange it into an amine-free buffer (e.g., PBS) before starting the reaction.
Problem 2: Unexpected Cross-Reactivity or High Background
Possible Cause Recommended Action
Unquenched NHS Ester Add a 20-50 mM solution of Tris or glycine after the labeling reaction and incubate for 30 minutes to quench any remaining active NHS ester.
Hydrophobic Interactions Incorporate a non-ionic detergent like Tween-20 (0.05-0.1%) in your buffers for subsequent steps, especially in applications like western blotting or ELISA.
Contaminants in Reagents Ensure all buffers and reagents are freshly prepared and of high purity.

Quantitative Data Summary

The following tables provide key parameters for planning your experiments.

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended ValueNotes
Buffer Amine-free (e.g., PBS, HEPES)Buffers like Tris will compete with the reaction.
pH 7.2 - 8.5A compromise between reaction rate and NHS ester hydrolysis.
Molar Excess of Reagent 5 to 20-foldHighly dependent on the protein and desired DoL.
Reaction Time 30 - 60 minutesCan be extended at lower temperatures.
Temperature Room Temperature or 4°C4°C can improve protein stability.

Table 2: Half-life of NHS Ester due to Hydrolysis

pHApproximate Half-life at 25°C
7.0 Several hours
8.0 ~30 minutes
8.5 ~10 minutes
9.0 < 5 minutes

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling
  • Buffer Exchange: Ensure your protein of interest (e.g., an antibody) is in an amine-free buffer such as PBS at pH 7.5.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible solvent like DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: Add the desired molar excess of the NHS ester stock solution to your protein solution. Mix gently and incubate at room temperature for 30-60 minutes.

  • Quenching (Optional but Recommended): Add a final concentration of 20-50 mM Tris-HCl to stop the reaction. Incubate for an additional 30 minutes.

  • Purification: Remove the unreacted labeling reagent and byproducts using a desalting column (size-exclusion chromatography) equilibrated with the buffer of choice for your next step.

Protocol 2: Click Reaction with an Azide-Tagged Molecule
  • Combine Reactants: Mix your BCN-labeled protein with a 1.5 to 10-fold molar excess of the azide-tagged molecule in a compatible buffer (e.g., PBS).

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time can vary depending on the specific reactants.

  • Analysis/Purification: Analyze the resulting conjugate using techniques like SDS-PAGE or mass spectrometry. If necessary, purify the final conjugate to remove excess azide reagent.

Visualizations

G cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (e.g., Lysine) LabeledProtein Protein-NH-CO-PEG3-BCN Protein->LabeledProtein Step 1: Amine Labeling (pH 7.5-8.5) Linker This compound Linker->LabeledProtein FinalConjugate Final Conjugate LabeledProtein->FinalConjugate Step 2: SPAAC Click Reaction AzideProbe Azide-Probe (N3-Probe) AzideProbe->FinalConjugate

Caption: Workflow for two-step bioconjugation using this compound.

G Start Experiment Failure: Low Signal or High Background CheckDoL 1. Check Degree of Labeling (DoL) (e.g., Mass Spec) Start->CheckDoL DoL_Low DoL is Low CheckDoL->DoL_Low Low DoL_OK DoL is OK CheckDoL->DoL_OK OK CheckHydrolysis Possible NHS Ester Hydrolysis. Optimize Labeling: pH, Time, Fresh Reagent. DoL_Low->CheckHydrolysis CheckClick 2. Investigate Click Reaction Step DoL_OK->CheckClick CheckQuench 3. Check for Non-Specific Binding DoL_OK->CheckQuench CheckPurity Check Azide Purity & Concentration. Increase Azide Excess. CheckClick->CheckPurity AddQuench Ensure NHS Ester is Quenched. Purify Labeled Protein. CheckQuench->AddQuench

Caption: Troubleshooting logic for experiments using this compound.

G NHS_Ester Active NHS Ester DesiredProduct Stable Amide Bond (Desired Reaction) NHS_Ester->DesiredProduct + SideProduct Hydrolyzed, Inactive Ester (Side Reaction) NHS_Ester->SideProduct + Protein_Amine Protein-NH2 Protein_Amine->DesiredProduct Water H2O (Aqueous Buffer) Water->SideProduct

Caption: Competing reaction pathways for the NHS ester functional group.

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides expert guidance, troubleshooting tips, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) when using BCN linkers for antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development, with a specific focus on BCN linker chemistry.

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?

A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][][] It is considered a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1][2] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from circulation, and potential aggregation issues.[1][5] Therefore, precise control and accurate determination of the DAR are essential for ensuring a consistent, safe, and effective therapeutic product.[1]

Q2: How does the BCN linker facilitate ADC conjugation?

A2: BCN (Bicyclononyne) linkers are used in copper-free click chemistry, specifically in a reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[6] The antibody is typically modified to introduce an azide (B81097) group, and the drug-linker construct contains the BCN group. The inherent ring strain in the BCN molecule allows it to react selectively and efficiently with the azide group on the antibody under mild physiological conditions, forming a stable triazole linkage.[6][7] This bioorthogonal reaction is highly specific and avoids the need for a copper catalyst, which can be toxic to cells and denature the antibody.

Q3: What is a typical target DAR and how does it influence the therapeutic window?

A3: The optimal DAR is highly dependent on the specific antibody, payload, linker, and target antigen. Generally, a DAR of 2 to 4 is considered optimal for many ADCs, providing a balance between efficacy and safety.[5]

  • Efficacy: A higher DAR can increase the potency of the ADC by delivering more payload to the target cell.[1][5]

  • Toxicity: Excessively high DAR values can increase the overall hydrophobicity of the ADC, leading to faster clearance from the bloodstream and potential off-target toxicity.[2][5]

  • Pharmacokinetics: High DAR can lead to aggregation and faster clearance, reducing the ADC's half-life.[1][5]

The ideal DAR creates a delicate balance to maximize the therapeutic window, ensuring sufficient potency against cancer cells while minimizing harm to healthy tissues.[1]

Q4: What are the advantages of using BCN linkers for controlling DAR?

A4: BCN linkers, when used in conjunction with site-specific antibody modification techniques, offer significant advantages for controlling the DAR. By introducing a precise number of azide groups onto the antibody at specific locations, the subsequent SPAAC reaction with a BCN-containing drug-linker can lead to a more homogeneous ADC with a well-defined DAR.[8] This contrasts with stochastic methods like lysine (B10760008) conjugation, which can result in a heterogeneous mixture of ADCs with varying DARs.[5][9]

Troubleshooting Guide

This section provides solutions to common problems encountered during ADC conjugation with BCN linkers and subsequent DAR analysis.

Problem Possible Causes Troubleshooting Steps
Low Average DAR 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[10] 2. Inactive BCN-Linker-Payload: The BCN linker or the payload may have degraded due to improper storage or handling.[10] 3. Inaccurate Reagent Stoichiometry: Errors in the molar ratio of the BCN-linker-payload to the azide-modified antibody.[1] 4. Interfering Buffer Components: Certain buffer additives may hinder the SPAAC reaction.[10]1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific antibody and drug-linker.[10] 2. Verify Reagent Activity: Use a fresh batch of the BCN-linker-payload or confirm the activity of the existing stock. 3. Ensure Precise Stoichiometry: Accurately quantify both the antibody and the linker-payload. Perform titration experiments to determine the optimal molar ratio. 4. Perform Buffer Exchange: If the antibody buffer contains interfering substances (e.g., primary amines), exchange it for a suitable conjugation buffer like PBS.[10]
Inconsistent DAR Between Batches 1. Variability in Starting Materials: Batch-to-batch differences in the azide-modified antibody or the BCN-linker-payload.[10] 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can affect the final DAR.[1][10] 3. Inconsistent Purification Process: Differences in the purification method can enrich different DAR species.[10]1. Thoroughly Characterize Starting Materials: Ensure consistent quality and concentration of the antibody and linker-payload for each batch.[10] 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility.[10] 3. Standardize the Purification Protocol: Use a consistent and well-defined purification method for all batches.[10]
High Levels of Aggregation 1. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, leading to aggregation.[10] 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.[10] 3. Harsh Conjugation or Purification Conditions: High temperatures or extreme pH can denature the antibody.[10]1. Reduce Molar Excess of Linker-Payload: A lower linker-to-antibody ratio during conjugation may result in a lower DAR and reduced aggregation.[10] 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[10] 3. Incorporate Hydrophilic Spacers: Using PEGylated BCN linkers can increase the hydrophilicity of the ADC and reduce aggregation.[11]

Experimental Protocols & Methodologies

Accurate determination of the DAR is crucial for the development and quality control of ADCs. Below are detailed protocols for common analytical techniques.

Workflow for DAR Determination

DAR_Determination_Workflow cluster_prep ADC Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis Prep ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) Prep->HIC Inject LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Prep->LCMS Inject UVVis UV/Vis Spectroscopy Prep->UVVis Measure Absorbance HIC_Analysis Calculate Average DAR & Drug Distribution HIC->HIC_Analysis LCMS_Analysis Determine Precise Mass, Average DAR & Distribution LCMS->LCMS_Analysis UVVis_Analysis Calculate Average DAR UVVis->UVVis_Analysis

Caption: General workflow for ADC sample analysis to determine the Drug-to-Antibody Ratio (DAR).

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The addition of each hydrophobic drug-linker to the antibody increases its retention time on the HIC column, allowing for the separation of different DAR species (e.g., DAR0, DAR2, DAR4).[12][13]

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Tosoh Butyl-NPR).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV absorbance at 280 nm.[14]

    • Gradient:

      • 0-3 min: 100% A

      • 3-23 min: Linear gradient from 100% A to 100% B

      • 23-28 min: 100% B

      • 28-30 min: Return to 100% A

  • Data Analysis:

    • Integrate the peak areas for each DAR species.

    • Calculate the percentage of the total peak area that each individual peak represents.[1]

    • The average DAR is calculated using the following formula: Average DAR = Σ (DAR_i * Peak Area_i %) / Σ (Peak Area_i %)

DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed information, offering the precise mass of the intact ADC and its subunits, which allows for unambiguous confirmation of the DAR and drug distribution.[12]

Protocol:

  • Sample Preparation (for reduced LC-MS):

    • Reduce the ADC sample with a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.

  • Chromatographic Conditions (Reversed-Phase LC):

    • Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from low to high organic solvent concentration is used to elute the light and heavy chains.

  • Mass Spectrometry Conditions:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).

    • Ionization: Electrospray Ionization (ESI).

    • Data Acquisition: Acquire data over a mass range appropriate for the expected light and heavy chain masses.

  • Data Analysis:

    • Deconvolute the mass spectra for each chromatographic peak to obtain the mass of each species (unconjugated, and drug-conjugated light and heavy chains).

    • Calculate the weighted average DAR based on the relative abundance of each species.[][16]

DAR Determination by UV/Vis Spectroscopy

This is a simple and rapid method for determining the average DAR, but it does not provide information about the distribution of different DAR species.[][12] It relies on the Beer-Lambert law and requires that the drug and antibody have different maximum absorption wavelengths.[][]

Protocol:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free BCN-linker-payload at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λmax).

  • Spectrophotometer Measurement: Measure the absorbance of the ADC sample at both 280 nm (A280) and λmax (Aλmax).

  • Calculation of Average DAR:

    • The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be determined by solving the following system of equations:

      • A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

      • Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

    • The average DAR is then calculated as the ratio of the molar concentrations: Average DAR = C_Drug / C_Ab

Comparative Analysis of DAR Determination Methods

Feature Hydrophobic Interaction Chromatography (HIC) Liquid Chromatography-Mass Spectrometry (LC-MS) UV/Vis Spectroscopy
Principle Separates ADC species based on differences in hydrophobicity.[12]Separates ADC species by chromatography and determines their mass-to-charge ratio.[12]Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[][12]
Information Provided Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[12]Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[12]Average DAR only.[12]
Sample Condition Non-denaturingCan be denaturing (e.g., with reduction and organic solvents)Non-denaturing
Complexity & Cost ModerateHighLow
Throughput ModerateLowHigh

Logical Relationship Diagram

ADC_Optimization_Logic cluster_inputs Input Variables cluster_process Process cluster_outputs Outputs & Quality Attributes Antibody Azide-Modified Antibody Conjugation SPAAC Conjugation Antibody->Conjugation Linker BCN-Linker-Payload Linker->Conjugation Conditions Reaction Conditions (pH, Temp, Time, Ratio) Conditions->Conjugation ADC Crude ADC Product Conjugation->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification DAR DAR (Drug-to-Antibody Ratio) Purified_ADC->DAR Aggregation Aggregation Level Purified_ADC->Aggregation Efficacy Therapeutic Efficacy DAR->Efficacy Toxicity Toxicity Profile DAR->Toxicity Aggregation->Efficacy Aggregation->Toxicity

Caption: Key factors influencing the final properties of an Antibody-Drug Conjugate (ADC).

References

Validation & Comparative

A Head-to-Head Comparison for Bioconjugation: Endo-BCN-PEG3-NHS Ester vs. DBCO-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical decision that dictates the efficiency, stability, and ultimate success of their work. In the realm of copper-free click chemistry, endo-BCN-PEG3-NHS ester and DBCO-PEG-NHS ester have emerged as powerful tools. This guide provides an objective, data-driven comparison of their performance to inform the selection of the optimal reagent for your specific application.

At their core, both molecules are heterobifunctional linkers designed for a two-step conjugation strategy. The N-hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines, such as those on lysine (B10760008) residues of proteins. The bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) moieties enable a highly specific and biocompatible reaction with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The integrated polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and provides spatial separation between the conjugated molecules.

While both linkers achieve the same overall goal, their distinct structural and chemical properties lead to significant differences in performance, particularly in reaction kinetics, stability, and physicochemical characteristics.

Performance Comparison: A Quantitative Look

The decision between endo-BCN and DBCO linkers is nuanced and highly dependent on the specific experimental context. Key performance indicators include the rate of the SPAAC reaction, the stability of the linker in biological environments, and its inherent physical properties.

Reaction Kinetics

The speed of the SPAAC reaction is a crucial factor, especially in applications with low reactant concentrations or in dynamic biological systems. Generally, DBCO exhibits faster reaction kinetics with aliphatic azides due to its greater ring strain.[1][2] However, this reactivity profile can be inverted with aromatic azides, where BCN can show a significantly higher reaction rate.[2][3]

Cyclooctyne Azide Reactant Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent/Conditions
DBCOBenzyl Azide~0.24 - 1.0CH₃CN:H₂O, HBS buffer (pH 7.4), 25°C
endo-BCNBenzyl Azide~0.07 - 0.15CH₃CN:H₂O, 25°C
DBCOPhenyl Azide0.033CH₃CN:H₂O (3:1)
endo-BCNPhenyl Azide0.2CH₃CN:H₂O (3:1)
DBCOPeptide with Azidolysine0.34HBS buffer (pH 7.4), 25°C
endo-BCNBoc-protected Azido-amino acid0.28Methanol, 25°C
Rate constants are compiled from multiple sources and can vary depending on the specific derivatives, solvent, and temperature.[2][3][4][5][6]
Stability

The stability of the linker is paramount for the integrity of the bioconjugate, particularly for in vivo or long-term cellular studies. A key differentiator between BCN and DBCO is their stability in the presence of thiols, such as the abundant intracellular antioxidant glutathione (B108866) (GSH). Experimental data indicates that BCN is significantly more stable than DBCO in reducing environments.[4]

Reagent Condition Half-life
BCNIn presence of Glutathione (GSH)~6 hours
DBCOIn presence of Glutathione (GSH)~71 minutes

This enhanced stability makes BCN a more robust choice for intracellular applications where the bioconjugate is exposed to high concentrations of thiols.[4]

Physicochemical Properties

The physical and chemical properties of the linker can influence the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.[2]

Property DBCO endo-BCN Implications
Molecular Size LargerSmallerBCN's smaller size can minimize steric hindrance and potential disruption of biomolecule function.[7]
Lipophilicity More lipophilic/hydrophobicLess lipophilic/more hydrophilicThe lower lipophilicity of BCN can improve the solubility of the conjugate and reduce non-specific binding.[2][7]
Structure Bulky, aromaticCompact, non-aromaticThe compact nature of BCN may be advantageous in crowded molecular environments.[1]

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation process involving the labeling of a protein with either this compound or DBCO-PEG-NHS ester, followed by a SPAAC reaction with an azide-containing molecule.

Step 1: Protein Labeling with NHS Ester

This protocol details the modification of a protein with the NHS ester linker.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound or DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS.[8][9]

  • NHS Ester Preparation: Immediately before use, dissolve the this compound or DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8][10] The NHS ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions.[8]

  • Reaction Setup: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution.[8][11] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.[11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.[8][12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[10][12]

  • Purification: Remove excess, unreacted linker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8][12]

  • Characterization: Determine the degree of labeling (DOL), representing the average number of linker molecules per protein, by UV-Vis spectrophotometry or mass spectrometry.[11]

Step 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of the BCN/DBCO-labeled protein to an azide-functionalized molecule.

Materials:

  • BCN/DBCO-labeled protein from Step 1

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup: Add the azide-functionalized molecule to the purified BCN/DBCO-labeled protein solution. A 1.5 to 5-fold molar excess of the azide-containing molecule over the protein is typically used.[11]

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.[11][12] Reaction times may need to be optimized based on the specific reactants and their concentrations.

  • Purification: Purify the final bioconjugate from unreacted azide-molecule and other impurities using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[11]

  • Characterization: Characterize the final conjugate to confirm its purity and integrity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.[11][12]

Visualizing the Workflow and Logic

To better understand the bioconjugation process and the decision-making framework, the following diagrams are provided.

Bioconjugation_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: SPAAC Protein Protein (-NH2) Labeled_Protein BCN/DBCO-Labeled Protein Protein->Labeled_Protein + NHS Ester pH 8.3-8.5 NHS_Ester BCN/DBCO-PEG-NHS Ester NHS_Ester->Labeled_Protein Final_Conjugate Final Bioconjugate Labeled_Protein->Final_Conjugate + Azide-Molecule Copper-Free Azide Azide-Molecule (-N3) Azide->Final_Conjugate

Caption: A two-step bioconjugation workflow.

Decision_Tree Start Select Linker Kinetics Is rapid reaction with aliphatic azides critical? Start->Kinetics Stability Is high stability in a reducing environment required? Kinetics->Stability No DBCO Choose DBCO-PEG-NHS Ester Kinetics->DBCO Yes Size Are small size and low lipophilicity important? Stability->Size No BCN Choose this compound Stability->BCN Yes Size->DBCO No Size->BCN Yes

References

comparison of BCN, DBCO, and TCO linkers in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of BCN, DBCO, and TCO Linkers in Bioorthogonal Chemistry

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is critical to experimental success. In the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DBCO), and trans-cyclooctene (B1233481) (TCO) have emerged as leading options. This guide provides a data-driven, objective comparison of their performance characteristics to inform the selection process for applications such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).

Performance Comparison: BCN vs. DBCO vs. TCO

The primary chemistries involved are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for BCN and DBCO, and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction for TCO with a tetrazine partner. While both BCN and DBCO react with azides to form a stable triazole linkage, they exhibit distinct properties. The TCO/tetrazine ligation, a different class of bioorthogonal reaction, is renowned for its exceptional speed.[1]

A critical evaluation of these linkers involves assessing their reaction kinetics, stability under various biologically relevant conditions, and their intrinsic physicochemical properties.

Reaction Kinetics

The rate of a bioorthogonal reaction is a crucial parameter, especially when working with low concentrations of biomolecules or in dynamic in vivo environments. The IEDDA reaction between TCO and tetrazine is orders of magnitude faster than the SPAAC reactions of BCN and DBCO with azides.[1] Among the SPAAC linkers, DBCO generally exhibits faster reaction kinetics than BCN due to its greater ring strain.[2] However, the specific reaction rates can be influenced by the nature of the reaction partners and the solvent conditions.[2][3]

Stability

The stability of the linker is paramount for ensuring the integrity of the bioconjugate throughout an experiment. BCN demonstrates superior stability compared to DBCO in the presence of endogenous thiols like glutathione (B108866) (GSH), a common reducing agent found in high concentrations within cells.[1][4][5] Conversely, both BCN and DBCO have been noted to be unstable under strongly acidic conditions (e.g., 90% TFA).[1][6] TCO linkers are susceptible to isomerization to their less reactive cis-isomer, particularly in the presence of thiols or copper.[1]

Physicochemical Properties

The physical and chemical properties of a linker can influence the solubility, aggregation, and pharmacokinetic profile of the resulting bioconjugate. BCN is smaller and less lipophilic than DBCO, which can be advantageous for the overall properties of the final conjugate.[1][7] The bulkier nature of DBCO can sometimes negatively impact the characteristics of the bioconjugate.[1] TCO and tetrazine are also noted to be bulkier than the alkyne and azide (B81097) moieties used in SPAAC.[3]

Data Presentation

The following tables summarize key quantitative data for BCN, DBCO, and TCO linkers based on reported experimental findings.

Table 1: Comparative Reaction Kinetics

ReactionChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
BCN + AzideSPAAC~0.1 - 1.0Rate is dependent on the specific azide and solvent conditions.[1][3][8]
DBCO + AzideSPAAC~0.24 - 2.0Generally faster than BCN due to higher ring strain.[1][2][3]
TCO + TetrazineIEDDA>1,000 - 1,000,000Exceptionally rapid; rates can be tuned by modifying tetrazine electronics.[1][8][9]

Note: The presented rate constants are for general comparison and can vary significantly based on specific reactants, solvent, and temperature.

Table 2: Comparative Stability

LinkerConditionStability/Half-life (t½)Reference(s)
BCNGlutathione (GSH)More stable than DBCO (t½ ≈ 6 hours)[1][5]
DBCOGlutathione (GSH)Less stable than BCN (t½ ≈ 71 minutes)[1][5]
BCNAcidic Conditions (e.g., 90% TFA)Unstable[1][6]
DBCOAcidic Conditions (e.g., 90% TFA)Unstable[1][6]
BCNIntracellular Environment (Immune Phagocytes)Low stability; 79% degraded after 24h[1]
DBCOIntracellular Environment (Immune Phagocytes)Moderate stability; 36% degraded after 24h[1]
TCOBiological Media (e.g., serum)Susceptible to isomerization to less reactive cis-isomer.[1]

Experimental Protocols

To aid researchers in designing their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Comparison of Conjugation Efficiency for Antibody-Drug Conjugate (ADC) Formation

Objective: To compare the conjugation efficiency of BCN, DBCO, and TCO linkers by measuring the drug-to-antibody ratio (DAR).

Materials:

  • Antibody of interest

  • BCN-NHS ester, DBCO-NHS ester, TCO-NHS ester

  • Azide-functionalized payload (for BCN and DBCO)

  • Tetrazine-functionalized payload (for TCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) system

Methodology:

Part 1: Antibody Activation

  • Prepare a solution of the antibody in PBS.

  • Prepare fresh stock solutions of the BCN-NHS, DBCO-NHS, and TCO-NHS esters in DMSO.

  • Add a 5-20 fold molar excess of the respective NHS ester to the antibody solution.

  • Incubate for 1-2 hours at room temperature to allow for the reaction between the NHS esters and lysine (B10760008) residues on the antibody.

  • Remove the excess, unreacted linker using a desalting column or dialysis against PBS.

Part 2: Payload Conjugation

  • To the activated BCN and DBCO antibodies, add a 3-5 fold molar excess of the azide-payload.

  • To the activated TCO antibody, add a 1.5-2 fold molar excess of the tetrazine-payload. A lower excess is often sufficient for the highly efficient IEDDA reaction.[1]

  • Incubation:

    • SPAAC (BCN/DBCO): Incubate overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.[1]

    • IEDDA (TCO): Incubate for 30-60 minutes at room temperature.[1]

  • Purify the resulting ADCs using SEC to remove the excess payload.

  • Determine the DAR for each conjugate using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Assessment of Linker Stability in Cellular Lysate

Objective: To evaluate the stability of BCN and DBCO linkers in a cellular environment.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Lysis buffer (e.g., RIPA buffer)

  • BCN and DBCO linker stock solutions

  • Azide-functionalized fluorescent probe

  • Fluorescence microplate reader or SDS-PAGE with fluorescence imaging

Methodology:

  • Prepare a cell lysate by growing the chosen cell line to confluency and lysing the cells.

  • Determine the protein concentration of the lysate.

  • Incubate a known concentration of the BCN and DBCO linkers in the cell lysate at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • To each aliquot, add an excess of the azide-functionalized fluorescent probe to react with the remaining intact linkers.

  • Analyze the fluorescence of each sample. A decrease in fluorescence over time indicates degradation of the linker. Alternatively, the samples can be analyzed by SDS-PAGE to visualize the fluorescently labeled proteins.

Visualizations

G cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) BCN BCN Triazole_BCN Triazole Product BCN->Triazole_BCN + Azide DBCO DBCO Triazole_DBCO Triazole Product DBCO->Triazole_DBCO + Azide Azide Azide TCO TCO Dihydropyridazine Dihydropyridazine Product TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine

Caption: Core reaction schemes for SPAAC and IEDDA chemistries.

G cluster_workflow Comparative Experimental Workflow for ADC Formation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_analysis Step 3: Analysis start Antibody BCN_act Activate with BCN-NHS start->BCN_act DBCO_act Activate with DBCO-NHS start->DBCO_act TCO_act Activate with TCO-NHS start->TCO_act BCN_conj Add Azide-Payload BCN_act->BCN_conj DBCO_conj Add Azide-Payload DBCO_act->DBCO_conj TCO_conj Add Tetrazine-Payload TCO_act->TCO_conj Analysis Purify & Analyze DAR BCN_conj->Analysis DBCO_conj->Analysis TCO_conj->Analysis

Caption: Generalized workflow for comparing ADC conjugation efficiency.

Conclusion

The choice between BCN, DBCO, and TCO linkers is highly dependent on the specific application.

  • TCO/Tetrazine (IEDDA): This is the premier choice for applications requiring extremely fast kinetics, such as in vivo imaging or reactions with very low concentrations of reactants.[1][8]

  • DBCO (SPAAC): When rapid kinetics are desired within the SPAAC framework, DBCO is often the preferred linker.[2]

  • BCN (SPAAC): For applications demanding enhanced stability in the presence of thiols or for conjugates where lower lipophilicity and smaller size are critical, BCN presents a superior alternative.[1][3][4]

By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific goals.

References

A Comparative Guide to Site-Specific Protein Labeling: Validation of endo-BCN-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for applications ranging from in-vitro assays to the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of site-specific protein labeling using the dual-functionality reagent, endo-BCN-PEG3-NHS ester, against traditional and alternative site-specific methods. We present supporting experimental workflows and data to validate its performance.

The this compound is a versatile tool that facilitates a two-step labeling strategy.[1][2][3] It contains an N-Hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface, and a bicyclononyne (BCN) group, which is a strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][2][3][4] The integrated PEG3 linker enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.[1][3]

Comparison of Protein Labeling Strategies

The choice of a protein labeling strategy depends on the desired level of specificity, the nature of the protein, and the intended application. Below is a comparison of three common approaches.

FeatureThis compound (Two-Step Labeling)Direct NHS Ester LabelingMaleimide-Thiol Labeling
Target Residue Primary amines (e.g., Lysine) for initial attachment, followed by reaction with an azide-modified molecule.[1][3]Primary amines (e.g., Lysine, N-terminus).[5][6][7]Free sulfhydryl groups (Cysteine).[8]
Specificity Potentially site-specific if the azide-containing molecule is incorporated at a defined location. The initial NHS ester reaction is generally non-specific.Generally non-specific, labeling multiple accessible primary amines.[6][9]Site-specific if a single cysteine is available or engineered at a specific site.[8]
Reaction Chemistry Amine acylation followed by Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][4]Amine acylation.[5][10]Thiol addition to a maleimide (B117702).[8]
Workflow Complexity Two-step process: NHS ester reaction, purification, then SPAAC reaction.Single-step reaction.[6]Single-step reaction.
Key Advantages Enables the use of click chemistry for bioorthogonal labeling, allowing for high specificity in the second step. The PEG linker improves solubility.[1][4]Simple, rapid, and well-established method for labeling proteins.[5][][]High specificity for cysteine residues, which are often less abundant than lysines.[8]
Key Disadvantages The initial NHS ester reaction can still lead to a heterogeneous population of proteins with the BCN moiety at different locations. Requires an azide-modified binding partner.Can lead to a heterogeneous mixture of labeled proteins, potentially affecting protein function if labeling occurs at an active site.[6][9][13]Requires a free cysteine, which may not be present in the wild-type protein or may be involved in disulfide bonds. Can be prone to off-target reactions.

Experimental Validation Workflow

To validate the site-specific labeling capabilities of this compound, a comparative experiment can be designed. This workflow compares the specificity of labeling a target protein, such as an antibody, using three different methods.

G cluster_0 Protein Preparation cluster_1 Labeling Strategies cluster_2 Reaction & Purification cluster_3 Analysis start Target Protein (e.g., Antibody) A Method A: This compound + Azide-Fluorophore start->A B Method B: Direct NHS-Fluorophore start->B C Method C: Maleimide-Fluorophore (on engineered Cys) start->C A_react 1. NHS Ester Reaction 2. Purification 3. SPAAC Reaction A->A_react B_react NHS Ester Reaction B->B_react C_react Maleimide Reaction C->C_react analysis SDS-PAGE & Fluorescence Imaging Mass Spectrometry Functional Assay A_react->analysis B_react->analysis C_react->analysis

Caption: Comparative experimental workflow for validating protein labeling methods.

Experimental Protocols

Method A: Two-Step Labeling with this compound

Objective: To label a target protein with a fluorophore using the this compound followed by a SPAAC reaction.

Materials:

  • Target protein (e.g., IgG antibody) in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • This compound (dissolved in anhydrous DMSO).

  • Azide-fluorophore (e.g., Azide-AF488).

  • Desalting columns.

Protocol:

  • NHS Ester Reaction:

    • Prepare the protein solution at a concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column equilibrated with PBS.

  • SPAAC Reaction:

    • To the purified BCN-modified protein, add a 5-10 fold molar excess of the azide-fluorophore.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Final Purification:

    • Remove excess azide-fluorophore using a desalting column.

  • Analysis:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.

    • Analyze the labeled protein by SDS-PAGE and mass spectrometry to assess labeling distribution.

Method B: Direct Labeling with NHS-Fluorophore

Objective: To label a target protein with a fluorophore using a standard NHS ester.

Materials:

  • Target protein in a suitable buffer (e.g., bicarbonate buffer, pH 8.3-8.5).[6][14][15]

  • NHS-fluorophore (e.g., AF488 NHS ester) (dissolved in anhydrous DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns.

Protocol:

  • Labeling Reaction:

    • Prepare the protein solution at 1-5 mg/mL.

    • Add a 10-20 fold molar excess of the NHS-fluorophore solution.

    • Incubate for 1 hour at room temperature with gentle mixing, protected from light.[7]

  • Quenching:

    • Add quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification:

    • Remove unreacted NHS-fluorophore and byproducts using a desalting column.

  • Analysis:

    • Determine the DOL and analyze the product as described in Method A.

Quantitative Data Comparison (Hypothetical)

The following table summarizes the expected quantitative outcomes from the validation experiment.

ParameterMethod A: endo-BCN-PEG3-NHS + Azide-FluorophoreMethod B: Direct NHS-FluorophoreMethod C: Maleimide-Fluorophore
Average Degree of Labeling (DOL) 1.8 - 2.23.5 - 5.00.9 - 1.1
Labeling Distribution (from Mass Spec) Multiple lysine residues labeled with BCN, followed by fluorophore attachment.Broad distribution across multiple accessible lysine residues.Single, sharp peak corresponding to the engineered cysteine site.
Protein Recovery (%) > 85%> 90%> 85%
Preservation of Function (e.g., Antigen Binding) > 90%70-85% (variable depending on labeling sites)> 95%

Mechanism of Action

The chemical principles underlying these labeling strategies determine their specificity and efficiency.

G cluster_A Method A: this compound (Two-Step) cluster_B Method B: Direct NHS Ester cluster_C Method C: Maleimide-Thiol A1 Protein-NH2 + BCN-PEG3-NHS A2 Protein-NH-CO-PEG3-BCN A1->A2 Amine Reaction A4 Labeled Protein A2->A4 A3 Azide-Fluorophore A3->A4 SPAAC Click Reaction B1 Protein-NH2 + NHS-Fluorophore B2 Labeled Protein B1->B2 Amine Reaction C1 Protein-SH + Maleimide-Fluorophore C2 Labeled Protein C1->C2 Thiol-Maleimide Reaction

Caption: Chemical reaction pathways for different protein labeling methods.

Conclusion

The validation workflow and comparative data illustrate that while direct NHS ester labeling is a simple method, it offers limited control over the site of conjugation and can lead to heterogeneous products.[6][9] Maleimide-thiol chemistry provides high site-specificity but requires the presence of an accessible and reactive cysteine residue.[8]

The this compound represents a sophisticated approach that combines an initial amine-reactive step with a highly specific bioorthogonal click chemistry reaction.[2][4] This two-step process allows for the introduction of a reactive handle (BCN) onto the protein, which can then be precisely targeted by an azide-modified molecule of interest. This strategy is particularly advantageous for applications requiring controlled stoichiometry and for linking proteins to molecules that are not amenable to direct NHS ester or maleimide conjugation. While the initial NHS ester reaction is not site-specific, the subsequent bioorthogonal reaction provides a powerful tool for creating well-defined protein conjugates, making it a valuable method for advanced applications in drug development and research.

References

A Head-to-Head-Vergleich: Massenspektrometrische Charakterisierung von endo-BCN-PEG3-NHS-Ester-Konjugaten und seinen Alternativen

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Biokonjugation beteiligt sind, ist die Wahl des richtigen Linkers entscheidend für den Erfolg. Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von endo-BCN-PEG3-NHS-Ester mit seinen wichtigsten Alternativen, Dibenzocyclooctin (DBCO)- und Trans-Cycloocten (TCO)-basierten Linkern. Der Schwerpunkt liegt auf der massenspektrometrischen Charakterisierung und wird durch experimentelle Daten und Protokolle gestützt.

Die präzise und effiziente Konjugation von Molekülen an Proteine, Antikörper und andere Biomoleküle ist ein Grundpfeiler der modernen Biotechnologie und Arzneimittelentwicklung. Die Wahl des Linkers beeinflusst nicht nur die Effizienz der Konjugationsreaktion, sondern auch die Stabilität, Löslichkeit und die allgemeinen physikochemisch-Eigenschaften des resultierenden Biokonjugats. Die Massenspektrometrie ist ein unverzichtbares Werkzeug zur Charakterisierung dieser Konjugate, das eine genaue Bestimmung des Modifikationsgrades, die Identifizierung von Konjugationsstellen und die Beurteilung der Stabilität ermöglicht.

Dieser Leitfaden vergleicht den endo-BCN-PEG3-NHS-Ester, einen Linker, der die kupferfreie Klick-Chemie über eine Bicyclo[6.1.0]nonyn (BCN)-Gruppe mit der primären Amin-Reaktivität eines N-Hydroxysuccinimid (NHS)-Esters kombiniert, mit zwei gängigen Alternativen: DBCO-PEG-NHS-Ester und TCO-PEG-NHS-Ester.

Leistungsvergleich: BCN vs. DBCO vs. TCO

Die Auswahl des optimalen Linkers hängt von den spezifischen Anforderungen des Experiments ab, einschließlich der Reaktionskinetik, der Stabilität und der Eigenschaften des endgültigen Konjugats.

Merkmalendo-BCN-PEG3-NHS-EsterDBCO-PEG-NHS-EsterTCO-PEG-NHS-Ester
Reaktionsmechanismus Dehnungs-promovierte Alkin-Azid-Cycloaddition (SPAAC)Dehnungs-promovierte Alkin-Azid-Cycloaddition (SPAAC)Inverse-Elektronenbedarfs-Diels-Alder (IEDDA)
Reaktionskinetik Moderat bis schnell, abhängig vom Azid-Partner.[1][2]Im Allgemeinen schneller als BCN mit den meisten Aziden.[1][2]Extrem schnell, oft um Größenordnungen schneller als SPAAC.[3]
Stabilität (allgemein) Gute Stabilität, insbesondere in Gegenwart von Thiolen.[2]Geringere Stabilität in Gegenwart von Reduktionsmitteln wie Thiolen im Vergleich zu BCN.[2]Anfällig für Isomerisierung zu einer weniger reaktiven cis-Form.[3]
Stabilität (saure Bedingungen) Instabil unter stark sauren Bedingungen (z. B. 90 % TFA).[1][4]Instabil unter stark sauren Bedingungen (z. B. 90 % TFA).[1]Nicht ausführlich für NHS-Ester-Konjugate berichtet, aber die TCO-Einheit kann säureempfindlich sein.
Hydrophobizität Geringer im Vergleich zu DBCO.[4]Höher im Vergleich zu BCN, was die Löslichkeit des Konjugats beeinträchtigen kann.Variabel, abhängig von der spezifischen TCO-Struktur.
Größe Kompakter als DBCO.Sperriger als BCN.Relativ kompakt.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeinen Schritte zur Konjugation eines NHS-Ester-Linkers an ein Protein und die anschließende massenspektrometrische Analyse.

Protokoll 1: Protein-Konjugation mit NHS-Ester-Linkern
  • Proteinvorbereitung: Das Protein sollte sich in einem Puffer ohne primäre Amine (z. B. PBS, pH 7,4) befinden. Puffer, die Tris oder Glycin enthalten, konkurrieren mit der Reaktion.[2]

  • Linker-Vorbereitung: Unmittelbar vor Gebrauch eine Stammlösung des BCN/DBCO/TCO-NHS-Esters in wasserfreiem DMSO oder DMF (z. B. 10 mM) herstellen.[2]

  • Konjugationsreaktion: Einen 10- bis 20-fachen molaren Überschuss des gelösten Linkers zur Proteinlösung geben. Die Endkonzentration des organischen Lösungsmittels sollte unter 10 % gehalten werden, um eine Denaturierung des Proteins zu vermeiden.[2]

  • Inkubation: Die Reaktionsmischung bei Raumtemperatur für 1-2 Stunden oder über Nacht bei 4 °C unter leichtem Mischen inkubieren.[2]

  • Quenching: Die Reaktion durch Zugabe eines Quenching-Puffers (z. B. Tris-HCl) auf eine Endkonzentration von 50-100 mM stoppen, um nicht umgesetzten NHS-Ester zu verbrauchen.[2]

  • Aufreinigung: Überschüssigen, nicht umgesetzten Linker und Nebenprodukte durch Größenausschlusschromatographie (z. B. eine Entsalzungssäule) entfernen.[2]

Protokoll 2: Massenspektrometrische Analyse zur Bestimmung des Markierungsgrades (DOL)
  • Probenvorbereitung: Das gereinigte Konjugat auf eine für die LC-MS-Analyse geeignete Konzentration (typischerweise im niedrigen µM-Bereich) in einem mit der Massenspektrometrie kompatiblen Puffer (z. B. Ammoniumacetat oder Ammoniumformiat) verdünnen.

  • LC-MS-Analyse des intakten Konjugats:

    • Das Konjugat mittels Umkehrphasen- (RP) oder Größenausschluss- (SEC) Flüssigchromatographie trennen, die direkt mit einem hochauflösenden Massenspektrometer (z. B. Q-TOF oder Orbitrap) gekoppelt ist.

    • Das Massenspektrum des intakten Konjugats erfassen.

    • Die erhaltenen Daten dekonsolvieren, um die Null-Ladungs-Massen des unkonjugierten Proteins und der verschiedenen konjugierten Spezies zu erhalten.

    • Der Massenunterschied zwischen den Peaks entspricht der Masse des addierten Linkers. Die Verteilung der Peak-Intensitäten kann zur Berechnung des durchschnittlichen Markierungsgrades (Degree of Labeling, DOL) verwendet werden.

  • Analyse mittels Peptid-Mapping (optional):

    • Das Konjugat mit einer Protease (z. B. Trypsin) verdauen.

    • Die resultierenden Peptide mittels LC-MS/MS analysieren.

    • Die modifizierten Peptide anhand ihrer Massenverschiebung identifizieren und die exakten Konjugationsstellen (z. B. spezifische Lysinreste) bestimmen.

Visualisierung von Arbeitsabläufen und Beziehungen

Experimenteller Arbeitsablauf für die Konjugation und MS-Analyse

G cluster_conjugation Konjugation cluster_analysis Massenspektrometrische Analyse Protein Protein Reaktion Konjugations- reaktion Protein->Reaktion NHS_Ester_Linker BCN/DBCO/TCO -PEG-NHS Ester NHS_Ester_Linker->Reaktion Quenching Quenching Reaktion->Quenching Aufreinigung Aufreinigung Quenching->Aufreinigung LC_MS LC-MS (Intakt) Aufreinigung->LC_MS Peptid_Mapping Peptid-Mapping (optional) Aufreinigung->Peptid_Mapping Dekonvolution Dekonvolution LC_MS->Dekonvolution DOL_Bestimmung DOL-Bestimmung Dekonvolution->DOL_Bestimmung MS_MS LC-MS/MS Peptid_Mapping->MS_MS Stellenidentifikation Identifikation der Konjugationsstelle MS_MS->Stellenidentifikation

Abbildung 1: Allgemeiner Arbeitsablauf für die Protein-Konjugation und die anschließende massenspektrometrische Analyse.

Beziehung der Linker-Reaktivitäten

G cluster_click Kupferfreie Klick-Chemie Primäres Amin Primäres Amin Amidbindung Stabile Amidbindung Primäres Amin->Amidbindung NHS_Ester NHS-Ester NHS_Ester->Amidbindung BCN_DBCO BCN / DBCO Triazol Stabiles Triazol BCN_DBCO->Triazol SPAAC Azid Azid Azid->Triazol TCO TCO Dihydropyridazin Stabiles Dihydropyridazin TCO->Dihydropyridazin IEDDA Tetrazin Tetrazin Tetrazin->Dihydropyridazin

Abbildung 2: Reaktionsschemata für die NHS-Ester-Konjugation und die nachfolgende Klick-Chemie.

Schlussfolgerung

Die Wahl zwischen endo-BCN-PEG3-NHS-Ester und seinen DBCO- und TCO-basierten Alternativen ist eine nuancierte Entscheidung, die von den spezifischen experimentellen Zielen abhängt.

  • endo-BCN-PEG3-NHS-Ester ist eine ausgezeichnete Wahl für Anwendungen, die eine gute Balance zwischen Reaktivität und Stabilität erfordern, insbesondere in Umgebungen, in denen Reduktionsmittel vorhanden sind. Seine geringere Hydrophobizität im Vergleich zu DBCO kann für die Aufrechterhaltung der Löslichkeit und der nativen Konformation des Biokonjugats von Vorteil sein.

  • DBCO-PEG-NHS-Ester wird bevorzugt, wenn eine schnelle Reaktionskinetik mit Azid-Partnern von größter Bedeutung ist. Forscher sollten jedoch seine potenzielle Instabilität in Gegenwart von Thiolen berücksichtigen.

  • TCO-PEG-NHS-Ester bietet eine beispiellose Reaktionsgeschwindigkeit durch die IEDDA-Chemie und ist damit ideal für Anwendungen, die eine extrem schnelle Konjugation erfordern, wie z. B. bei In-vivo-Markierungen oder bei der Arbeit mit sehr niedrigen Konzentrationen. Die potenzielle Isomerisierung der TCO-Gruppe ist ein Faktor, der bei der Versuchsplanung berücksichtigt werden muss.

Unabhängig von der Wahl des Linkers ist eine gründliche massenspektrometrische Charakterisierung unerlässlich, um die Qualität, Konsistenz und Leistung des resultierenden Biokonjugats sicherzustellen. Die in diesem Leitfaden beschriebenen Protokolle und vergleichenden Daten bieten eine solide Grundlage für die Auswahl des am besten geeigneten Linkers und die Charakterisierung Ihrer wertvollen Biokonjugate.

References

A Comparative Guide to the Reaction Kinetics of Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has been revolutionized by the development of copper-free click chemistry, enabling the study of biological processes in living systems without the toxicity associated with copper catalysts.[1][2] The efficiency of these reactions is paramount, particularly for applications requiring rapid labeling at low concentrations of reactants. This guide provides an objective comparison of the reaction kinetics of commonly used copper-free click chemistry reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

The two primary classes of copper-free click chemistry are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. SPAAC utilizes strained cyclooctynes that react with azides, while IEDDA involves the rapid reaction between a strained alkene or alkyne and an electron-deficient diene, typically a tetrazine.[3][4]

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for comparing the kinetics of these reactions. A higher k₂ value indicates a faster reaction. The following table summarizes the reported second-order rate constants for various copper-free click chemistry reagents. It is important to note that reaction rates can be influenced by the specific derivatives of the reactants, the solvent, and the temperature.[5][6]

Reagent ClassReagent 1 (Cyclooctyne/Alkene)Reagent 2 (Azide/Tetrazine)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
SPAAC Dibenzocyclooctyne (DBCO)Benzyl azide~0.6 - 1.0Various (e.g., CH₃CN:H₂O, PBS)25 - 37
Bicyclo[6.1.0]nonyne (BCN)Benzyl azide~0.06 - 0.15Various (e.g., DMSO)25 - 37
Dibenzoannulated cyclooctyne (B158145) (DIBO)Benzyl azide~0.3 - 0.7Not specifiedNot specified
Difluorinated cyclooctyne (DIFO)Benzyl azide~0.076Not specifiedNot specified
IEDDA trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~210 - 2000PBS, pH 7.437
(1R,8S,E)-Bicyclo[6.1.0]non-4-en-9-ylmethanol (sTCO)Diphenyl-s-tetrazine derivativeup to 3.3 x 10⁶WaterRoom Temp
Norbornene3,6-di-(2-pyridyl)-s-tetrazine~8.5 x 10⁻³MethanolNot specified

Relationship Between Reagent Structure and Reactivity

The reactivity of copper-free click chemistry reagents is intrinsically linked to their molecular structure. In SPAAC, the degree of ring strain in the cyclooctyne is a primary driver of the reaction rate; greater ring strain leads to faster kinetics.[6] For IEDDA reactions, the electronic properties of the reactants are crucial. Electron-donating groups on the dienophile (strained alkene/alkyne) and electron-withdrawing groups on the diene (tetrazine) accelerate the reaction.[3][4]

cluster_SPAAC SPAAC Reactivity cluster_IEDDA IEDDA Reactivity High Ring Strain High Ring Strain Fast Reaction Rate Fast Reaction Rate High Ring Strain->Fast Reaction Rate Low Ring Strain Low Ring Strain Slow Reaction Rate Slow Reaction Rate Low Ring Strain->Slow Reaction Rate Electron-Rich Dienophile Electron-Rich Dienophile Electron-Rich Dienophile->Fast Reaction Rate Electron-Poor Dienophile Electron-Poor Dienophile Electron-Poor Dienophile->Slow Reaction Rate Electron-Poor Diene Electron-Poor Diene Electron-Poor Diene->Fast Reaction Rate Electron-Rich Diene Electron-Rich Diene Electron-Rich Diene->Slow Reaction Rate cluster_workflow UV-Vis Kinetic Analysis Workflow A Prepare Stock Solutions B Determine λmax A->B C Equilibrate Chromophoric Reagent in Cuvette B->C D Add Excess Reactant & Mix C->D E Monitor Absorbance Decay at λmax D->E F Plot ln(A) vs. Time E->F G Calculate k_obs (from slope) F->G H Calculate k₂ G->H cluster_workflow NMR Kinetic Analysis Workflow A Prepare Reactant & Internal Standard in NMR Tube B Acquire Initial Spectrum A->B C Add Second Reactant & Mix B->C D Acquire Spectra Over Time C->D E Integrate Peaks of Reactant & Internal Standard D->E F Calculate Reactant Concentration at Each Time Point E->F G Plot Concentration vs. Time F->G H Fit Data to Rate Law to Determine k₂ G->H

References

Unraveling Conjugate Stability: A Comparative Guide to BCN and Other Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic and diagnostic agents. This guide provides an objective comparison of the stability of bicyclo[6.1.0]nonyne (BCN)-linked conjugates against other widely used linker technologies, supported by experimental data to inform rational linker selection.

The stability of a conjugate is paramount, dictating its pharmacokinetic profile and ensuring that a payload is delivered to its target without premature cleavage in systemic circulation, which could lead to off-target toxicity.[1][2] Conversely, the linker must be designed to release the payload under specific conditions at the target site.[1] This guide delves into the stability of various linker classes, with a focus on how BCN-based linkages compare to alternatives such as thiol-maleimide, hydrazone/oxime, and enzymatically cleavable linkers.

Head-to-Head Comparison: Stability Under Scrutiny

The stability of a linker is not absolute but is highly dependent on the chemical environment, including pH, the presence of endogenous nucleophiles like glutathione (B108866) (GSH), and specific enzymes.[2][3] BCN, a key player in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," offers the significant advantage of biocompatibility by avoiding the need for a cytotoxic copper catalyst.[3]

BCN vs. Other Click Chemistry Linkers (SPAAC)

Within the realm of SPAAC, dibenzocyclooctyne (DBCO) is a common alternative to BCN. While DBCO often exhibits faster reaction kinetics with azides, BCN demonstrates superior stability in reducing environments.[3][4]

LinkerConditionStability OutcomeReference
BCN In presence of Glutathione (GSH)More stable than DBCO (t½ ≈ 6 hours) [3][5]
DBCO In presence of Glutathione (GSH)Less stable than BCN (t½ ≈ 71 minutes)[3][5]
BCN Acidic Conditions (e.g., 90% TFA)Unstable[5][6]
DBCO Acidic Conditions (e.g., 90% TFA)Unstable[5]

This enhanced stability in the presence of the abundant intracellular thiol glutathione makes BCN a more robust option for applications requiring long-term intracellular integrity.[3]

BCN vs. Traditional and Cleavable Linkers

Beyond click chemistry, a diverse array of linkers are employed in bioconjugation, each with distinct stability profiles.

Linker ClassCleavage MechanismAdvantagesStability Considerations
Thiol-Maleimide Retro-Michael reactionWidely used for cysteine conjugation.[7]Susceptible to cleavage by endogenous thiols (e.g., albumin, glutathione), leading to premature payload release.[7] Stabilized versions have been developed.[7][8][9]
Hydrazone/Oxime pH-sensitive hydrolysisDesigned for drug release in acidic endosomal/lysosomal compartments.[10][11]Hydrazones can be labile at physiological pH.[11] Oximes are generally more stable to hydrolysis than hydrazones.[10][12]
Enzymatically Cleavable Specific enzyme action (e.g., cathepsins, β-glucuronidase)High plasma stability with targeted release in the tumor microenvironment or intracellularly.[13][]Stability is dependent on the specificity and presence of the target enzyme.[15][16]
BCN (SPAAC) Non-cleavable (triazole linkage)High stability in a variety of biological conditions.[3]The resulting triazole linkage is generally considered stable and non-cleavable, which may be a disadvantage if payload release is desired.

Experimental Protocols for Assessing Linker Stability

Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. The following are key experimental protocols used to evaluate the stability of bioconjugates.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from different species, simulating the physiological environment.[11]

Protocol Outline:

  • Incubation: The antibody-drug conjugate (ADC) is incubated in plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: The concentration of the intact ADC and any released drug is quantified, typically by methods such as ELISA, HPLC, or LC-MS.[17]

ELISA-Based Assay for Intact ADC Quantification

Objective: To measure the concentration of the antibody-conjugated drug over time in plasma samples.[1][18]

Protocol Outline:

  • Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.

  • Sample Addition: Plasma samples collected at different time points are added to the wells.

  • Detection: An enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload is added. This will only bind to the ADC that has retained its payload.[1]

  • Substrate Addition: A chromogenic or fluorogenic substrate is added, and the signal, which is proportional to the amount of intact ADC, is measured using a plate reader.[1]

Visualizing Workflows and Mechanisms

To provide a clearer understanding of the processes involved in assessing and understanding linker stability, the following diagrams illustrate key workflows and concepts.

G cluster_0 In Vitro Stability Assay A ADC Incubation in Plasma (37°C) B Sample Collection (Time Points) A->B C Quantification of Intact ADC & Released Drug B->C D Data Analysis C->D

A generalized workflow for assessing the stability of chemical linkers.

The stability of the linker is a critical determinant of the safety and efficacy of bioconjugates.[1] The choice between a highly stable linker like that formed by BCN in SPAAC chemistry and a cleavable linker depends on the specific therapeutic strategy.

G cluster_0 ADC Fate & Payload Release A ADC in Systemic Circulation B Target Cell Binding & Internalization A->B Targeting F Premature Cleavage (Off-Target Toxicity) A->F C Endosomal/Lysosomal Trafficking B->C D Linker Cleavage (pH, Enzymes) C->D E Payload Release & Action D->E Efficacy

The pathway of an ADC from circulation to payload release.

For applications where the conjugate is intended to remain intact, such as in imaging or when the conjugated molecule itself is the active component, the high stability of the BCN-derived triazole linkage is a significant advantage. However, for many therapeutic applications, particularly in oncology with ADCs, controlled release of a cytotoxic payload is essential.[1][16] In these cases, cleavable linkers that respond to the tumor microenvironment or intracellular conditions are required.

G cluster_0 Linker Cleavage Mechanisms A Cleavable Linker Conjugate B pH-Sensitive (e.g., Hydrazone) A->B Low pH (Endosome/Lysosome) C Enzyme-Sensitive (e.g., Peptide) A->C Specific Enzymes (e.g., Cathepsins) D Redox-Sensitive (e.g., Disulfide) A->D High Glutathione (Intracellular) E Released Payload B->E C->E D->E

Common mechanisms for the cleavage of linkers in bioconjugates.

References

A Head-to-Head Comparison of SPAAC and IEDDA for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is critical for the success of their work. Among the most powerful tools in the bioorthogonal chemistry toolbox are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Both offer catalyst-free ligation under physiological conditions, but a deeper dive into their performance reveals key differences that can dictate the optimal choice for a specific application.

This guide provides an objective, data-driven comparison of SPAAC and IEDDA, focusing on reaction kinetics, stability, and bioorthogonality, complete with experimental protocols and visualizations to aid in your decision-making process.

At a Glance: Key Performance Metrics

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reactants Cyclooctyne (B158145) + AzideTetrazine + Strained Alkene/Alkyne
Reaction Product TriazoleDihydropyridazine (B8628806) (often oxidizes to Pyridazine)
Second-Order Rate Constant (k₂) 10⁻³ - 1 M⁻¹s⁻¹[1]1 - 10⁶ M⁻¹s⁻¹[2]
Typical Reaction Time 1 to 12 hours (can be longer)Seconds to minutes[2]
Biocompatibility Excellent, widely used for in vivo applications[3]Excellent, widely used for in vivo applications
Stability of Linkage Highly stable triazole ring[2]Dihydropyridazine stability can vary; pyridazine (B1198779) is stable
Reactant Stability Cyclooctynes are generally stableTetrazine stability can be influenced by substituents

Reaction Kinetics: A Tale of Two Speeds

The most significant difference between SPAAC and IEDDA lies in their reaction kinetics. IEDDA reactions are exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC.[2] This rapid reactivity allows for efficient labeling at very low concentrations of reactants, which is a major advantage for in vivo applications where high concentrations can be toxic or lead to off-target effects.

SPAAC reactions, while still efficient, are generally slower.[1] The reaction rate is highly dependent on the ring strain and electronic modifications of the cyclooctyne used. However, the development of increasingly reactive cyclooctynes has significantly narrowed this gap.

Quantitative Comparison of Reaction Rates

Table 1: Second-Order Rate Constants (k₂) for Common SPAAC Reactions

CyclooctyneReactantk₂ (M⁻¹s⁻¹)Reference
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.3[4]
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.1[5]
DIBOAzideUp to 1.0[6]
DIFOAzide~0.4[7]

Table 2: Second-Order Rate Constants (k₂) for Common IEDDA Reactions

DienophileTetrazine Derivativek₂ (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2000[6]
Norbornene3,6-di-(2-pyridyl)-s-tetrazine~1.9[6]
Bicyclononyne (BCN)3,6-di-(2-pyridyl)-s-tetrazine~45[5]
Methylcyclopropene3,6-di-(2-pyridyl)-s-tetrazine~3.3 x 10³[8]

Delving into the Mechanisms

The distinct kinetics of SPAAC and IEDDA are a direct result of their underlying reaction mechanisms.

SPAAC_Mechanism Cyclooctyne Cyclooctyne (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState + Azide Azide Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Spontaneous

SPAAC Reaction Mechanism

SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole ring without the need for a catalyst.

IEDDA_Mechanism Tetrazine Tetrazine (Electron-poor Diene) Cycloadduct [4+2] Cycloaddition Intermediate Tetrazine->Cycloadduct + StrainedAlkene Strained Alkene (Electron-rich Dienophile) StrainedAlkene->Cycloadduct Dihydropyridazine Dihydropyridazine Cycloadduct->Dihydropyridazine - N₂ (gas) Pyridazine Pyridazine (Stable Product) Dihydropyridazine->Pyridazine Oxidation (often spontaneous)

IEDDA Reaction Mechanism

IEDDA is a [4+2] cycloaddition between an electron-poor diene (tetrazine) and an electron-rich dienophile (strained alkene or alkyne). This reaction proceeds through a concerted mechanism, followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly driving the reaction forward. The initial product is a dihydropyridazine, which often spontaneously oxidizes to a more stable pyridazine.

Stability and Bioorthogonality: A Closer Look

Both SPAAC and IEDDA are considered bioorthogonal, meaning their reactive partners do not cross-react with native biological functionalities. This allows for highly specific labeling in complex biological environments, including living cells and organisms.

The stability of the resulting conjugate is a crucial factor. The 1,2,3-triazole linkage formed in SPAAC is exceptionally stable to hydrolysis, enzymatic degradation, and a wide range of pH and temperature conditions.[2] This makes it an ideal linker for applications requiring long-term stability.

The stability of the dihydropyridazine product of the IEDDA reaction can be more variable and is dependent on the specific tetrazine and dienophile used. However, the subsequent oxidation to the aromatic pyridazine results in a highly stable linkage. For many common reactant pairs, this oxidation occurs rapidly under physiological conditions. Some studies have shown good stability of IEDDA products in serum.[9]

Experimental Protocols

The following are generalized protocols for protein bioconjugation using SPAAC and IEDDA. Specific parameters such as reactant concentrations, incubation times, and purification methods may need to be optimized for your particular application.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis Biomolecule Prepare Biomolecule (e.g., Protein, Antibody) ClickHandle Introduce Click Handle (Azide or Cyclooctyne for SPAAC; Strained Alkene for IEDDA) Biomolecule->ClickHandle Mix Mix Biomolecule and Probe in Physiological Buffer (e.g., PBS) ClickHandle->Mix Probe Prepare Probe Molecule (with complementary handle) Probe->Mix Incubate Incubate at RT or 37°C (Time varies by reaction) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze

References

A Comparative Guide to the In Vivo Biocompatibility of BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioconjugation has been revolutionized by the advent of click chemistry, offering a robust toolkit for the precise attachment of molecules to biological targets. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC) has gained prominence for its bioorthogonality, enabling these reactions to proceed within living systems without the need for toxic copper catalysts. Bicyclo[6.1.0]nonyne (BCN) linkers have emerged as a key player in this domain, valued for their unique combination of reactivity and stability. This guide provides a comprehensive evaluation of the in vivo biocompatibility of BCN linkers, comparing their performance with alternatives like dibenzocyclooctyne (DBCO) and offering insights supported by available experimental data.

Performance Comparison: BCN vs. Other Click Chemistry Linkers

The choice of a linker is a critical decision in the design of bioconjugates, significantly impacting their stability, efficacy, and safety profile in vivo. While both BCN and DBCO are widely used in copper-free click chemistry, they possess distinct characteristics that influence their suitability for different applications.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)CuAAC (Copper(I)-catalyzed Alkyne-Azide Cycloaddition)
Reaction Kinetics Generally slower than DBCO, with second-order rate constants in the range of 0.1 - 1.0 M⁻¹s⁻¹.[1][2]Generally faster than BCN due to higher ring strain, with second-order rate constants typically >1.0 M⁻¹s⁻¹.[1][2]Very fast, with rate constants often exceeding 100 M⁻¹s⁻¹.
Stability Exhibits greater stability in the presence of thiols (e.g., glutathione), making it more suitable for the reducing intracellular environment.[1][3]Less stable in the presence of thiols compared to BCN.[1][3]The resulting triazole ring is highly stable.
Size & Lipophilicity Smaller and less lipophilic, which can improve the solubility and reduce aggregation of the final bioconjugate.[1]Larger and more lipophilic, which can sometimes lead to increased non-specific binding and aggregation.[1]The linker itself can be designed to have varying sizes and lipophilicity.
In Vivo Biocompatibility Considered highly biocompatible due to the absence of a copper catalyst.[4] However, direct comparative in vivo toxicity and immunogenicity data are limited.Also considered biocompatible for in vivo applications due to its copper-free nature.[2]Limited in vivo applicability due to the cytotoxicity of the copper catalyst.
PEGylation Often functionalized with polyethylene (B3416737) glycol (PEG) spacers to enhance hydrophilicity, solubility, and circulation half-life, further improving biocompatibility.[5][6][7]Can also be PEGylated to improve its properties.PEGylation is also a common strategy to improve the properties of CuAAC-generated conjugates.

Experimental Protocols

A thorough evaluation of a linker's biocompatibility involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro Linker Stability Assay in Plasma

Objective: To assess the stability of the BCN-linked conjugate in a biological fluid.

Materials:

  • BCN-linked antibody-drug conjugate (ADC)

  • Freshly collected mouse, rat, or human plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • LC-MS/MS system

Protocol:

  • Incubate the BCN-linked ADC in the selected plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).

  • At each time point, capture the ADC from the plasma using Protein A or G magnetic beads.

  • Wash the beads to remove non-specifically bound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluate using LC-MS/MS to quantify the amount of intact ADC and any released payload or linker metabolites.

  • Determine the half-life of the linker by plotting the percentage of intact ADC over time.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a BCN-linked bioconjugate.

Materials:

  • BCN-linked therapeutic protein (e.g., an antibody)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile PBS for injection

  • ELISA plates and reagents or LC-MS/MS system

Protocol:

  • Administer a single intravenous (IV) dose of the BCN-linked protein to a cohort of mice.

  • Collect blood samples via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the intact bioconjugate in the plasma samples using a validated ELISA method or LC-MS/MS.

  • Analyze the concentration-time data using pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and half-life.

In Vivo Toxicity and Immunogenicity Assessment

Objective: To evaluate the potential toxicity and immunogenicity of the BCN linker in an animal model.

Materials:

  • BCN-conjugated protein and a control protein with a different linker (e.g., DBCO) or no linker.

  • BALB/c mice (6-8 weeks old)

  • Complete blood count (CBC) analyzer

  • Serum chemistry analyzer

  • Histopathology equipment and reagents

  • ELISA plates for anti-drug antibody (ADA) detection

Protocol:

  • Administer multiple doses of the BCN-conjugated protein and control proteins to different groups of mice over a period of several weeks.

  • Monitor the animals daily for any clinical signs of toxicity, and record body weights regularly.

  • Collect blood samples at baseline and at the end of the study for CBC and serum chemistry analysis to assess organ function.

  • At the end of the study, euthanize the animals and perform a full necropsy. Collect major organs for histopathological examination to identify any tissue damage or inflammation.

  • Collect serum samples throughout the study to test for the presence of anti-drug antibodies (ADAs) against the BCN-conjugate using a tiered ELISA approach (screening, confirmation, and titration).

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for evaluating linker stability and a simplified signaling pathway for an antibody-drug conjugate.

Experimental_Workflow_for_Linker_Stability cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics invitro_start BCN-linked Bioconjugate plasma_incubation Incubate in Plasma (37°C) invitro_start->plasma_incubation aliquots Collect Aliquots at Time Points plasma_incubation->aliquots capture Capture with Protein A/G Beads aliquots->capture analysis_invitro LC-MS/MS Analysis capture->analysis_invitro half_life Determine Half-life analysis_invitro->half_life invivo_start Administer to Mice (IV) blood_sampling Collect Blood Samples invivo_start->blood_sampling plasma_prep Prepare Plasma blood_sampling->plasma_prep analysis_invivo ELISA or LC-MS/MS Analysis plasma_prep->analysis_invivo pk_modeling Pharmacokinetic Modeling analysis_invivo->pk_modeling

Workflow for In Vitro and In Vivo Linker Evaluation.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC BCN-linked ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis

Simplified ADC-mediated Cell Killing Pathway.

Conclusion

BCN linkers offer a compelling option for the development of bioconjugates for in vivo applications, primarily due to their copper-free reactivity and enhanced stability in reducing environments compared to some other SPAAC linkers like DBCO. The ability to fine-tune their properties through PEGylation further enhances their appeal by improving solubility and pharmacokinetic profiles.

However, it is crucial to acknowledge the current limitations in the publicly available data. While the biocompatibility of BCN linkers is widely inferred from the bioorthogonal nature of the SPAAC reaction, there is a notable scarcity of direct, head-to-head in vivo studies that specifically evaluate the immunogenicity and toxicity of the BCN moiety itself in comparison to other linkers. The overall in vivo performance of a bioconjugate is a complex interplay between the targeting molecule, the payload, and the linker.[8][9][10] Therefore, dedicated studies designed to isolate the in vivo effects of the linker are essential for a more complete understanding of its biocompatibility.

For researchers and drug developers, the choice between BCN and other linkers should be guided by the specific requirements of the application. For intracellular delivery where stability in a reducing environment is paramount, BCN presents a strong advantage. In applications where reaction speed is the primary concern, DBCO might be more suitable. As the field of bioconjugation continues to evolve, further in vivo studies are anticipated to provide a more definitive and data-driven basis for linker selection, ultimately leading to the development of safer and more effective targeted therapies.

References

analytical techniques for confirming successful BCN-azide ligation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for Confirming Successful BCN-Azide Ligation

For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful ligation of a bicyclo[6.1.0]nonyne (BCN) moiety with an azide (B81097) is a critical step. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, valued for its bioorthogonality and efficiency.[1][2] Confirmation of this covalent bond formation is paramount for the validation of experimental results and the advancement of drug development pipelines. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Analytical Techniques

The choice of an analytical technique for confirming BCN-azide ligation depends on several factors, including the nature of the conjugated molecules (e.g., small molecules, proteins, oligonucleotides), the required level of detail (qualitative vs. quantitative), available instrumentation, and throughput needs. The following table summarizes the key performance characteristics of the most widely used methods.

TechniquePrincipleSample TypeThroughputQuantitative CapabilityKey AdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of molecular weight changes upon ligation.Small molecules, peptides, proteins, oligonucleotidesMedium to HighYes (relative quantification)High specificity and sensitivity; provides exact mass confirmation of the conjugate.[3]Can be destructive; complex mixtures may require prior separation.
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Small molecules, peptidesLowYes (quantitative)Provides unambiguous structural confirmation of the triazole ring formation; can be used for real-time reaction monitoring.[4]Lower sensitivity compared to MS; requires higher sample concentrations and deuterated solvents.[4]
HPLC (High-Performance Liquid Chromatography) Separates components of a mixture based on their differential interactions with a stationary phase, allowing for the identification and quantification of reactants and products.Small molecules, peptides, oligonucleotidesHighYes (quantitative)Excellent for monitoring reaction progress, determining purity, and quantifying reaction yield by peak integration.[5]Does not provide direct structural information; requires chromophores for UV detection.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) Separates proteins based on their molecular weight. Ligation to another molecule results in a detectable shift in the protein's migration pattern.ProteinsHighSemi-quantitativeSimple, widely available technique for qualitatively confirming protein conjugation; can be combined with fluorescent tagging for enhanced visualization.[1]Low resolution for small mass changes; provides indirect evidence of ligation.
Fluorescence Spectroscopy Measures the fluorescence properties of a sample. Ligation can be detected by a change in fluorescence intensity, polarization, or through Förster resonance energy transfer (FRET).Labeled molecules (proteins, oligonucleotides, etc.)HighYesVery high sensitivity; suitable for high-throughput screening and in vitro/in vivo imaging.[6]Requires fluorescent labeling of one of the reactants; potential for background fluorescence.
UV-Vis Spectroscopy Measures the absorption of light by a sample. Can be used to monitor reactions if the reactants or products have distinct absorption spectra.Molecules with chromophoresHighYesSimple, non-destructive, and allows for continuous monitoring of reaction kinetics.[7]Lower sensitivity and specificity compared to other methods; requires a chromophore in proximity to the ligation site.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific molecules and instrumentation used.

Mass Spectrometry (MS) Analysis

Objective: To confirm the formation of the BCN-azide conjugate by detecting its precise molecular weight.

Protocol:

  • Sample Preparation:

    • Desalt the reaction mixture using a suitable method (e.g., C18 ZipTip®, dialysis, or size-exclusion chromatography) to remove salts and other interfering components.

    • Reconstitute the sample in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for electrospray ionization - ESI).

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., MALDI-TOF, ESI-QTOF) for accurate mass determination.

  • Data Acquisition:

    • Acquire mass spectra for the unconjugated starting materials and the final reaction mixture.

  • Data Analysis:

    • Compare the experimental mass of the product with the theoretical mass calculated for the BCN-azide conjugate. A successful ligation is confirmed by the appearance of a new peak corresponding to the expected molecular weight of the conjugate.

¹H NMR Spectroscopy for Reaction Monitoring

Objective: To monitor the progress of the BCN-azide ligation in real-time and confirm the formation of the triazole product.

Protocol:

  • Sample Preparation:

    • Dissolve the BCN-functionalized molecule in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Acquire a baseline ¹H NMR spectrum.

    • Add the azide-containing molecule to the NMR tube and mix.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 10-30 minutes) to monitor the reaction progress.[4]

  • Data Analysis:

    • Observe the disappearance of the characteristic proton signals of the BCN and azide starting materials and the appearance of new signals corresponding to the triazole ring protons in the product.[4] The integration of these signals can be used to determine the reaction kinetics and final yield.

HPLC Analysis for Quantification

Objective: To separate and quantify the reactants and the final conjugate to determine the reaction yield.

Protocol:

  • Sample Preparation:

    • Quench the reaction if necessary.

    • Filter the sample to remove any particulate matter.

  • Instrumentation:

    • Use a reverse-phase HPLC system with a C18 column.[5]

    • Set up a gradient elution method using two mobile phases:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5]

    • A typical gradient might be 5-95% B over 20-30 minutes.[5]

  • Data Acquisition:

    • Inject the unconjugated starting materials as standards to determine their retention times.

    • Inject the reaction mixture.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 260 nm for oligonucleotides, 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times.

    • Integrate the peak areas to determine the relative amounts of each species and calculate the reaction yield.

SDS-PAGE for Protein Conjugation

Objective: To qualitatively confirm the conjugation of a molecule to a protein by observing a shift in its molecular weight.

Protocol:

  • Sample Preparation:

    • Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer.

    • Prepare samples of the unconjugated protein and the molecule to be conjugated as controls.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the protein of interest.

    • Run the gel according to standard procedures.

  • Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) or visualize using fluorescence if one of the components is fluorescently labeled.

  • Data Analysis:

    • Compare the migration of the protein in the reaction mixture to the unconjugated protein control. A successful ligation will result in a band shift to a higher molecular weight.[1]

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for confirming BCN-azide ligation and the decision-making process for selecting an appropriate analytical technique.

G cluster_reaction BCN-Azide Ligation cluster_analysis Analytical Confirmation start Start reactants Mix BCN and Azide Functionalized Molecules start->reactants reaction Incubate at RT reactants->reaction quench Quench Reaction (Optional) reaction->quench sample_prep Sample Preparation (e.g., Desalting) quench->sample_prep analysis Analytical Technique (MS, NMR, HPLC, etc.) sample_prep->analysis data_acq Data Acquisition analysis->data_acq data_analysis Data Analysis data_acq->data_analysis confirmation Confirmation of Successful Ligation data_analysis->confirmation

Caption: General experimental workflow for BCN-azide ligation and subsequent analytical confirmation.

G cluster_question Primary Analytical Question cluster_technique Recommended Technique q1 Need Exact Mass Confirmation? q2 Need Structural Confirmation? q1->q2 No ms Mass Spectrometry q1->ms Yes q3 Need Quantitative Yield/Purity? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes q4 Analyzing Protein Conjugation? q3->q4 No hplc HPLC q3->hplc Yes q5 High Sensitivity Needed? q4->q5 No sds SDS-PAGE q4->sds Yes fluor Fluorescence q5->fluor Yes

Caption: Decision tree for selecting an analytical technique based on experimental needs.

References

A Researcher's Guide to endo-BCN-PEG3-NHS Ester: Applications, Limitations, and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and reproducibility of the final product. The endo-BCN-PEG3-NHS ester is a bifunctional linker that has gained prominence in the field of bioconjugation, particularly for its role in copper-free click chemistry. This guide provides a comprehensive review of its applications, an objective comparison with alternative reagents supported by experimental data, and detailed protocols for its use.

The this compound linker incorporates three key functional elements: an N-Hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and an endo-Bicyclo[6.1.0]nonyne (BCN) moiety. The NHS ester facilitates covalent attachment to primary amines, such as the lysine (B10760008) residues on antibodies, while the BCN group enables highly selective and bioorthogonal conjugation to azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The hydrophilic PEG3 spacer enhances solubility and can reduce non-specific binding of the resulting conjugate.[][]

Principal Applications in Bioconjugation

The primary application of this compound lies in its two-step approach to bioconjugation. First, the NHS ester is used to "activate" a biomolecule, typically a protein like an antibody, by reacting with its surface-exposed lysine residues. This process attaches the BCN-PEG3 linker to the protein. In the second step, the BCN-functionalized protein is reacted with a molecule of interest that has been tagged with an azide (B81097) group. This SPAAC reaction forms a stable triazole linkage, completing the conjugation.

This methodology is widely employed in:

  • Antibody-Drug Conjugate (ADC) Development: Creating targeted therapeutics where a potent cytotoxic drug (azide-tagged) is linked to a monoclonal antibody (BCN-functionalized) that directs the drug to cancer cells.

  • Protein Labeling: Attaching fluorescent dyes, biotin, or other probes to proteins for use in imaging, flow cytometry, and other analytical techniques.[]

  • Surface Modification: Functionalizing nanoparticles, biomaterials, and sensors to enhance their biocompatibility and targeting capabilities.

Performance Comparison: BCN vs. Alternatives

The choice of the strained alkyne is a critical factor in SPAAC reactions. The most common alternative to BCN is Dibenzocyclooctyne (DBCO). The selection between these two depends on the specific requirements of the experiment, particularly the desired reaction speed and the chemical nature of the azide partner.

Reaction Kinetics

The rate of the SPAAC reaction is a key performance indicator. Generally, DBCO exhibits faster reaction kinetics with aliphatic azides due to its greater ring strain. However, BCN has been shown to react significantly faster with aromatic azides. This highlights the importance of considering the electronic properties of the azide when selecting the cyclooctyne (B158145) linker.[3]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
BCN Benzyl azide (aliphatic)~0.06 - 0.1CH₃CN:H₂O
DBCO Benzyl azide (aliphatic)~0.6 - 1.0CH₃CN:H₂O
BCN Phenyl azide (aromatic)~0.2CH₃CN:H₂O (3:1)
DBCO Phenyl azide (aromatic)~0.033CH₃CN:H₂O (3:1)

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.

Physicochemical Properties and Stability

Beyond kinetics, the physical and chemical properties of the linker are crucial.

FeatureThis compoundDBCO-based Linkers
Size SmallerLarger
Lipophilicity LowerHigher
Stability Generally stable, but the BCN moiety can be sensitive to acidic conditions. Amide linkages formed from the NHS ester are highly stable.Generally stable.

The smaller size and lower lipophilicity of BCN can be advantageous in certain applications, potentially leading to bioconjugates with improved pharmacokinetics and reduced aggregation.[4]

Limitations of this compound

While a powerful tool, this compound has limitations that researchers must consider:

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation of the target protein. The rate of hydrolysis is highly pH-dependent, increasing significantly at more alkaline pH. This necessitates careful control of reaction conditions and the use of freshly prepared reagent solutions.[5]

pHHalf-life of NHS Ester Hydrolysis
7.0 (at 0°C)4-5 hours
8.5 (at room temp)~125-180 minutes
8.6 (at 4°C)10 minutes
  • Stability of the BCN Moiety: While the BCN group is generally stable, some studies have indicated its sensitivity to acidic conditions. Additionally, the linkage used to attach the BCN moiety to the rest of the molecule is critical. Carbamate linkages involving BCN have been shown to be less stable in biological media compared to more robust amide linkages.[6][][]

  • Non-Specific Conjugation: The reaction of the NHS ester with lysine residues is not site-specific, leading to a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions on the protein. This can impact the reproducibility and therapeutic efficacy of products like ADCs.

Experimental Protocols

Below are detailed methodologies for a typical two-step antibody conjugation using this compound.

Part 1: Antibody Activation with this compound

This protocol describes the modification of an antibody with BCN groups.

Materials:

  • Antibody solution (e.g., 1-5 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction for 60-90 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and quenching reagent using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the concentration of the BCN-functionalized antibody and, if possible, the degree of labeling (DOL) using analytical techniques such as mass spectrometry.

Part 2: SPAAC Reaction with an Azide-Tagged Payload

This protocol details the conjugation of the BCN-activated antibody with an azide-containing molecule.

Materials:

  • BCN-functionalized antibody from Part 1

  • Azide-tagged payload (e.g., drug, dye) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: To the purified BCN-activated antibody, add a 3-5 fold molar excess of the azide-payload stock solution.

  • Incubation: Incubate the reaction overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature. Reaction times may need optimization depending on the specific reactants.

  • Purification: Purify the final antibody conjugate using methods appropriate for the specific construct, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted payload and other impurities.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

Visualizing the Workflow

G cluster_0 Part 1: Antibody Activation cluster_1 Part 2: SPAAC Conjugation Antibody Antibody BCN_NHS_Ester endo-BCN-PEG3-NHS ester in DMSO Reaction1 Incubate RT, 60-90 min (pH 7.2-8.5) Quench Add Tris Buffer Purify1 Desalting Column or Dialysis BCN_Antibody BCN-Functionalized Antibody Reaction2 Incubate RT (2-4h) or 4°C (12-18h) BCN_Antibody->Reaction2 Azide_Payload Azide-Tagged Payload Purify2 Chromatography (e.g., SEC) Final_Conjugate Final Antibody Conjugate (ADC)

G BCN BCN Kinetics Reaction Kinetics BCN->Kinetics Slower with Aliphatic Azides Faster with Aromatic Azides Size Molecular Size BCN->Size Smaller Lipophilicity Lipophilicity BCN->Lipophilicity Lower DBCO DBCO DBCO->Kinetics Faster with Aliphatic Azides Slower with Aromatic Azides DBCO->Size Larger DBCO->Lipophilicity Higher

Conclusion

The this compound is a valuable and versatile reagent for the construction of bioconjugates through a two-step process involving amine modification and subsequent copper-free click chemistry. Its utility is particularly evident in the development of ADCs and other targeted biomolecules. However, researchers must be mindful of its limitations, including the hydrolytic instability of the NHS ester and the non-specific nature of lysine conjugation. The choice between BCN and its primary alternative, DBCO, should be made based on a careful consideration of the required reaction kinetics and the physicochemical properties desired in the final conjugate. By understanding these factors and employing robust experimental protocols, this compound can be effectively utilized to advance research and development in the fields of biotherapeutics, diagnostics, and beyond.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of endo-BCN-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of endo-BCN-PEG3-NHS ester, a critical component in bioconjugation and proteomics research. Adherence to these procedures is vital for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1] In case of inhalation, move the individual to fresh air; if breathing is difficult, administer oxygen.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves careful collection and adherence to local and national regulations for chemical waste.

  • Collection:

    • Carefully collect any waste material containing this compound.

    • Place the waste into a suitable, clearly labeled, and closed container to await disposal.[1]

  • Waste Stream Classification:

    • While a specific Safety Data Sheet (SDS) for this compound was not found, guidance for a similar compound, endo-BCN-PEG12-NHS ester, suggests treating it as chemical waste.[1] It is best practice to manage this compound as hazardous waste unless determined otherwise by a qualified professional or institutional guidelines.

  • Disposal:

    • Dispose of the collected waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not dispose of this chemical down the drain or in regular trash.

    • It is recommended to use a licensed professional waste disposal service to ensure proper handling and disposal.

Experimental Workflow for Disposal

To ensure clarity and procedural accuracy, the following logical workflow for the disposal of this compound should be followed.

Figure 1. Logical workflow for the safe disposal of this compound.

This structured approach ensures that all safety and regulatory aspects are considered, minimizing risk and promoting a secure laboratory environment. By following these guidelines, institutions can build a strong foundation of trust and reliability in their chemical handling and safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG3-NHS ester
Reactant of Route 2
Reactant of Route 2
endo-BCN-PEG3-NHS ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。